2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Description
Properties
IUPAC Name |
2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMKYBKUPAEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038893 | |
| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3864-99-1 | |
| Record name | UV 327 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3864-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003864991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DI-TERT-BUTYL-6-(5-CHLORO-2H-BENZOTRIAZOL-2-YL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17TJE602RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 154 °C | |
| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327)
Introduction: Understanding the Critical Role of UV-327 in Material Science
In the realm of polymer science and material durability, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount concern. 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, commonly identified by its industrial designation UV-327 or CAS number 3864-99-1, stands out as a high-performance UV absorber.[1][2][3] This technical guide provides a comprehensive analysis of the core chemical properties of UV-327, offering researchers, scientists, and drug development professionals the in-depth knowledge required for its effective application and analysis. As a member of the benzotriazole class of UV absorbers, UV-327 is engineered to protect organic substrates and polymers from the damaging effects of UV radiation, thereby enhancing their lifespan and performance.[1][2][4]
Core Physicochemical Properties: A Foundation for Application
The efficacy and versatility of UV-327 are rooted in its distinct molecular structure and resulting physical properties. A thorough understanding of these characteristics is fundamental to predicting its behavior in various matrices and processing conditions.
Molecular Identity and Structure
UV-327 is a substituted phenolic benzotriazole.[5] Its structure features a phenol ring functionalized with two bulky tert-butyl groups and a chlorinated benzotriazole moiety. This specific arrangement is crucial for its function as a UV absorber.
Diagram: Molecular Structure of UV-327
A 2D representation of the UV-327 molecule.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of UV-327, which are critical for formulation and processing decisions.
| Property | Value | Source(s) |
| CAS Number | 3864-99-1 | [3][6][7] |
| Molecular Formula | C₂₀H₂₄ClN₃O | [6][8][9] |
| Molecular Weight | 357.88 g/mol | [6][8][9] |
| Appearance | Light yellow or white crystalline powder | [10][11] |
| Melting Point | 150-158 °C | [7][8][12] |
| Density | 1.26 g/cm³ | [5][8] |
| Solubility | Practically insoluble in water; Soluble in styrene, benzene, toluene, and other organic solvents. | [5][10] |
| Volatility | Low | [1][3][6] |
Mechanism of Action: Photochemical Energy Dissipation
The primary function of UV-327 is to absorb harmful UV radiation and dissipate the energy in a non-destructive manner. This process protects the polymer matrix from photodegradation, which can lead to discoloration, brittleness, and loss of mechanical properties.
The mechanism of action for benzotriazole UV absorbers like UV-327 involves an efficient cycle of energy conversion.[4][13] Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT).[14] This process converts the absorbed UV energy into thermal energy, which is then harmlessly dissipated into the surrounding environment.[14] The molecule then rapidly returns to its ground state, ready to absorb another UV photon. This highly efficient and repeatable cycle provides long-lasting UV protection without significant degradation of the absorber itself.[14]
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Core Molecular Profile and Mechanism of Action
An In-Depth Technical Guide to Bumetrizole (UV-327)
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide moves beyond a simple recitation of facts about the benzotriazole UV stabilizer UV-327 (CAS: 3864-99-1). Instead, it provides a comprehensive technical narrative designed to empower researchers. We will delve into the causal mechanisms that govern its function, explore the rationale behind analytical method development, and contextualize its toxicological and regulatory landscape. The protocols described herein are presented not as mere recipes, but as self-validating systems, grounded in established scientific principles.
UV-327, chemically known as 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, is a high-performance UV absorber (UVA) prized for its efficacy in protecting polymeric and organic substrates from photodegradation.[1][2] Its utility spans a wide range of materials, including polyolefins, PVC, ABS resins, coatings, and adhesives.[1][3][4] The compound's low volatility and excellent thermal stability allow it to endure high-temperature processing without significant degradation or loss.[4]
Table 1: Physicochemical Properties of UV-327
| Property | Value | Source(s) |
| CAS Number | 3864-99-1 | |
| Molecular Formula | C₂₀H₂₄ClN₃O | [5] |
| Molecular Weight | 357.88 g/mol | [5] |
| Appearance | Light yellow powder | [2][5] |
| Melting Point | 151-158 °C | [2][5] |
| Purity | ≥99% | [5] |
| Volatility | ≤0.5% | [5] |
| UV Absorption Range | 300-400 nm | [1] |
The protective capability of UV-327 is not passive; it is an elegant and efficient photophysical process. The core mechanism is a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) . This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless low-energy heat, preventing the radiation from initiating photo-oxidative degradation in the host material.[6]
The ESIPT mechanism can be visualized as a rapid, reversible tautomerization:
-
Ground State (Enol form): In its normal state, the molecule exists with a proton on the phenolic hydroxyl group.
-
UV Absorption & Excitation: Upon absorbing a UV photon, the molecule is promoted to an excited electronic state.
-
Proton Transfer (Keto form): In this excited state, an ultrafast (femtosecond scale) intramolecular proton transfer occurs from the hydroxyl group to a nitrogen atom on the benzotriazole ring.
-
Energy Dissipation & Relaxation: The excited keto-tautomer rapidly returns to its ground state, releasing the absorbed energy as heat.
-
Reverse Proton Transfer: A rapid reverse proton transfer restores the molecule to its original enol form, ready to absorb another UV photon.
This cyclical process is exceptionally efficient and photostable, allowing a single UV-327 molecule to dissipate the energy of thousands of photons without being consumed.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) cycle of UV-327.
Analytical Methodologies for Detection and Quantification
The widespread use and environmental persistence of UV-327 necessitate robust and sensitive analytical methods for its detection in complex matrices, including biological and environmental samples.[7][8] The choice of methodology is critically dependent on the sample matrix, required sensitivity, and the availability of instrumentation. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Sample Preparation: The Critical First Step
The primary challenge in analyzing UV-327 is its effective extraction from the sample matrix while minimizing interferences. Because UV-327 is lipophilic, extraction into an organic solvent is the foundational step.
Workflow for Sample Preparation & Extraction
Caption: Generalized analytical workflow for the determination of UV-327.
Protocol: Determination of UV-327 in Human Urine via DLLME and GC-MS/MS
This protocol is synthesized from methodologies developed for the analysis of UV-327 and its metabolites in human biological samples.[7][9][10] The causality for each step is explained to ensure a thorough understanding of the procedure.
Objective: To quantify UV-327 and its hydroxylated metabolites in human urine, accounting for both free and conjugated forms.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Disperser solvent: Isopropyl alcohol
-
Extraction solvent: Chloroform
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or similar silylating agent
-
Internal Standard (IS): Isotope-labeled UV-327 (e.g., D₂₀-UV-327)
Methodology:
-
Enzymatic Hydrolysis (Deconjugation):
-
Action: To a 1 mL urine sample, add an appropriate buffer and β-glucuronidase/arylsulfatase enzyme solution. Incubate at 37°C for 16 hours.[11]
-
Causality: In the body, UV-327 and its metabolites undergo Phase II metabolism, primarily glucuronidation, to increase water solubility for excretion.[10][11] This enzymatic step cleaves the conjugate, reverting the analytes to their free forms for extraction and analysis.
-
-
Sample Purification (Dispersive Liquid-Liquid Microextraction - DLLME):
-
Action: Acidify the hydrolyzed sample with HCl and saturate with NaCl.[9] Vigorously inject a mixture of isopropyl alcohol (disperser solvent) and chloroform (extraction solvent). A cloudy solution will form. Centrifuge to separate the phases.[9][10]
-
Causality: Acidification ensures the phenolic hydroxyl group of UV-327 is protonated, making the molecule less polar and more amenable to extraction into an organic solvent. NaCl increases the ionic strength of the aqueous phase, "salting out" the analyte and further improving extraction efficiency. DLLME is chosen for its high enrichment factor, speed, and low solvent consumption. The disperser solvent facilitates the formation of fine droplets of the extraction solvent, maximizing the surface area for rapid mass transfer of the analyte from the aqueous to the organic phase.[9]
-
-
Derivatization (for GC compatibility):
-
Action: Carefully collect the sedimented chloroform phase. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the silylating agent and heat (e.g., 60°C for 30 min) to form trimethylsilyl (TMS) derivatives.[8][9]
-
Causality: The polar hydroxyl group on the UV-327 molecule makes it unsuitable for direct GC analysis, as it can lead to poor peak shape and thermal degradation. Derivatization with a silylating agent replaces the active hydrogen with a nonpolar TMS group, increasing the analyte's volatility and thermal stability for optimal gas chromatographic performance.[8][12]
-
-
GC-MS/MS Analysis:
-
Action: Inject 1 µL of the derivatized sample into the GC-MS/MS system.
-
Causality: A triple quadrupole mass spectrometer (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode for its superior selectivity and sensitivity. This technique isolates a specific precursor ion for UV-327 (or its derivative), fragments it, and then monitors for a specific product ion. This process virtually eliminates matrix interference, allowing for accurate quantification at very low levels (µg/L or ng/L).[8][9]
-
Table 2: Example GC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| Injector | 280°C, Splitless | Ensures complete volatilization of the derivatized analyte without discrimination.[8] |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms) | Standard non-polar column providing good separation for this class of compounds. |
| Oven Program | Start at 100°C, ramp to 300°C | A temperature gradient is necessary to separate analytes with different boiling points and elute the high-boiling UV-327 in a reasonable time with good peak shape. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces repeatable fragmentation patterns for library matching and structural confirmation. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8] |
Validation Data: Published methods using this approach demonstrate high reliability, with limits of detection (LODs) typically ranging from 0.05 to 0.1 µg/L and mean relative recovery rates between 88% and 112%.[9][11]
Toxicological Profile and Environmental Significance
The very properties that make UV-327 an effective stabilizer—chemical stability and low volatility—also contribute to its environmental persistence.[13] Regulatory bodies have scrutinized UV-327 due to its potential for long-range environmental transport and bioaccumulation.
Regulatory Status
The European Chemicals Agency (ECHA) has identified UV-327 as a "Substance of Very High Concern" (SVHC) due to its classification as "very persistent and very bioaccumulative" (vPvB).[11][13][14] This designation is a critical step in the regulatory process under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). As of early 2024, ECHA is moving towards restricting the use of UV-327 in articles to mitigate its release into the environment.[14][15]
Human Metabolism and Exposure
Human exposure to UV-327 is conceivable due to its ubiquitous presence in consumer products and the environment.[11] Studies involving oral administration to volunteers have provided initial insights into its absorption, distribution, metabolism, and elimination (ADME) profile.
-
Absorption & Elimination: Data suggests that UV-327 is well-absorbed from the intestine but is eliminated slowly. The primary route of excretion appears to be biliary rather than urinary, with only about 0.03% of the administered dose recovered in urine.[11]
-
Metabolism: The main metabolic pathway is the oxidation of one or both of the tert-butyl side chains to form hydroxylated metabolites.[11][16] Minor amounts of the parent compound and these metabolites can be detected in blood and urine.[11]
Caption: Postulated primary metabolic pathway of UV-327 in humans.[16]
Ecotoxicity and Endocrine Disruption Potential
The environmental presence of UV-327 has raised concerns about its impact on aquatic ecosystems. It has been detected in various environmental matrices, including sediment, seawater, and biota.[8][13]
While some benzotriazole UV stabilizers have shown endocrine-disrupting activity, studies on UV-327 suggest it has no or very low activity against human estrogen and androgen receptors.[11] However, toxicological studies in rats have indicated that repeated oral administration can lead to increased liver weights and histopathological changes in hepatic tissue.[11] Furthermore, recent research on rainbow trout embryos exposed to environmentally relevant concentrations of UV-327 showed significant hyperactivity, suggesting potential neurodevelopmental effects.[17] This highlights the concern that phasing out one compound (like UV-328, which is being banned globally) could lead to the increased use of a "regrettable substitution" with its own distinct toxicological profile.[17]
Conclusion
UV-327 (Bumetrizole) is a highly effective UV stabilizer whose utility is predicated on a robust photophysical mechanism. Its chemical stability, however, leads to significant environmental persistence, bioaccumulation, and regulatory scrutiny. For the research scientist, a comprehensive understanding of its properties is essential not only for its application in materials science but also for developing sensitive analytical methods to monitor its presence and assess its toxicological impact. The methodologies and data presented in this guide provide a framework for such investigations, emphasizing the causal links between chemical properties, analytical strategy, and biological relevance. As regulations evolve, the scientific community must continue to develop a deeper understanding of UV-327 and potential alternatives to ensure both material durability and environmental safety.
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- [No Author]. (2020). Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography. Wei Sheng Yan Jiu.
- Fischer, C., & Göen, T. (2023). Development and Validation of a DLLME–GC–MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. Journal of Analytical Toxicology, 47(2), 155-165. Oxford Academic.
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- ChemRadar. (2024, January 25). ECHA Proposes to Add UV327, UV350 and UV320 to REACH Restriction.
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- Fischer, C., & Göen, T. (2022). Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration. Archives of Toxicology, 96(12), 3265–3276. PMC - NIH.
- [No Author]. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Research Square.
- [No Author]. (2020). [Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography]. PubMed.
- [No Author]. (n.d.). Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. ResearchGate.
- Fischer, C., & Göen, T. (2023). Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. PubMed.
- Carpinteiro, I., et al. (2013). Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. Journal of Chromatography A, 1297, 137-145. PubMed.
- [No Author]. (2021). (PDF) Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. ResearchGate.
- Foresight. (2024, January 24). ECHA Proposes Restrictions on Certain Benzotriazoles.
- [No Author]. (2026, January 1). Enhance Polymer Durability: A Deep Dive into UV Absorber UV-327.
- Anyang General Chemical. (2024, February 5). UV Absorber UV-327. SpecialChem.
- [No Author]. (n.d.). Embryonic Exposure to Benzotriazole UV Stabilizer 327 (UV-327) Alters Behaviour of Rainbow Trout Alevin. ResearchGate.
- [No Author]. (n.d.). Postulated biotransformation pathway of UV-327. ResearchGate.
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- Dafeng Tiansheng Pharmaceutical Co., Ltd. (n.d.). UV-327|CAS No.:3864-99-1.
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Synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
An In-depth Technical Guide to the (UV-327)
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, a prominent ultraviolet (UV) absorber known commercially as Tinuvin 327 or UV-327.[1] Belonging to the class of hydroxyphenyl benzotriazoles, this compound is crucial for preventing UV-induced degradation in a wide array of polymeric materials.[2] This document details the multi-step synthetic pathway, including the underlying reaction mechanisms, a step-by-step experimental protocol, materials and equipment required, and methods for characterization. The synthesis involves the initial preparation of 2,4-di-tert-butylphenol, followed by the diazotization of 4-chloro-2-nitroaniline, an azo coupling reaction, and a final reductive cyclization to yield the target molecule.[3][4] This guide is intended for researchers, chemists, and professionals in materials science and industrial chemistry, offering the technical depth necessary for laboratory replication and process optimization.
Introduction: The Significance of UV-327
This compound is a high-performance UV absorber widely incorporated into plastics and polymers to enhance their durability and weatherability.[5][6] Its primary function is to dissipate harmful UV radiation as harmless thermal energy, thereby protecting the polymer matrix from photo-oxidative degradation, which can lead to discoloration, loss of mechanical strength, and reduced lifespan.[7][8] The effectiveness of hydroxyphenyl benzotriazole UV absorbers stems from a unique photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[8][9]
UV-327 is particularly valued for its low volatility, excellent thermal stability, and high compatibility with various polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), and ABS resins.[2][10] Its molecular structure, featuring bulky tert-butyl groups and a chlorinated benzotriazole moiety, provides the necessary photostability and chemical inertness for demanding applications.
This guide outlines a robust and well-established synthetic route, breaking down the process into four key stages.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3864-99-1 | |
| Molecular Formula | C₂₀H₂₄ClN₃O | |
| Molecular Weight | 357.88 g/mol | |
| Appearance | Light yellow crystalline powder | [2][10] |
| Melting Point | 150-153 °C | [3] |
| Solubility | Practically insoluble in water; soluble in benzene and chloroform | [4] |
Overall Synthesis Pathway and Mechanism
The synthesis of UV-327 is a multi-step process that can be logically divided into four principal stages. The entire workflow is designed to first construct an azo dye intermediate, which is then cyclized to form the final benzotriazole structure.
Caption: High-level workflow for the synthesis of UV-327.
The synthesis begins with a Friedel-Crafts alkylation of phenol to produce the sterically hindered 2,4-di-tert-butylphenol.[3] Concurrently, 4-chloro-2-nitroaniline is converted into a diazonium salt. These two intermediates are then combined in an azo coupling reaction. The final, critical step is the reduction of the nitro group on the azo intermediate, which spontaneously cyclizes to form the stable benzotriazole ring.[4]
Caption: Chemical reaction pathway for UV-327 synthesis.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves hazardous materials.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All steps should be performed in a well-ventilated fume hood.
Part A: Synthesis of 2,4-Di-tert-butylphenol (Intermediate 1)
-
Reaction Setup: Melt phenol in a suitable reactor equipped with a stirrer and temperature control.
-
Alkylation: While stirring, add sulfuric acid as a catalyst, followed by the slow addition of isobutylene.
-
Heating: Raise the temperature to approximately 70°C to initiate the alkylation reaction.[3]
-
Work-up: After the reaction is complete (monitored by TLC or GC), neutralize the catalyst, wash the organic layer with water, and purify the product, typically by distillation.
Part B: Diazotization of 4-Chloro-2-nitroaniline (Intermediate 2)
-
Dissolution: In a reactor, add 4-chloro-2-nitroaniline and hydrochloric acid. Stir until the aniline derivative is fully dissolved.
-
Cooling: Cool the mixture to between 0°C and 5°C using an ice bath.[3]
-
Nitrite Addition: Slowly add a prepared aqueous solution of sodium nitrite (25-30%) dropwise, ensuring the temperature remains below 5°C.[3]
-
Endpoint Check: Monitor the reaction for completion. The presence of excess nitrous acid, indicating the end of diazotization, can be confirmed when a sample turns potassium iodide-starch test paper blue. The product is p-chloro-o-nitrobenzene diazonium hydrochloride.[3]
Part C: Azo Coupling Reaction
-
Reaction Setup: In a separate reactor, dissolve the 2,4-di-tert-butylphenol (from Part A) in a sodium hydroxide/methanol solution.
-
Coupling: Add the freshly prepared diazonium salt solution (from Part B) to the phenol solution while stirring vigorously.
-
Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition.[3]
-
Reaction Monitoring: The reaction is complete when the alkalinity of the mixture stabilizes.
-
Isolation: Filter the reaction mixture to collect the solid azo coupling product.[3]
Part D: Reductive Cyclization and Product Isolation
-
Reaction Setup: Add the crude azo coupling product to a reactor, followed by a suitable solvent such as ethanol.
-
Heating: Stir the mixture and raise the temperature to 40-45°C.
-
Reduction: Slowly add zinc powder under strong agitation to initiate the reduction of the nitro group.[3][4]
-
Crystallization: Once the reduction is complete, cool the mixture to room temperature and add water to induce crystallization of the crude product.
-
Purification: Filter the crude 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole. The final product can be further purified by recrystallization from a suitable solvent to achieve high purity.[3]
Materials and Equipment
| Reagent | CAS Number | Purpose |
| Phenol | 108-95-2 | Starting material |
| Isobutylene | 115-11-7 | Alkylating agent |
| Sulfuric Acid | 7664-93-9 | Catalyst |
| 4-Chloro-2-nitroaniline | 89-63-4 | Benzotriazole precursor |
| Hydrochloric Acid | 7647-01-0 | Diazotization reagent |
| Sodium Nitrite | 7632-00-0 | Diazotization reagent |
| Sodium Hydroxide | 1310-73-2 | Base for coupling |
| Methanol | 67-56-1 | Solvent |
| Zinc Powder | 7440-66-6 | Reducing agent |
| Ethanol | 64-17-5 | Solvent |
Essential Equipment:
-
Glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Heating mantle and cooling bath (ice-salt or cryostat)
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Analytical instruments for characterization (Melting point apparatus, HPLC, NMR)
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point between 150-153°C is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which should be ≥99%.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The synthesis of this compound (UV-327) is a well-defined and scalable chemical process. By carefully controlling key parameters such as temperature and reagent stoichiometry at each stage—alkylation, diazotization, coupling, and reductive cyclization—it is possible to produce this high-value UV absorber with excellent yield and purity. The protocols outlined in this guide, grounded in established chemical principles, provide a solid foundation for researchers and industrial chemists to successfully synthesize this critical polymer additive.
References
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ARKAT USA, Inc. Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV absorbing monomers. Available from: [Link]
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ResearchGate. Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. Available from: [Link]
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Oxford Academic. Far from Their Origins: A Transcriptomic Investigation on How 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl) Phenol Affects Rainbow Trout Alevins. Available from: [Link]
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LinChemical. Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg. Available from: [Link]
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Frontiers. 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. Available from: [Link]
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An In-depth Technical Guide to the UV Absorption Mechanism of UV-327
For Researchers, Scientists, and Drug Development Professionals
Foreword
The relentless pursuit of stability and longevity in materials science and pharmaceutical formulations necessitates a profound understanding of the mechanisms that counteract the degradative effects of ultraviolet (UV) radiation. Among the arsenal of photostabilizing agents, benzotriazole derivatives, particularly UV-327, have carved a significant niche. This guide serves as a comprehensive technical exploration into the core mechanism of UV absorption by UV-327, intended to provide researchers, scientists, and drug development professionals with a detailed understanding of its function, characterization, and practical application. As a senior application scientist, my aim is to bridge theoretical photochemistry with practical, field-proven insights, offering a self-validating framework for the utilization of this critical UV absorber.
Introduction to UV-327: A Benzotriazole-Based UV Absorber
UV-327, chemically known as 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole, is a high-performance UV absorber renowned for its efficacy in protecting a wide array of organic substrates from the damaging effects of UV radiation.[1][2][3][4] Its molecular structure is meticulously designed to absorb strongly in the UV-A (315–400 nm) and UV-B (280–315 nm) regions of the electromagnetic spectrum, while exhibiting minimal absorption in the visible range, thus preserving the color and transparency of the host material.[1][2] This characteristic makes it an invaluable additive in plastics, coatings, and potentially in the stabilization of photosensitive pharmaceutical ingredients.
The primary mechanism by which UV-327 confers photostability is through a process known as Excited-State Intramolecular Proton Transfer (ESIPT). This guide will delve into the intricacies of this mechanism, supported by experimental data and computational insights.
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of UV-327 and other hydroxyphenyl benzotriazoles is attributed to an ultrafast and highly efficient energy dissipation pathway initiated by the absorption of a UV photon. This process, ESIPT, is a four-stage cycle that allows the molecule to revert to its original state, ready to absorb another photon, with the absorbed energy being released as harmless thermal energy.
The ESIPT Photocycle:
-
Photoexcitation: The ground-state enol tautomer of UV-327 absorbs a UV photon, promoting the molecule to an excited singlet state (S1). In this state, the electronic distribution of the molecule is altered, leading to an increase in the acidity of the phenolic proton and the basicity of the triazole nitrogen.
-
Proton Transfer: This change in acidity and basicity drives an ultrafast intramolecular proton transfer from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This transfer occurs on the femtosecond timescale and results in the formation of an excited-state keto tautomer.
-
Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly decays to its ground state via non-radiative pathways, primarily through internal conversion. This step is crucial as it dissipates the absorbed UV energy as heat.
-
Back Proton Transfer: In the ground state, the keto tautomer is less stable than the enol form. Consequently, a rapid back-proton transfer occurs, regenerating the original enol tautomer and completing the cycle.
This efficient photocycle can be repeated numerous times without significant degradation of the UV-327 molecule, providing long-lasting UV protection.
Figure 1: The Excited-State Intramolecular Proton Transfer (ESIPT) photocycle in UV-327.
Spectroscopic Characterization of UV-327
The UV absorption properties of UV-327 can be readily characterized using UV-Visible (UV-Vis) spectroscopy. The absorption spectrum provides critical information about the wavelength range of protection and the efficiency of absorption.
UV-Vis Absorption Data for UV-327
| Parameter | Value | Reference |
| λmax | ~353 nm | [1] |
| Absorption Range | 270-400 nm | [1][2] |
| Appearance | Light yellow crystalline powder | [1][4] |
Note: The exact λmax and molar absorptivity can vary depending on the solvent and the physical state of the sample.
Experimental Protocols
Preparation of Polymer Films Containing UV-327 for UV-Vis Analysis
This protocol describes the preparation of poly(methyl methacrylate) (PMMA) films containing UV-327 for the evaluation of its UV-absorbing properties.
Materials:
-
UV-327
-
Poly(methyl methacrylate) (PMMA)
-
Dichloromethane (DCM) or other suitable solvent
-
Glass slides or quartz plates
-
Sonicator
-
Film casting knife or spin coater
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PMMA in DCM (e.g., 10% w/v). Ensure the PMMA is fully dissolved, which may require gentle heating and stirring.
-
Prepare a stock solution of UV-327 in DCM (e.g., 1% w/v). Use a sonicator to aid dissolution if necessary.
-
-
Blending:
-
In a clean vial, combine the PMMA and UV-327 stock solutions to achieve the desired final concentration of UV-327 in the polymer film (e.g., 1% w/w relative to PMMA).
-
Thoroughly mix the solution to ensure a homogeneous distribution of the UV absorber.
-
-
Film Casting:
-
Solvent Casting: Clean a glass slide or quartz plate thoroughly. Place the slide on a level surface and cast the polymer solution onto the slide using a film casting knife set to the desired thickness. Allow the solvent to evaporate slowly in a dust-free environment.
-
Spin Coating: Alternatively, for more uniform films, use a spin coater. Dispense a small amount of the polymer solution onto the center of the substrate and spin at a predetermined speed and duration.
-
-
Drying:
-
Once the film is formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 60°C) under vacuum to remove any residual solvent.
-
-
Analysis:
-
The resulting polymer film can be analyzed directly using a UV-Vis spectrophotometer equipped with a solid-state sample holder. A neat PMMA film should be used as a blank for baseline correction.
-
Figure 3: A generalized workflow for the computational study of UV-327.
Photostability and Degradation
While UV-327 is highly photostable due to the efficient ESIPT mechanism, long-term exposure to UV radiation, particularly in the presence of other reactive species, can lead to gradual degradation. [5][6][7]Understanding these degradation pathways is crucial for predicting the long-term performance of materials stabilized with UV-327.
Potential Degradation Pathways:
-
Photo-oxidation: In the presence of oxygen, excited states of UV-327 or reactive species generated by UV light can lead to oxidative degradation of the molecule.
-
Indirect Photolysis: Photosensitizers present in the matrix can absorb light and transfer energy to UV-327, leading to its degradation.
-
Reaction with Radicals: Free radicals generated within the polymer matrix through other photodegradation processes can attack the UV-327 molecule.
Studies have shown that the direct photodegradation of benzotriazole UV stabilizers is generally inefficient due to their intrinsic thermal deactivation pathways. [5]However, indirect photodegradation can be a more significant factor in their environmental fate.
Conclusion
UV-327 stands as a testament to the power of molecular design in achieving exceptional photostability. Its efficacy is rooted in the elegant and highly efficient Excited-State Intramolecular Proton Transfer mechanism, which allows for the safe dissipation of harmful UV energy. This guide has provided a comprehensive overview of this mechanism, from the fundamental principles to practical experimental and computational methodologies for its investigation. For researchers and professionals in materials science and drug development, a thorough understanding of the photophysical and photochemical properties of UV absorbers like UV-327 is paramount for the rational design of stable and durable products. The continued exploration of these mechanisms will undoubtedly pave the way for the next generation of advanced photostabilizing technologies.
References
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ChemBK. UV-327. Available from: [Link]
-
Institut de Physique et Chimie des Matériaux de Strasbourg. Experimental Set-Ups and Developments. Available from: [Link]
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Panahandeh, M. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution. 2020. Available from: [Link]
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Femtosecond Transient Absorption Spectroscopy. University of Notre Dame. Available from: [Link]
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Maciejewski, A., et al. Transient absorption experimental set-up with femtosecond time resolution. Femto-and picosecond study of DCM molecule in cyclohexane and methanol solution. ResearchGate. 2008. Available from: [Link]
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Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital CSIC. 2021. Available from: [Link]
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Regulating the excited state behaviors of 2-benzooxazol-2-yl-4,6-di-tert-butyl-phenol fluorophore by solvent polarity: A theoretical simulation. OUCI. Available from: [Link]
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Absorption spectrum of UV-327. ResearchGate. Available from: [Link]
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X-Ray Diffraction and UV-Visible Studies of PMMA Thin Films. International Journal of Modern Engineering Research. Available from: [Link]
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Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. Available from: [Link]
-
Preparation and Characterization of Polymer Films of PMMA and its Composites. ResearchGate. 2015. Available from: [Link]
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Preparation of Optically Transparent Films of Poly(methyl methacrylate) (PMMA) and Montmorillonite. DTIC. Available from: [Link]
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Preparation and Characterization of Pristine PMMA and PVDF Thin Film using Solution Casting Process for Optoelectronic Devices. Informatics Journals. 2017. Available from: [Link]
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UV vis spectrum for PMMA. ResearchGate. Available from: [Link]
-
Computational investigation of excited state processes in ESIPT-based systems and vinylene-linked thiophene pyrrole. Gyan-IITG. Available from: [Link]
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Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. ResearchGate. 2024. Available from: [Link]
-
Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. PubMed. 2022. Available from: [Link]
-
Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. PubMed. 2021. Available from: [Link]
-
Excited state processes in nitrile-substituted 2-(oxazolinyl)-phenols in gas and implicit solvents: A computational study. ResearchGate. 2022. Available from: [Link]
-
Sunlight photolysis of benzotriazoles – Identification of transformation products and pathways. ResearchGate. Available from: [Link]
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The Unseen Guardian: A Technical Guide to the Photophysical Properties of Benzotriazole UV Absorbers
Introduction: Beyond Simple Absorption
In the relentless battle against photodegradation, which compromises the integrity of everything from advanced polymers to pharmaceutical formulations, benzotriazole ultraviolet (UV) absorbers stand as stalwart guardians. These molecules are not mere passive filters; they are sophisticated, microscopic engines designed to harmlessly dissipate the destructive energy of UV radiation. This guide offers an in-depth exploration of the core photophysical principles that govern the remarkable stability and efficacy of 2-(2-hydroxyphenyl)benzotriazoles, providing researchers, scientists, and formulation experts with the foundational knowledge to innovate and optimize light-stabilizing technologies. We will dissect their mechanism of action, quantify their performance through key photophysical parameters, and detail the experimental methodologies required for their rigorous characterization.
Section 1: The Core Mechanism of Photoprotection: An Ultrafast Cycle of Energy Dissipation
The exceptional photostability of benzotriazole UV absorbers is rooted in an elegant and highly efficient energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This process occurs on an ultrafast timescale, allowing a single molecule to cycle through the absorption and dissipation of thousands of UV photons without undergoing significant degradation.[1]
Upon absorbing a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[3] In this excited state, the electronic configuration shifts, dramatically increasing the acidity of the phenolic proton and the basicity of a nitrogen atom on the adjacent benzotriazole ring.[4] This triggers an almost instantaneous transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto-tautomer.[4] This tautomer is energetically favorable in the excited state but unstable in the ground state.
The excited keto-tautomer rapidly undergoes non-radiative decay, primarily through internal conversion, releasing the absorbed energy as harmless heat into its surrounding environment.[3] This deactivation is often facilitated by molecular twisting and pyramidalization that leads to a conical intersection, a point where the potential energy surfaces of the excited and ground states meet, allowing for highly efficient population transfer back to the ground state.[4] Once in the ground state, the keto-tautomer is unstable and undergoes a rapid reverse proton transfer to regenerate the original enol form, completing the photoprotective cycle.[3] This entire cycle is completed within picoseconds, rendering the molecule immediately available to absorb another UV photon.[1]
Visualizing the ESIPT Photocycle
The efficiency of this process is the cornerstone of benzotriazole UV absorbers' function, preventing the absorbed energy from initiating harmful photochemical reactions in the host material.
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) photocycle in benzotriazole UV absorbers.
Section 2: Quantifying Photophysical Performance
The effectiveness of a benzotriazole UV absorber is defined by a set of key photophysical parameters. These metrics provide a quantitative basis for selecting the appropriate absorber for a specific application and for designing new molecules with enhanced properties.
| Parameter | Symbol | Description | Typical Value for Benzotriazoles | Significance |
| Wavelength of Max. Absorption | λmax | The wavelength(s) at which the molecule absorbs UV radiation most strongly. | 300 - 360 nm[5][6][7] | Determines the region of the UV spectrum where the absorber is most effective. Benzotriazoles typically have two main absorption bands. |
| Molar Absorption Coefficient | ε | A measure of how strongly the molecule absorbs light at a specific wavelength. | 14,000 - 16,500 L mol-1 cm-1[5][6][7] | A higher ε value indicates greater absorption efficiency, allowing for lower concentrations to be used. |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted as fluorescence to the number of photons absorbed. | Extremely low (<10-4) | A very low quantum yield is a direct consequence of the efficient non-radiative decay via ESIPT, confirming that energy is dissipated as heat, not re-emitted as potentially harmful light. |
| Excited-State Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. | Ultrafast (femtoseconds to picoseconds)[4] | An extremely short lifetime minimizes the opportunity for the excited molecule to participate in undesirable photochemical side reactions. |
Photophysical Data for Commercial Benzotriazole UV Absorbers
The following table summarizes key absorption characteristics for several widely used commercial benzotriazole UV absorbers, as documented in technical datasheets. The data is typically measured in a non-polar solvent like chloroform.
| Commercial Name | Chemical Name | CAS Number | λmax (nm) | ε (L mol-1 cm-1) |
| Tinuvin® P | 2-(2H-benzotriazol-2-yl)-p-cresol | 2440-22-4 | 301, 341 | 16,150[8] |
| Tinuvin® 234 | 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 70321-86-7 | 302, 343 | 16,100[9] |
| Tinuvin® 326 | 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol | 3896-11-5 | 312, 353 | 15,600[5][6] |
| Tinuvin® 328 | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | 25973-55-1 | 306, 347 | 14,760[7] |
Section 3: Experimental Characterization Protocols
Rigorous evaluation of the photophysical properties of benzotriazole UV absorbers requires precise and validated experimental techniques. The following section details the standard operating procedures for three fundamental spectroscopic methods.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum, including the wavelengths of maximum absorption (λmax) and the molar absorption coefficient (ε).
Methodology:
-
Sample Preparation:
-
Causality: A stock solution of the benzotriazole absorber is prepared in a UV-transparent solvent (e.g., cyclohexane, chloroform, or ethanol) at a high concentration (e.g., 10-3 M). Serial dilutions are then made to prepare a series of solutions with concentrations ranging from approximately 10-6 M to 10-5 M. This concentration range is chosen to ensure that the measured absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0) to adhere to the Beer-Lambert law.[10]
-
-
Instrument Setup:
-
A dual-beam UV-Vis spectrophotometer is powered on and allowed to stabilize.[11] The deuterium (UV) and tungsten (visible) lamps must be warmed up to ensure a stable output.[6]
-
A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with the solvent. Quartz is mandatory for UV measurements as glass and plastic absorb in this region.[6]
-
-
Baseline Correction:
-
Self-Validation: Both cuvettes are filled with the pure solvent. A baseline spectrum is recorded across the desired wavelength range (e.g., 250-500 nm). This corrects for any absorbance from the solvent and cuvettes, ensuring the final spectrum is solely due to the analyte.[1]
-
-
Measurement:
-
The solvent in the sample cuvette is replaced with the most dilute benzotriazole solution. The absorbance spectrum is recorded.
-
This process is repeated for each of the prepared concentrations, moving from lowest to highest concentration.
-
-
Data Analysis:
-
The λmax values are identified directly from the spectra.
-
To determine ε, the absorbance at a specific λmax is plotted against concentration for the series of solutions. According to the Beer-Lambert Law (A = εbc), the slope of the resulting linear fit is equal to the molar absorption coefficient (where b, the path length, is 1 cm).
-
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
Steady-State Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield (ΦF).
Methodology:
-
Sample and Standard Preparation:
-
A dilute solution of the benzotriazole absorber is prepared in the chosen solvent. The absorbance at the excitation wavelength should be kept low (< 0.1) to minimize inner filter effects.
-
A solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄) is prepared with a similar absorbance at the same excitation wavelength.
-
-
Instrument Setup:
-
A spectrofluorometer is turned on and the excitation source (typically a Xenon arc lamp) is allowed to stabilize.
-
The excitation and emission monochromators are set. The excitation wavelength is chosen based on the absorption spectrum of the benzotriazole. The emission scan range is set to start at a slightly longer wavelength than the excitation and extend to cover the expected emission.
-
-
Measurement:
-
A blank spectrum is first recorded using a cuvette containing only the solvent to measure and subtract any Raman scattering or background fluorescence.
-
The emission spectrum of the standard solution is recorded.
-
The emission spectrum of the benzotriazole sample solution is recorded under identical instrument conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard after blank subtraction.
-
The relative quantum yield is calculated using the following equation: ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX² / ηST²) Where: X and ST refer to the test sample and standard, respectively; Φ is the quantum yield; I is the integrated fluorescence intensity; A is the absorbance at the excitation wavelength; and η is the refractive index of the solvent.
-
Trustworthiness: For benzotriazoles, the measured fluorescence intensity is expected to be extremely low, confirming the dominance of the non-radiative ESIPT pathway.
-
Caption: Workflow for determining relative fluorescence quantum yield.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the excited-state lifetime (τ).
Methodology:
-
Technique Selection:
-
Expertise: For the ultrafast lifetimes expected from benzotriazoles, techniques like fluorescence up-conversion or transient absorption spectroscopy are required. However, for molecules with lifetimes in the nanosecond range, Time-Correlated Single Photon Counting (TCSPC) is the gold standard.[9] The principle described here is for TCSPC.
-
-
Sample Preparation:
-
A deoxygenated, dilute solution of the sample is prepared. Oxygen is an efficient quencher of excited states and must be removed (e.g., by bubbling with nitrogen or argon) for accurate lifetime measurements.
-
-
Instrument Setup:
-
The TCSPC system is set up with a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or Ti:sapphire laser) tuned to an absorption band of the sample.
-
A high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT), is used.
-
-
Measurement:
-
First, an Instrument Response Function (IRF) is recorded. This is done by measuring the temporal profile of the excitation pulse using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample. The IRF characterizes the time-resolution limit of the instrument.
-
The sample is then placed in the holder, and the fluorescence decay is measured over time by collecting photon arrival times relative to the laser pulse.
-
-
Data Analysis:
-
The measured fluorescence decay curve is a convolution of the true sample decay and the IRF.
-
Deconvolution analysis is performed using specialized software. The decay data is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s), τ.
-
Trustworthiness: For benzotriazoles, the measured decay will be extremely fast, likely at or below the resolution of standard TCSPC systems, again confirming the rapid deactivation mechanism.
-
Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC).
Section 4: Influences on Photophysical Behavior
The ideal photophysical properties of benzotriazole UV absorbers can be modulated by both their intrinsic molecular structure and their external environment.
-
Molecular Structure: The substitution pattern on both the hydroxyphenyl and benzotriazole rings plays a critical role. For instance, it has been surprisingly found that attaching electron-withdrawing groups at the 5-position of the benzotriazole ring can enhance photopermanence, even though it weakens the intramolecular hydrogen bond traditionally thought to be solely responsible for stability. This suggests that charge transfer characteristics and other molecular motions are also key factors in the deactivation pathway.
-
Environmental Effects: The surrounding medium, such as the polarity of a solvent or the rigidity of a polymer matrix, can influence the ESIPT process. In highly polar or protic solvents, intermolecular hydrogen bonding can compete with the crucial intramolecular hydrogen bond, potentially disrupting the efficient ESIPT cycle and opening up less efficient or even degradative deactivation pathways.
Conclusion: A Foundation for Innovation
Benzotriazole UV absorbers are a testament to elegant molecular design, leveraging fundamental photophysical principles to achieve remarkable photostability. Their function hinges on an ultrafast, cyclical process of excited-state intramolecular proton transfer that efficiently converts damaging UV radiation into benign thermal energy. A thorough understanding of this mechanism, quantified by key parameters like absorption spectra and excited-state dynamics, is paramount for professionals in materials science and drug development. The experimental protocols detailed herein provide a validated framework for the characterization and development of next-generation light stabilizers, enabling the creation of more durable, longer-lasting, and safer products.
References
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Polivinil Plastik. (n.d.). TINUVIN P. [Link]
-
Technologynetworks.com. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]
-
BASF. (2010). Tinuvin 326. [Link]
-
Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. [Link]
-
Purdue College of Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
Ataman Kimya. (n.d.). TINUVIN 234. [Link]
-
The Journal of Physical Chemistry - ACS Publications. (n.d.). Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. [Link]
-
ResearchGate. (2025). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]
-
Ataman Kimya. (n.d.). TINUVIN 234. [Link]
-
Ciba Inc. (2008). Ciba® TINUVIN® 328. [Link]
-
PubMed. (2017). Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole. [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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Scribd. (n.d.). Tinuvin P: Technical Data Sheet. [Link]
-
HUNAN CHEM. (n.d.). UV-Absorber-328. [Link]
-
LinChemical. (n.d.). Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg. [Link]
-
Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science of Light Stability: Benzotriazole UV Absorbers Explained. [Link]
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2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol molecular structure
An In-Depth Technical Guide to the Molecular Structure and Function of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Guardian Against Photodegradation
This compound, a compound widely recognized by its commercial names Tinuvin 327 and UV-327, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class.[1][2] Its molecular architecture is meticulously designed to protect a vast array of organic materials from the destructive effects of UV radiation.[3] By efficiently converting harmful UV light into benign thermal energy, it preserves the physical integrity, color, and longevity of polymers, coatings, and other sensitive substrates.[4] This guide provides a detailed exploration of its molecular structure, the intricate mechanism underpinning its function, established synthesis protocols, and its significance in modern material science.
Molecular Architecture and Chemical Identity
The efficacy of UV-327 is fundamentally rooted in its unique molecular structure, which consists of three key moieties: a substituted phenol, a benzotriazole ring system, and a strategically placed chlorine atom.[1][5] The IUPAC name for this compound is this compound.[1]
The structure features a phenol ring substituted with two bulky tertiary-butyl groups at positions 4 and 6. These sterically hindering groups enhance the compound's solubility in polymer matrices and contribute to its low volatility and thermal stability, which are critical for processing at high temperatures.[6][7] The phenolic hydroxyl group is essential for the photoprotective mechanism. This phenol ring is covalently bonded at position 2 to a 5-chloro-substituted benzotriazole heterocycle.[5]
Caption: Molecular Structure of UV-327.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][5] |
| Synonyms | UV-327, Tinuvin 327, Bumetrizole | [1][5][8] |
| CAS Number | 3864-99-1 | [1][5][6] |
| EC Number | 223-383-8 | [1] |
| Molecular Formula | C₂₀H₂₄ClN₃O | [1][9][10] |
| Molar Mass | 357.88 g·mol⁻¹ | [1] |
| Appearance | Yellowish crystalline powder | [1][11] |
| Melting Point | 150–157 °C | [1][11][12] |
| Density | 1.26 g·cm⁻³ | [1][12] |
| Solubility | Practically insoluble in water; soluble in benzene and chloroform. |[1][13] |
The Photoprotective Mechanism of Action
The remarkable stability of UV-327 under UV radiation is attributed to an ultrafast, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[14] This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as low-energy heat, preventing the energy from initiating degradation reactions in the host polymer.[4]
The process unfolds in picoseconds and can be described in four key stages:
-
UV Absorption: The molecule, in its ground state (enol form), absorbs a UV photon (typically in the 300-400 nm range), promoting it to an electronically excited state.[6][7]
-
Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group increases dramatically. This facilitates an ultrafast transfer of the proton from the hydroxyl group to a nearby nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer.[4][14] This transfer is possible due to the pre-existing intramolecular hydrogen bond.
-
Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground state through non-radiative pathways (vibrational relaxation), releasing the absorbed energy as heat.
-
Reverse Proton Transfer: Once in the ground state, the keto tautomer is energetically unfavorable. A rapid reverse proton transfer occurs, regenerating the original enol form of the molecule, ready to absorb another UV photon.
This highly efficient cyclic process allows a single molecule of UV-327 to dissipate the energy of thousands of photons without undergoing significant photodegradation itself.[14]
Caption: The ESIPT Photochemical Cycle of UV-327.
Representative Synthesis Protocol
The industrial synthesis of this compound is a multi-step process that involves the careful construction of the final molecular architecture from simpler precursors.[1][13] The general pathway involves diazotization, azo coupling, and reductive cyclization.
Step 1: Diazotization of 4-chloro-2-nitroaniline
-
Objective: To convert the primary aromatic amine into a highly reactive diazonium salt.
-
Procedure: 4-chloro-2-nitroaniline is dissolved in a mixture of hydrochloric acid and water.[13] The solution is cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature.[13] The completion of the reaction is confirmed when the solution gives a positive test with potassium iodide-starch paper, indicating the presence of excess nitrous acid and the formation of p-chloro-o-nitrobenzene diazonium hydrochloride.[13]
Step 2: Azo Coupling Reaction
-
Objective: To couple the diazonium salt with 2,4-di-tert-butylphenol to form an azo intermediate.
-
Procedure: The previously prepared 2,4-di-tert-butylphenol is dissolved in a suitable solvent like methanol.[13] The diazonium salt solution from Step 1 is then slowly added to this solution, again maintaining a temperature of 0-5 °C. The pH is controlled by the addition of a base, such as sodium hydroxide, to facilitate the electrophilic aromatic substitution.[13] The reaction proceeds until the alkalinity of the mixture stabilizes, yielding the azo compound which can be isolated by filtration.[13]
Step 3: Reductive Cyclization
-
Objective: To reduce the nitro group of the azo intermediate and induce cyclization to form the benzotriazole ring.
-
Procedure: The azo compound from Step 2 is suspended in a solvent like ethanol.[12] A reducing agent, such as zinc powder, is added portion-wise under vigorous stirring at a moderately elevated temperature (e.g., 40-45 °C).[1][12] The reduction of the nitro group to an amine is followed by an intramolecular cyclization with the azo linkage, eliminating water to form the stable triazole ring.
Step 4: Purification
-
Objective: To isolate and purify the final product, UV-327.
-
Procedure: After the reaction is complete, the mixture is cooled, and the crude product is precipitated, often by the addition of water.[12] The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent to yield the final yellowish crystalline powder.
Caption: General Synthesis Workflow for UV-327.
Analytical Characterization
The identity and purity of UV-327 are confirmed using a suite of standard analytical techniques. Its complex structure gives rise to a unique spectral fingerprint.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for identification. The mass spectrum shows a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of tert-butyl groups and other fragments.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the aromatic protons, tert-butyl groups, and the overall carbon skeleton.[5]
-
Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the O-H stretch of the intramolecularly hydrogen-bonded hydroxyl group, C-H stretches of the alkyl and aromatic groups, and aromatic C=C bending vibrations.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantitative analysis in complex matrices like biological tissues or environmental samples, highly sensitive and selective methods like LC-MS/MS are employed.[15] These methods allow for detection at very low concentrations.
Industrial Applications and Significance
UV-327 is a highly versatile light stabilizer used across numerous industries to protect materials from UV degradation.[16] Its low volatility, excellent thermal stability, and broad UV absorption make it particularly effective.[6][7]
Table 2: Key Applications of UV-327
| Application Area | Typical Concentration (% w/w) | Purpose and Benefits | Source(s) |
|---|---|---|---|
| Polyolefins (PE, PP) | 0.2 - 0.6% | Prevents loss of mechanical properties, chalking, and color fading. Especially effective in polypropylene fibers. | [6][7][11] |
| Polyvinyl Chloride (PVC) | 0.2 - 0.5% | Protects against discoloration (yellowing) and embrittlement. | [7][11] |
| ABS Resins | 0.3 - 0.5% | Maintains impact strength and surface appearance. | [7][11] |
| Unsaturated Polyesters | 0.2 - 0.4% | Preserves transparency and prevents degradation in clear castings and coatings. | [6] |
| Coatings & Adhesives | Varies | Enhances weather resistance and durability of clear coats and sealants. | [17][18] |
| Optical Lenses | Varies | Its red-shifted absorption is ideal for applications requiring very low transmission of long-wavelength UV radiation. |[2][16] |
Conclusion
The molecular structure of this compound is a prime example of rational chemical design. The precise arrangement of its phenolic, benzotriazole, and substituted alkyl components creates a highly efficient system for dissipating harmful UV radiation. Through the elegant mechanism of Excited-State Intramolecular Proton Transfer, UV-327 provides critical protection against photodegradation, extending the service life and maintaining the aesthetic and functional properties of a wide range of polymeric materials. Its robust synthesis and well-understood properties have solidified its role as an essential additive in material science and industrial manufacturing.
References
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Sunny Chemical UV-327 - UL Prospector. (n.d.). Retrieved from [Link]
-
2,4-Di-tert-butyl-6-(5-chlorbenzotriazol-2-yl)phenol - Wikipedia. (n.d.). Retrieved from [Link]
-
UV-327 - ChemBK. (n.d.). Retrieved from [Link]
-
Bumetrizole - Substance Information - ECHA. (n.d.). Retrieved from [Link]
-
Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg | Taojiayue - LinChemical. (n.d.). Retrieved from [Link]
-
This compound - PubChem. (n.d.). Retrieved from [Link]
-
Bumetrizole - Brief Profile - ECHA - European Union. (n.d.). Retrieved from [Link]
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
This compound - Wikidata. (n.d.). Retrieved from [Link]
-
bumetrizole 2-(5-chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Tinuvin 327 | CAS 3864-99-1 - Chemical Suppliers. (n.d.). Retrieved from [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC - NIH. (n.d.). Retrieved from [Link]
- Processes for the preparation of benzotriazole uv absorbers - Google Patents. (n.d.).
-
Tinuvin 327 :화학제품정보[화학Database] - 인포켐스(주). (n.d.). Retrieved from [Link]
-
Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability - American Coatings Association. (n.d.). Retrieved from [Link]
-
Omnistab Benzotriazole UV absorbers - Partners in Chemicals. (n.d.). Retrieved from [Link]
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Introduction: Understanding the Critical Role of UV-327 and its Solubility
An In-Depth Technical Guide to the Solubility of UV-327 in Organic Solvents
UV-327, chemically known as 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole, is a high-performance benzotriazole-type ultraviolet (UV) absorber.[1][2] Its primary function is to dissipate harmful UV radiation as thermal energy, thereby protecting a wide array of materials from photodegradation. This makes it an indispensable additive in plastics, polymers, and coatings, including polyolefins, polyvinyl chloride (PVC), polyesters, and elastomers.[2][3][4] For researchers, scientists, and drug development professionals, understanding the solubility of UV-327 is paramount. Solubility dictates its incorporation, compatibility, and ultimate efficacy within a formulation. Whether developing a UV-resistant polymer for a medical device or formulating a novel drug delivery system where excipients must be protected from light-induced degradation, precise knowledge of UV-327's behavior in organic solvents is a foundational requirement.
This guide provides a comprehensive technical overview of UV-327 solubility, delving into the underlying physicochemical principles, presenting quantitative data, and offering a robust experimental protocol for its determination.
The Molecular Basis of UV-327 Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (UV-327) and the solvent. The molecular structure of UV-327 is key to understanding its solubility profile.
-
Benzotriazole and Phenolic Groups: The core structure contains a phenolic hydroxyl (-OH) group, which can act as a hydrogen bond donor. The nitrogen atoms in the benzotriazole ring can act as hydrogen bond acceptors.
-
Tert-Butyl Groups: Two bulky tert-butyl groups are attached to the phenol ring. These nonpolar, hydrophobic groups significantly contribute to the molecule's overall low polarity and sterically hinder the hydroxyl group.
-
Chlorine Atom: The chlorine atom on the benzotriazole ring is an electron-withdrawing group that adds to the molecule's polarity, albeit modestly.
The combination of a large, predominantly nonpolar carbon skeleton with a few polar functional groups results in UV-327 being a largely nonpolar molecule. Consequently, it exhibits poor solubility in highly polar solvents like water (<0.01 g/100mL) and limited solubility in polar organic solvents like methanol (<0.1 g/100mL).[2][5] Conversely, it demonstrates significantly higher solubility in nonpolar aromatic solvents and chlorinated solvents, where London dispersion forces and dipole-dipole interactions are the dominant intermolecular forces.[1][2][6]
Caption: Intermolecular forces governing UV-327 solubility.
Quantitative Solubility Data for UV-327
The following table summarizes the solubility of UV-327 in various organic solvents at 20°C. This data is crucial for selecting appropriate solvents for formulation, processing, and analytical method development.
| Solvent | Chemical Formula | Polarity Index | Solubility at 20°C ( g/100 mL) | Reference |
| Chloroform | CHCl₃ | 4.1 | 19 | [2] |
| Methylene Chloride | CH₂Cl₂ | 3.1 | 17 | [2] |
| Benzene | C₆H₆ | 2.7 | 16 | [2] |
| Toluene | C₇H₈ | 2.4 | Soluble | [1][6] |
| Cyclohexane | C₆H₁₂ | 0.2 | 5.0 | [2] |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 5.0 (Slightly) | [1][2][7] |
| n-Hexane | C₆H₁₄ | 0.1 | 4.0 | [2] |
| Acetone | C₃H₆O | 5.1 | 1 | [2] |
| Methanol | CH₃OH | 5.1 | < 0.1 (Slightly) | [1][2][7] |
| Water | H₂O | 10.2 | < 0.01 (Insoluble) | [2] |
Note: Polarity index values are relative measures and can vary slightly depending on the scale used. The term "Soluble" indicates high solubility, though a precise value was not provided in the cited sources.
Experimental Protocol: Determination of UV-327 Solubility
This section outlines a robust, self-validating protocol for determining the equilibrium solubility of UV-327 in an organic solvent using the flask method, followed by UV-Vis spectrophotometric analysis. This method is suitable for substances with solubilities above 10⁻² g/L.[8]
Pillar 1: Expertise & Experience (Causality Behind Choices)
The choice of the isothermal flask method is based on its reliability and directness in achieving thermodynamic equilibrium.[9] UV-Vis spectrophotometry is selected as the analytical technique due to the strong chromophoric nature of UV-327, which allows for sensitive and accurate quantification at low concentrations.[10] The establishment of a calibration curve is a critical step to ensure the trustworthiness and accuracy of the measurements, directly linking absorbance to concentration.
Pillar 2: Trustworthiness (Self-Validating System)
The protocol's integrity is maintained by ensuring equilibrium is reached, which is verified by measuring the concentration at successive time points (e.g., 24, 48, and 72 hours) until the values plateau. The use of a filtered, saturated solution for analysis prevents undissolved particulates from interfering with the spectrophotometric reading, which would otherwise lead to erroneously high results.
Step-by-Step Methodology
1. Preparation of Calibration Standards: a. Accurately prepare a stock solution of UV-327 (e.g., 100 mg/L) in the chosen organic solvent. b. Perform a series of dilutions from the stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for UV-327 (approximately 353 nm).[6] d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).
2. Equilibration (The Flask Method): a. Add an excess amount of UV-327 solid to a known volume of the organic solvent in a sealed, airtight flask. The excess solid is crucial to ensure that a saturated solution is formed. b. Place the flask in an isothermal shaker bath set to a constant temperature (e.g., 20 ± 0.5 °C).[8] c. Agitate the mixture for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium. The time required should be determined in a preliminary test.[8]
3. Sample Preparation and Analysis: a. After equilibration, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution. c. Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles. This step is critical for accurate measurement. d. Dilute the filtered, saturated solution with the same solvent as necessary to bring the absorbance within the linear range of the calibration curve. e. Measure the absorbance of the diluted sample at the λmax.
4. Calculation of Solubility: a. Use the linear regression equation from the calibration curve to calculate the concentration of UV-327 in the diluted sample. b. Account for the dilution factor to determine the concentration of the saturated solution. c. Express the solubility in the desired units (e.g., g/100 mL or mg/L).
Caption: Workflow for experimental solubility determination.
Conclusion
The solubility of UV-327 is a critical parameter that is fundamentally linked to its molecular structure. Its predominantly nonpolar nature dictates high solubility in non-aromatic and chlorinated organic solvents and poor solubility in polar solvents. This guide has provided a theoretical framework, quantitative data, and a detailed experimental protocol to empower researchers, scientists, and formulation professionals. By understanding and applying these principles, the effective and reliable incorporation of UV-327 into advanced materials and formulations can be achieved with confidence.
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-
Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from oecd.org.
-
UV-327 - ChemBK. (2024). Retrieved from chembk.com.
-
OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved from situbiosciences.com.
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Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved from filab.fr.
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Test No. 105: Water Solubility - OECD. (1995). Retrieved from oecd.org.
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UV-327 CAS 3864-99-1 - Chemical Supplier Unilong. (n.d.). Retrieved from unilong.cn.
-
2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole - ChemicalBook. (n.d.). Retrieved from chemicalbook.com.
-
UV Absorber UV-327 - Anyang General Chemical. (2024). Retrieved from specialchem.com.
-
2-(2'-hydroxy-3,5'-di-tert-butylphenyl)-5-chlorobenzotriazole, 3864-99-1. (n.d.). Retrieved from thegoodscentscompany.com.
-
The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. (2023). Semantic Scholar.
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Tinuvin 327 - ChemNet. (n.d.). Retrieved from chemnet.com.
-
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Whitepaper: Elucidating the Photodegradation Pathways of the Benzotriazole UV Stabilizer UV-327
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, Environmental Scientists, and Chemical Safety Professionals
Abstract
UV-327, chemically known as 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, is a high-production-volume benzotriazole ultraviolet (UV) stabilizer (BUVS) integral to preventing photodegradation in plastics and coatings.[1][2][3] Its widespread use and high resistance to degradation have led to its ubiquitous presence in the environment, from wastewater effluents and sediments to wildlife and human tissues.[1][2][4] Classified by the European Chemicals Agency (ECHA) as a substance with high bioaccumulation potential and persistence, understanding its environmental fate is of paramount importance.[2][5] This technical guide provides a detailed examination of the photodegradation pathways of UV-327. We will explore the inefficiency of direct photolysis, detail the dominant mechanisms of indirect (sensitized) photodegradation, postulate the formation of transformation products, and provide a validated experimental workflow for studying these processes in the laboratory.
Introduction: The Paradox of a UV Stabilizer
Benzotriazole UV stabilizers are designed with exceptional photostability. Their molecular structure is engineered to absorb harmful UV-A and UV-B radiation and dissipate the energy harmlessly as heat, primarily through an efficient excited-state intramolecular proton transfer (ESIPT) mechanism. This very property that makes them excellent material protectors also renders them highly resistant to direct degradation by sunlight in the environment.[6][7]
However, persistence is not permanence. In complex environmental matrices like natural waters, the presence of photosensitizing agents, particularly chromophoric dissolved organic matter (CDOM), opens alternative, indirect degradation pathways.[6][7] These pathways are the primary drivers for the environmental transformation of UV-327 and are the core focus of this guide. Investigating these mechanisms is critical, as the resulting transformation products (TPs) may possess their own distinct toxicity and mobility profiles.
Table 1: Physicochemical Properties of UV-327
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 3864-99-1 | N/A |
| Molecular Formula | C₂₀H₂₄ClN₃O | N/A |
| Molar Mass | 357.88 g/mol | N/A |
| Classification | Benzotriazole UV Stabilizer (BUVS) | [1] |
| Regulatory Status | High bioaccumulation potential and persistence (ECHA) | [2][5] |
Core Photodegradation Mechanisms: Direct vs. Indirect Pathways
The environmental photodegradation of UV-327 is governed by two distinct types of processes: direct photolysis and indirect photolysis. The causality behind which pathway dominates lies in the molecular structure of UV-327 and the chemistry of the surrounding environment.
The Inefficiency of Direct Photolysis
Direct photolysis occurs when a molecule directly absorbs a photon of light, leading to its excitation and subsequent chemical transformation. For BUVSs like UV-327, this process is intentionally inefficient. The molecular design allows for the rapid, non-radiative decay from the excited state back to the ground state, releasing energy as heat. This intrinsic photoprotective mechanism means that under direct solar irradiation in pure water, UV-327 exhibits remarkable stability.[6][7]
The Dominance of Indirect Photolysis: The Role of DOM
In natural aquatic systems, the primary route for UV-327 degradation is indirect photolysis, mediated by endogenous photosensitizers.[6]
A. Photosensitization by Dissolved Organic Matter (DOM): Natural waters are rich in chromophoric dissolved organic matter (CDOM), which readily absorbs sunlight. Upon absorbing photons, CDOM is promoted to an excited singlet state (¹CDOM) and then can convert to a longer-lived excited triplet state (³CDOM).[8][9][10] This excited triplet state is a potent reactive species capable of transferring energy or electrons to other molecules, including UV-327, thereby initiating its degradation.[6][8] For related BUVS compounds, ³CDOM* has been identified as the dominant reactive intermediate, with other species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH) playing negligible roles.[6][10]
B. Reductive Degradation Pathway: Specific mechanistic studies have demonstrated a potent reductive pathway for BUVS degradation.[6][7] Using Riboflavin Tetraacetate (RFTA) as a model for natural photosensitizers, researchers have shown that in the presence of an electron donor, the excited sensitizer can generate a radical anion (RFTA•⁻).[6][7] This radical anion is a powerful reducing agent that can effectively degrade UV-327. This process is notably accelerated in the presence of oxygen, suggesting a complex mechanism involving initial reduction followed by oxidative chain reactions.[7]
Postulated Transformation Products (TPs)
While direct identification of UV-327's environmental photodegradation products is not extensively detailed in current literature, significant insights can be drawn from metabolic studies. Human metabolism of UV-327, studied both in vitro using human liver microsomes and in vivo, reveals a clear pathway of Phase I biotransformation.[11]
The primary metabolic reactions are hydroxylations on the di-tert-butylphenyl moiety, followed by further oxidation to carboxylic acids.[11] Key identified metabolites include monohydroxylated (UV-327-mOH) and dihydroxylated (UV-327-diOH) products.[3][12]
Causality-Based Hypothesis: It is mechanistically plausible that the oxidative stress induced by photosensitizers like ³CDOM* in the environment would lead to a similar suite of hydroxylated transformation products. The attack by reactive oxygen species generated during indirect photolysis would likely target the electron-rich phenol ring, mirroring the enzymatic oxidation seen in metabolic systems. Therefore, hydroxylated and subsequently carboxylated derivatives of UV-327 are the most probable TPs to be found in irradiated environmental samples.
A Validated Experimental Protocol for Photodegradation Studies
To ensure trustworthy and reproducible results, any experimental protocol must be a self-validating system. This involves meticulous control of variables and the mandatory use of controls to isolate the photochemical process.
Experimental Workflow
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a concentrated stock solution of UV-327 (e.g., 1 mg/mL) in a UV-transparent, water-miscible solvent like acetonitrile.[2]
-
Prepare the aqueous reaction medium. This should be a buffered solution (e.g., phosphate buffer, pH 7) using ultrapure water to control pH, which can influence degradation rates.
-
For indirect photolysis studies, prepare a stock solution of a DOM analog, such as Suwannee River Fulvic Acid (SRFA), a commonly used standard.
-
-
Reaction Setup:
-
In a volumetric flask, spike the aqueous buffer with the UV-327 stock solution to achieve the desired final concentration (e.g., 500 µg/L).[2] Ensure the volume of acetonitrile is minimal (<0.1%) to avoid co-solvent effects.
-
If studying indirect effects, add the DOM sensitizer to the desired concentration (e.g., 5-10 mg/L).
-
Aliquot the final solution into multiple cylindrical quartz tubes, which are transparent to a broad spectrum of UV light.
-
-
Controls (The Key to Trustworthiness):
-
Dark Controls: For every irradiated sample, prepare an identical sample that is completely wrapped in aluminum foil. These samples will be placed alongside the irradiated samples to account for any degradation not caused by light (e.g., hydrolysis, adsorption to vessel walls). A significant decrease in concentration in the dark control invalidates the results for that time point.
-
Sensitizer Controls: Run a control with only UV-327 and light (no DOM) to quantify the rate of direct photolysis.
-
-
Irradiation:
-
Place all tubes (irradiated and dark controls) into a temperature-controlled solar simulator equipped with a xenon arc lamp, which closely mimics the solar spectrum.[13]
-
Begin irradiation (t=0). Withdraw one irradiated tube and its corresponding dark control tube at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately after collection, process the samples. The preferred method for analysis is High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for high sensitivity and identification of unknown TPs.[8][14]
-
Extraction: As UV-327 is hydrophobic, pre-concentration from the aqueous matrix using Solid Phase Extraction (SPE) is typically required.
-
Quantification: Calculate the degradation rate constant (k) by plotting the natural log of the concentration ratio (ln(C/C₀)) versus time. The slope of this line is -k.
-
Conclusion and Future Directions
The environmental photodegradation of UV-327 is a complex process dictated not by its direct interaction with sunlight, but by the reactive intermediates generated from naturally occurring dissolved organic matter. The dominant pathway is indirect photolysis, driven by excited triplet states of DOM, which leads to the transformation of the parent compound. While metabolic data strongly suggests that hydroxylated derivatives are the likely end-products, a critical knowledge gap remains in the definitive identification and toxicological assessment of these environmental transformation products.
Future research must focus on high-resolution mass spectrometry to identify the TPs formed under environmentally relevant conditions. Subsequently, the toxicity of these identified TPs must be evaluated to perform a complete risk assessment, as the degradation of a parent compound does not always equate to detoxification.
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Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. ResearchGate. [Link]
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Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation. PubMed. [Link]
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The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. PMC - NIH. [Link]
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Methodological & Application
Application Notes & Protocols: Stabilization of Polyethylene with UV-327
Introduction: The Challenge of Polyethylene Photodegradation
Polyethylene (PE), in its various forms such as High-Density (HDPE) and Low-Density (LDPE), is a cornerstone of the modern materials landscape due to its versatility, cost-effectiveness, and robust mechanical properties. However, its hydrocarbon backbone renders it susceptible to degradation when exposed to ultraviolet (UV) radiation from sunlight. This photo-oxidation process initiates a cascade of chemical reactions that lead to chain scission, cross-linking, and the formation of chromophoric species.[1][2] Macroscopically, this degradation manifests as undesirable changes in the material, including:
-
Loss of Mechanical Integrity: Reduced tensile strength and elongation, leading to brittleness and premature failure.[3][4]
-
Aesthetic Deterioration: Discoloration (typically yellowing) and loss of surface gloss.
-
Surface Defects: The formation of microcracks, which can propagate and lead to catastrophic failure.
To counteract these effects and ensure the long-term durability of polyethylene products in outdoor or UV-exposed applications, the incorporation of light stabilizers is essential. This guide focuses on the application and performance evaluation of UV-327, a high-efficacy benzotriazole-class UV absorber (UVA).
The Stabilizer: Profile of UV-327
UV-327, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol (CAS: 3864-99-1), is a high-performance UV absorber widely employed in the stabilization of polyolefins.[5][6] Its molecular structure is specifically engineered for exceptional photostability and compatibility with a range of polymers, including polyethylene.
Key Properties of UV-327:
-
Chemical Class: Hydroxyphenyl-benzotriazole
-
Appearance: Light yellow powder
-
Mechanism: UV absorption and energy dissipation
-
Key Features: Excellent compatibility with polyolefins, low volatility, and high thermal stability, making it suitable for typical polyethylene processing conditions.[7]
Mechanism of Action: A Two-Fold Protective Strategy
The stabilization of polyethylene with additives is a multi-faceted approach. UV-327 forms the primary line of defense by directly intercepting harmful UV radiation. For comprehensive protection, it is often used in conjunction with other stabilizers, such as Hindered Amine Light Stabilizers (HALS), which address degradation via a different mechanism.
Primary Stabilization: UV Absorption by UV-327
The primary function of UV-327 is to absorb incident UV radiation, particularly in the damaging 290-400 nm wavelength range, before it can be absorbed by the polyethylene matrix. The energy from the absorbed photon excites the UV-327 molecule. Through a rapid, reversible intramolecular proton transfer (a process known as keto-enol tautomerism), the molecule efficiently dissipates this absorbed energy as harmless thermal energy. This cycle can be repeated thousands of times without significant degradation of the UV absorber, providing long-lasting protection.[8][9]
Caption: Mechanism of UV energy dissipation by UV-327.
Synergistic Protection with Hindered Amine Light Stabilizers (HALS)
While UV-327 acts as a powerful screen, some UV photons may still penetrate the polymer and initiate degradation. The photo-oxidation of polyethylene proceeds via a free-radical chain reaction. HALS function by scavenging these free radicals, terminating the degradation cycle. The combination of a UVA (like UV-327) and a HALS creates a potent synergistic effect: the UVA reduces the rate of radical formation, and the HALS "cleans up" the radicals that do form. This combination is more effective than using either stabilizer alone.[10][11]
Caption: Polyethylene photo-oxidation and points of stabilizer intervention.
Application Protocols
Protocol 1: Lab-Scale Compounding of UV-327 into Polyethylene
This protocol details the preparation of stabilized polyethylene compounds using a laboratory-scale co-rotating twin-screw extruder.
Materials & Equipment:
-
Polyethylene resin (e.g., HDPE, LDPE) in pellet or powder form, dried per manufacturer's recommendation.
-
UV-327 powder (CAS: 3864-99-1).
-
Gravimetric or volumetric feeders.
-
Lab-scale co-rotating twin-screw extruder (e.g., 16-25 mm diameter).[12][13]
-
Strand die, water bath, and pelletizer.
Procedure:
-
Formulation Calculation: Determine the target concentration of UV-327. A typical loading range for effective stabilization in polyethylene is 0.2% to 0.6% by weight.[5] For initial screening, a concentration of 0.4% is recommended.
-
Pre-Blending: In a separate container (e.g., a plastic bag or tumble blender), accurately weigh and combine the polyethylene resin and UV-327 powder. Mix thoroughly for 5-10 minutes to ensure a homogenous pre-blend. This step is critical to prevent agglomeration of the additive and ensure uniform feeding.
-
Extruder Setup:
-
Set the extruder barrel temperature profile. A typical profile for HDPE is zone-wise from feeder to die: 160°C / 180°C / 185°C / 190°C / 190°C / 185°C (Die).[14][15] Adjust as necessary based on the specific grade of PE and extruder characteristics.
-
Set the screw speed. A moderate speed of 150-250 RPM is a good starting point for lab-scale machines.[16]
-
-
Compounding:
-
Start the extruder and allow temperatures to stabilize.
-
Calibrate and start the feeder to deliver the pre-blend into the extruder feed throat at a consistent rate.
-
Monitor the process parameters, including melt pressure and motor torque, to ensure a stable extrusion process.
-
-
Pelletizing: The molten polymer strand exits the die, is cooled in the water bath, and then cut into pellets by the pelletizer.
-
Sample Collection & Drying: Collect the compounded pellets and dry them thoroughly (e.g., in a vacuum oven at 60-70°C for 4 hours) to remove surface moisture before subsequent processing or testing.
Protocol 2: Performance Evaluation of Stabilized Polyethylene
This protocol outlines a comprehensive workflow for evaluating the efficacy of UV-327 stabilization through accelerated weathering and subsequent analysis.
Caption: Experimental workflow for evaluating UV stabilization performance.
Step A: Sample Preparation for Testing
-
Using the pellets from Protocol 1, injection mold test specimens as required by the relevant ASTM standards. For mechanical testing, Type I "dogbone" specimens for ASTM D638 are standard.[17][18] Flat plaques (e.g., 75 x 150 mm) are suitable for color and chemical analysis.
-
Prepare multiple sets of specimens: a control set (unweathered, "0 hours") and sets for each weathering interval.
Step B: Accelerated Weathering
-
Place the test specimens in an accelerated weathering chamber. Two common standards are:
-
A common test cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[10]
-
Remove sets of samples at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours) for analysis.
Step C: Post-Weathering Analysis
-
Mechanical Property Retention (ASTM D638):
-
Condition the weathered and control specimens as per the standard (e.g., 23°C and 50% RH for 40 hours).
-
Using a universal testing machine, perform tensile tests to determine tensile strength, elongation at break, and tensile modulus.[15][23][24]
-
Calculate the percentage retention of each property relative to the 0-hour control.
-
-
Color Stability (ASTM D2244):
-
Chemical Degradation (FTIR Spectroscopy):
-
Analyze the surface of the samples using Fourier Transform Infrared (FTIR) spectroscopy, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Monitor the growth of the carbonyl peak (C=O stretch) in the region of 1700-1750 cm⁻¹.[20][27]
-
Calculate the Carbonyl Index (CI) by rationing the area of the carbonyl peak to the area of a reference peak that does not change with degradation (e.g., the C-H bend peak around 1460 cm⁻¹ or an internal thickness band around 2020 cm⁻¹).[5][20][22] An increase in the CI signifies a higher degree of photo-oxidation.
-
Expected Performance Data
The following table presents representative data adapted from a study on the stabilization of HDPE-based composites, demonstrating the high efficacy of benzotriazole UV stabilizers. While the matrix is a wood-plastic composite, the results are highly indicative of the protective effect on the HDPE component.
| Property | Test Method | Exposure (hours) | Control (0% UV-327) | 2% UV-327 Formulation | Performance Improvement |
| Flexural Strength Retention | ASTM D790 | 2500 | 65.2% | 92.8% | +42% |
| Flexural Modulus Retention | ASTM D790 | 2500 | 78.5% | 95.1% | +21% |
| Total Color Change (ΔE)* | ASTM D2244 | 2500 | 24.6 | 15.7 | 36% less discoloration |
| Data adapted from a study on co-extruded wood/high-density polyethylene composites.[28] |
These results clearly demonstrate that the incorporation of a benzotriazole stabilizer like UV-327 provides substantial protection to the polyethylene matrix, significantly preserving mechanical properties and mitigating color fade during prolonged UV exposure.
Conclusion
UV-327 is a highly effective benzotriazole UV absorber for the stabilization of polyethylene. Its mechanism of absorbing UV radiation and dissipating the energy as heat provides a critical first line of defense against photodegradation. When properly incorporated into polyethylene via compounding, it significantly enhances the material's resistance to weathering, preserving mechanical integrity and aesthetic appeal. For optimal performance, especially in demanding long-term outdoor applications, a synergistic combination of UV-327 with a HALS is strongly recommended. The protocols outlined in this guide provide a robust framework for both the application and rigorous validation of UV-327's performance, ensuring the development of durable, long-lasting polyethylene products.
References
-
FTIR spectra of HDPE/WF composites after weathering: (a) carbonyl... - ResearchGate. (n.d.). Retrieved from [Link]
-
ASTM D2565 Xenon-Arc Outdoor UV Testing for Plastics - Micom Laboratories. (n.d.). Retrieved from [Link]
-
(PDF) Physicochemical changes in UV exposed low- density polyethylene films. (2025, August 10). Retrieved from [Link]
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ASTM D2565 Xenon-Arc Exposure of Plastics Intended Test in USA - MaTestLab. (2025, February 4). Retrieved from [Link]
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Thermo-Gravimetric Stability of High Density Polyethylene Composite Filled with Olive Shell Flour - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]
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Tensile Testing of Plastics & Composites | Equipment for ASTM D638 - TestResources. (n.d.). Retrieved from [Link]
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Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. (n.d.). Retrieved from [Link]
-
ASTM D638 The Essential Guide to Plastic Tensile Testing. (2025, June 9). Retrieved from [Link]
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ASTM D638: tensile test for plastics - Cermac srl. (2024, July 30). Retrieved from [Link]
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The kinetics and mechanism of polyethylene photo‐oxidation | Request PDF. (2025, August 7). Retrieved from [Link]
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Peculiarity of the Mechanism of Early Stages of Photo-Oxidative Degradation of Linear Low-Density Polyethylene Films in the Presence of Ferric Stearate - PMC. (2023, September 6). Retrieved from [Link]
-
Photo-oxidation of polymers - Wikipedia. (n.d.). Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics - MDPI. (2023, February 11). Retrieved from [Link]
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(PDF) Light stabilizers added to the shell of co-extruded wood/high-density polyethylene composites to improve mechanical and anti-UV ageing properties - ResearchGate. (n.d.). Retrieved from [Link]
-
Omnistab Benzotriazole UV absorbers - Partners in Chemicals. (2021, October 21). Retrieved from [Link]
-
Exploring Lab Scale Twin Screw Extruders - GSmach. (2025, September 3). Retrieved from [Link]
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Color Analysis (ASTM E1347 with ASTM D2244) - Intertek. (n.d.). Retrieved from [Link]
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Essential Process Parameters for Optimizing Twin-Screw Compounding - AZoM. (2024, September 24). Retrieved from [Link]
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ASTM D638: tensile properties plastics - ZwickRoell. (n.d.). Retrieved from [Link]
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Mechanical properties of UV-irradiated low-density polyethylene films formulated with carbon black and titanium dioxide - ResearchGate. (2015, September 17). Retrieved from [Link]
-
ASTM D2244 - Test Method for Calculating Color Differences - Micom Laboratories. (n.d.). Retrieved from [Link]
-
Light Stabilizers and UV Absorbers - Tintoll. (n.d.). Retrieved from [Link]
-
ASTM D638 - Plastic Tensile Testing - VTEC Laboratories. (n.d.). Retrieved from [Link]
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Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - MDPI. (n.d.). Retrieved from [Link]
-
Plastics with UV absorbers, a “Protective umbrella” - Partners in Chemicals. (2021, August 4). Retrieved from [Link]
-
Enhance Polymer Durability: A Deep Dive into UV Absorber UV-327. (2026, January 1). Retrieved from [Link]
-
ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). Retrieved from [Link]
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Lab Extruder, Lab Scale Twin Screw Extruders Manufacturer - USEON. (n.d.). Retrieved from [Link]
-
Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2025, August 7). Retrieved from [Link]
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Application Notes & Protocols: A Scientist's Guide to Incorporating UV-327 into Polypropylene Fibers for Enhanced Durability
Abstract & Introduction
Polypropylene (PP) is a versatile and widely utilized thermoplastic polymer, valued for its chemical resistance, low density, and ease of processing. However, its aliphatic hydrocarbon backbone renders it highly susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photo-oxidative degradation leads to undesirable changes, including discoloration (yellowing), surface cracking, and a significant loss of mechanical properties such as tensile strength and elasticity, ultimately causing product failure.[1] To counteract these effects, the incorporation of UV stabilizing additives is a critical and standard industrial practice.[1][2]
This document provides a comprehensive guide for researchers and material scientists on the incorporation of UV-327, a high-performance benzotriazole UV absorber, into polypropylene fibers. UV-327 is particularly effective due to its strong absorption in the UV-A and UV-B regions of the spectrum and its ability to dissipate this energy as harmless thermal energy, thereby protecting the polymer matrix.[1] Its low volatility and high photostability ensure long-term protection, even under elevated processing temperatures and harsh environmental conditions.
We will detail the predominant method of incorporation—melt blending—and provide validated protocols for the subsequent characterization of the additivated fibers. The focus is not only on the procedural steps but on the underlying scientific principles that govern the choices of parameters, ensuring a robust and reproducible methodology.
Scientific Principles: The Role of UV-327
UV-327 (CAS 3864-99-1) belongs to the benzotriazole class of UV absorbers.[3] Its protective mechanism is an elegant example of photochemistry at work. The molecule functions through an efficient, reversible intramolecular process:
-
UV Photon Absorption: The molecule absorbs a high-energy UV photon, promoting it to an excited electronic state.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In this excited state, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the triazole ring. This creates an unstable keto-type tautomer.
-
Non-Radiative Decay: The tautomer rapidly returns to its original, more stable enol-form, dissipating the absorbed energy as heat.
This cycle is exceptionally fast and can be repeated thousands of times without significant degradation of the UV-327 molecule, providing durable protection to the host polymer. Its minimal absorption in the visible light spectrum makes it ideal for applications where optical clarity and color fidelity are important.
Caption: Mechanism of UV energy dissipation by UV-327.
Materials & Equipment
Materials & Reagents
-
Polypropylene (PP): Fiber-grade homopolymer or copolymer pellets (Melt Flow Index should be appropriate for fiber spinning).
-
UV Absorber: UV-327 (2-(2'-hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole), fine powder.
-
Antioxidants (Recommended): A synergistic blend of a primary (phenolic) and secondary (phosphite) antioxidant to protect the polymer during high-temperature processing.
-
Solvents (for analysis): HPLC-grade Methanol, Chloroform, n-hexane.[4][5]
Key Equipment
-
Twin-Screw Extruder: For melt blending and compounding.
-
Pelletizer: To create pellets from the extruded strands.
-
Fiber Spinning Line: Melt spinning equipment.
-
Analytical Balance: 4-decimal place accuracy.
-
UV-Vis Spectrophotometer: For quantitative analysis.
-
HPLC System: With a UV detector and C18 column for precise quantification.[5]
-
Accelerated Weathering Chamber: QUV tester with UVA-340 lamps (conforming to ASTM G154) is highly recommended for simulating outdoor exposure.[6][7][8][9]
-
Universal Testing Machine: For measuring tensile properties.
-
Colorimeter/Spectrophotometer: To measure color change (ΔE).
Experimental Protocols
Protocol 1: Incorporation of UV-327 via Melt Blending
Melt blending is the most industrially relevant method for incorporating additives into thermoplastics.[10][11][12] It ensures excellent dispersion of the additive throughout the polymer matrix, which is critical for uniform protection.
Step-by-Step Methodology:
-
Pre-Drying: Dry the polypropylene pellets at 80-90°C for at least 4 hours in a dehumidifying dryer to remove any surface moisture, which can cause defects during extrusion.
-
Masterbatch Preparation (Recommended): For optimal dispersion, it is best practice to first create a concentrated masterbatch.
-
Calculate the required amounts of PP, UV-327, and any antioxidants for a masterbatch of 3-5% UV-327 by weight.
-
Pre-mix the components in a bag by tumbling for 10-15 minutes to ensure a homogenous dry blend.
-
-
Compounding:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is a gradual increase from the feed zone to the metering zone.[10]
-
Feed the dry blend into the extruder. The screw speed should be set to ensure adequate mixing without excessive shear, which could degrade the polymer.
-
The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer.
-
-
Final Blending & Fiber Spinning:
Table 1: Recommended Processing Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Drying Temperature | 80 - 90 °C | Removes moisture to prevent polymer degradation and voids. |
| Extruder Temp. Profile | 190°C (Feed) -> 230°C (Die) | Ensures complete melting of PP without thermal degradation of UV-327. |
| Screw Speed | 150 - 300 RPM | Balances mixing efficiency with shear heating. |
| Target UV-327 Conc. | 0.2 - 0.6 wt% | Effective range for significant UV protection in polyolefins.[11][13] |
Caption: Workflow for incorporating UV-327 into PP fibers.
Protocol 2: Verification and Performance Testing
This protocol establishes a self-validating system to confirm the successful incorporation and efficacy of the UV-327 additive.
Part A: Quantification of UV-327 in Fibers (HPLC Method)
This step confirms that the target concentration of UV-327 was achieved. HPLC is the preferred method due to its sensitivity and accuracy.[5][14]
-
Sample Preparation:
-
Accurately weigh ~0.5 g of the stabilized PP fibers.
-
Dissolve the fibers in a suitable solvent (e.g., hot xylene).
-
Once cooled, precipitate the polymer by adding a non-solvent like methanol.
-
Filter the solution to separate the precipitated polymer. The filtrate now contains the dissolved UV-327.
-
Evaporate the filtrate to dryness under a gentle stream of nitrogen and re-dissolve the residue in a known volume of methanol for HPLC analysis.[5]
-
-
HPLC Analysis:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: 100% Methanol (Isocratic).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 340 nm.[5]
-
Quantification: Create a calibration curve using standards of known UV-327 concentration. Calculate the concentration in the fiber sample based on the peak area.
-
Part B: Accelerated Weathering and Property Evaluation
This step evaluates the performance of the UV-327 in protecting the fibers from degradation.
-
Exposure:
-
Mount fiber samples (or textiles woven from them) onto panels.
-
Place the panels in a QUV accelerated weathering tester.
-
Use a cycle that simulates outdoor conditions, such as the one described in ASTM G154, Cycle 1: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[6][7][8]
-
Include a control sample (unstabilized PP fibers) for comparison.
-
Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).
-
-
Evaluation:
-
Mechanical Properties: Measure the tensile strength and elongation at break of the exposed and control samples. Plot the percentage of retained tensile strength versus exposure hours.
-
Color Change: Measure the color of the samples using a colorimeter. Calculate the total color difference (ΔE*) to quantify yellowing and fading.
-
Visual Inspection: Note any surface changes such as cracking, chalking, or loss of gloss.
-
Data Interpretation & Troubleshooting
Table 2: Example Performance Data after 1000 hours of Accelerated Weathering
| Sample | UV-327 (wt%) | Tensile Strength Retention (%) | Color Change (ΔE*) | Visual Appearance |
|---|---|---|---|---|
| Control | 0.0 | 25% | 15.2 | Severe yellowing, brittle |
| Test Sample | 0.4 | 85% | 2.1 | Minimal color change, flexible |
-
Expected Results: A successful formulation will show a significantly higher retention of mechanical properties and a much lower color change compared to the unstabilized control.
-
Troubleshooting - Poor Dispersion: If performance is lower than expected despite correct concentration, poor dispersion may be the cause. Re-evaluate the compounding parameters (screw design, speed, temperature).
-
Troubleshooting - Additive Loss: If the quantified concentration is low, the additive may have sublimated during processing. Ensure the extruder temperatures do not excessively exceed the recommended values.
Safety & Handling
-
When handling UV-327 powder, use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a dust mask or respirator to avoid inhalation and skin contact.[15][16]
-
Conduct melt blending and extrusion in a well-ventilated area to avoid inhaling any potential fumes.
-
UV radiation from weathering chambers is hazardous. Ensure all safety interlocks are functioning and never look directly at the lamps.[17]
References
- Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applic
- Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Intertek.
- D4364 Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentrated Sunlight.
- ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? AML Instruments.
- ASTM G154 - UV Exposure Testing for Nonmetallic M
- What is the ASTM standard for accelerated we
- Is UV Absorber-327 safe for human use? Blog.
- Design of UV-Absorbing Polypropylene Films with Polymeric Benzotriaziole Based Nano- and Microparticle Coatings.
- UV Absorber UV-327. Anyang General Chemical - SpecialChem.
- Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. RSC Publishing.
- An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. NIH.
- Polypropylene Modified with Polyethylene Through Reactive Melt Blending: Fabrication and Characteriz
- Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administr
- UV Absorber UV-327 Dosage and Application Guide for Polymer Manufacturers. Oami.
- (PDF) Polypropylene Modified with Polyethylene Through Reactive Melt Blending: Fabrication and Characterizations.
- How UV light Absorbers Protect Polymers
- Safety Data Sheet - FPA327 INTERGARD 264 PART B.
- ULTRAVIOLET (UV) SAFETY. University of Washington.
- Preparation and Compatibility Evaluation of Polypropylene/High Density Polyethylene Polyblends. PMC - PubMed Central.
- UV Absorbers / Stabilizers. AFIRM Group.
- Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography.
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- 1. schem.net [schem.net]
- 2. researchgate.net [researchgate.net]
- 3. afirm-group.com [afirm-group.com]
- 4. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography [xuebao.bjmu.edu.cn]
- 6. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 7. thermoline.com.au [thermoline.com.au]
- 8. ASTM G154 | Q-Lab [q-lab.com]
- 9. What is the ASTM standard for accelerated weathering? - LIB industry [lib-chamber.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Preparation and Compatibility Evaluation of Polypropylene/High Density Polyethylene Polyblends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specialchem.com [specialchem.com]
- 14. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jixinchemical.com [jixinchemical.com]
- 16. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 17. ehs.washington.edu [ehs.washington.edu]
Application Notes and Protocols: UV-327 as a High-Performance UV Stabilizer in Polyvinyl Chloride (PVC) Formulations
Introduction: The Imperative for UV Stabilization in PVC
Polyvinyl chloride (PVC) is a ubiquitous and versatile thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness. However, in its unmodified state, PVC is highly susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation manifests as discoloration (yellowing and browning), loss of mechanical strength, embrittlement, and surface chalking, which severely limits the service life of PVC products in outdoor applications.[1] To counteract these detrimental effects, the incorporation of UV stabilizers is a critical step in the formulation of resilient PVC compounds.[2][3]
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of UV-327, a high-performance benzotriazole UV absorber, in PVC formulations. We will delve into the mechanistic underpinnings of UV-327's protective action, provide detailed protocols for its incorporation and performance evaluation, and discuss its synergistic effects with other additives.
Chemical and Physical Properties of UV-327
UV-327, chemically known as 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole, is a member of the benzotriazole class of UV absorbers. Its chemical structure is specifically engineered for high efficiency in absorbing harmful UV radiation.
| Property | Value |
| Chemical Name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole |
| CAS Number | 3864-99-1 |
| Molecular Formula | C₂₀H₂₄ClN₃O |
| Molecular Weight | 357.88 g/mol |
| Appearance | Yellowish crystalline powder |
| Melting Point | 154-157 °C |
| UV Absorbance Range | Primarily 270-400 nm |
Mechanism of Action: How UV-327 Protects PVC
The primary function of UV-327 is to absorb damaging UV radiation and dissipate the energy as harmless thermal energy.[4] This process occurs before the UV photons can be absorbed by the PVC polymer chains, thus preventing the initiation of photo-oxidative degradation. The benzotriazole moiety in UV-327 undergoes a reversible intramolecular proton transfer upon absorbing UV energy, a highly efficient and photochemically stable mechanism for energy dissipation.
Caption: Mechanism of UV-327 in protecting PVC from photodegradation.
Protocol for Incorporation of UV-327 into PVC Formulations
The effective dispersion of UV-327 within the PVC matrix is crucial for optimal performance. This is typically achieved through a compounding process using a high-shear mixer followed by an extruder.
Materials and Equipment:
-
PVC resin (suspension grade)
-
Plasticizer (e.g., DOP, DINP)
-
Heat stabilizer (e.g., Ca/Zn or organotin-based)
-
Lubricants (internal and external)
-
Fillers (e.g., calcium carbonate), if required
-
UV-327 powder
-
High-speed mixer (e.g., Henschel-type)
-
Two-roll mill or twin-screw extruder
-
Compression molder or sheet extrusion line
Step-by-Step Protocol:
-
Pre-mixing (Dry Blending):
-
Add the PVC resin to the high-speed mixer.
-
While mixing at low speed, add the heat stabilizer, lubricants, and any fillers.
-
Increase the mixer speed and allow the temperature to rise to approximately 60-70°C.
-
Gradually add the plasticizer and continue mixing until a free-flowing dry blend is obtained. The temperature will typically rise to 100-120°C.
-
In the final stages of mixing, add the UV-327 powder to ensure uniform distribution. A typical loading level for UV-327 in PVC is 0.2-0.5% by weight.[5]
-
Discharge the dry blend into a cooling mixer to bring the temperature down to below 50°C.
-
-
Melt Compounding:
-
Feed the cooled dry blend into a two-roll mill or a twin-screw extruder.
-
Set the temperature profile of the extruder to achieve a melt temperature of 170-190°C for rigid PVC or 150-170°C for flexible PVC.
-
The melt compounding process ensures that the UV-327 is fully dissolved and homogeneously dispersed in the PVC matrix.
-
Extrude the molten PVC into strands and pelletize, or directly into a sheet or profile.
-
-
Specimen Preparation for Testing:
-
For performance evaluation, prepare standardized test plaques by compression molding the compounded PVC pellets or by cutting sections from the extruded sheet. Typical dimensions for weathering samples are 75 mm x 150 mm.[6]
-
Caption: Workflow for incorporating UV-327 into PVC formulations.
Performance Evaluation of UV-327 in PVC
To quantify the effectiveness of UV-327, a series of accelerated weathering and analytical tests should be performed.
Accelerated Weathering Protocol (ASTM G154)
Accelerated weathering simulates the damaging effects of sunlight and moisture in a controlled laboratory environment.[7] The ASTM G154 standard is widely used for this purpose.[6][8][9]
Equipment:
-
QUV Accelerated Weathering Tester (or equivalent) equipped with UVA-340 fluorescent lamps.
Test Cycle:
A commonly used cycle for testing PVC is a repeating cycle of:
-
UV Exposure: 8 hours at a black panel temperature of 60°C.
-
Condensation: 4 hours at a black panel temperature of 50°C.[10]
Procedure:
-
Mount the PVC test plaques (with and without UV-327) in the sample holders of the weathering chamber.
-
Program the specified test cycle.
-
Periodically remove the samples at defined intervals (e.g., 0, 500, 1000, 1500, 2000 hours) for evaluation.
-
For each interval, measure the change in color and assess any changes in mechanical properties.
Performance Metrics
Color Change Measurement:
-
Use a spectrophotometer or colorimeter to measure the CIE Lab* color values of the samples before and after weathering.
-
Calculate the total color change (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A lower ΔE value indicates better color stability.
Mechanical Property Retention:
-
Measure key mechanical properties such as tensile strength, elongation at break (ASTM D638), and impact strength (ASTM D256) of the weathered and unweathered samples.
-
Calculate the percentage of property retention after weathering. Higher retention values signify better performance.
Expected Performance Data (Illustrative):
| Exposure Time (hours) | Formulation | ΔE* (Total Color Change) | Tensile Strength Retention (%) |
| 0 | Control (No UV-327) | 0 | 100 |
| PVC + 0.3% UV-327 | 0 | 100 | |
| 1000 | Control (No UV-327) | 15.2 | 65 |
| PVC + 0.3% UV-327 | 3.5 | 92 | |
| 2000 | Control (No UV-327) | 28.7 | 40 |
| PVC + 0.3% UV-327 | 6.8 | 85 |
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to confirm the presence and absorbance characteristics of UV-327 in the PVC formulation.
Sample Preparation:
-
Dissolve a small, known weight of the compounded PVC in a suitable solvent like tetrahydrofuran (THF).
-
Ensure the solution is clear and free of particles; filter if necessary.[11]
-
Prepare a blank solution using only the solvent.
Procedure:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the sample solution from 200 to 800 nm.
-
The resulting spectrum should show a strong absorbance in the UVA and UVB regions, characteristic of UV-327.
Synergistic Effects with Other Additives
For enhanced long-term stability, UV-327 is often used in combination with other stabilizers, most notably Hindered Amine Light Stabilizers (HALS).
-
UV-327 (UV Absorber): Acts as the first line of defense by absorbing incoming UV radiation.
-
HALS: Function by scavenging free radicals that may form within the polymer matrix, thus interrupting the degradation cycle.
This combination provides a more comprehensive stabilization system than either additive used alone.[12] The UV absorber reduces the number of free radicals that need to be scavenged by the HALS, thereby extending the lifetime of both stabilizers and the polymer.
Leaching and Environmental Considerations
As a responsible application scientist, it is crucial to consider the potential for additive migration and the environmental impact of the formulation.
Leaching Test Protocol
A leaching test can be performed to assess the migration of UV-327 from the PVC matrix.
Procedure:
-
Immerse a PVC sample of known surface area and weight in a suitable solvent (e.g., a food simulant like 10% ethanol for aqueous contact or vegetable oil for fatty contact) in a sealed container.[13]
-
Incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).
-
After incubation, remove the PVC sample and analyze the solvent for the presence of UV-327 using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Environmental and Health Profile
Benzotriazole UV stabilizers, including UV-327, have been the subject of environmental monitoring and toxicological studies due to their persistence and potential for bioaccumulation.[14][15] Regulatory bodies in some regions have classified certain benzotriazoles as Substances of Very High Concern (SVHC). It is imperative for formulators to stay informed about the latest regulatory landscapes and consider the entire life cycle of their products.
Conclusion
UV-327 is a highly effective UV absorber that plays a critical role in protecting PVC from the damaging effects of ultraviolet radiation. By understanding its mechanism of action and following proper incorporation and testing protocols, researchers and formulators can significantly enhance the durability and service life of PVC products intended for outdoor use. The synergistic use of UV-327 with HALS can provide a superior level of protection. As with all chemical additives, a thorough evaluation of the final product's performance and environmental profile is essential.
References
-
Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers | Environment & Health - ACS Publications. (2025, August 15). Retrieved from [Link]
-
Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. (2025, August 15). Retrieved from [Link]
-
Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern - Research Square. (2022, January 18). Retrieved from [Link]
-
Assessing the Toxicity of Benzotriazole Ultraviolet Stabilizers to Fishes: Insights into Aryl Hydrocarbon Receptor-Mediated Effects - NIH. Retrieved from [Link]
-
(PDF) Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern - ResearchGate. Retrieved from [Link]
-
Background subtracted UV‐vis absorption spectra of 1 mM UV327 (−) in... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Accelerated ultraviolet weathering of PVC/wood‐flour composites | Request PDF. (2025, August 7). Retrieved from [Link]
-
SATRA TM325: Leaching test for plasticised PVC compounds. Retrieved from [Link]
-
Absorption spectrum of UV-327. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
UV Resistance in PVC: Science, Additives, and Protection Strategies - Vecor Technologies. (2025, April 14). Retrieved from [Link]
-
Understanding ASTM G154: The Industry Standard for UV Weathering Tests. (2025, January 13). Retrieved from [Link]
-
Accelerated UV Exposure Testing – ASTM G154 Standard | Infinita Lab. Retrieved from [Link]
-
PVC Plastics Compounding and Extrusion Process - Kastrade. Retrieved from [Link]
-
ASTM G154 - Q-Lab. Retrieved from [Link]
-
Standard: ASTM G154 UV Exposure Testing. Retrieved from [Link]
-
ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp - Micom Laboratories. Retrieved from [Link]
-
The leaching of phthalates from PVC can be determined with an infinite sink approach - u:scholar. (2019, November 6). Retrieved from [Link]
-
Effects of UV-accelerated weathering and natural weathering conditions on anti-fungal efficacy of wood/PVC composites doped with - Express Polymer Letters. Retrieved from [Link]
-
Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th. Retrieved from [Link]
-
How To Prepare Sample For UV Vis Spectroscopy? - Chemistry For Everyone - YouTube. (2025, February 7). Retrieved from [Link]
-
Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - NIH. Retrieved from [Link]
-
Essential Compounding Chemicals used with PVC Resin - Plastemart.com. Retrieved from [Link]
-
How to improve the UV resistance of PVC resin? - Omnistab UV 312 - Partners in Chemicals. (2024, March 27). Retrieved from [Link]
-
Chemical Additive Solutions for PVC - 3V Sigma USA. (2025, January 8). Retrieved from [Link]
-
Accelerated Aging Process of Carbon Black-Reinforced PVC (CB-PVC) Insulation by UVB-Induced Chemical Degradation - MDPI. Retrieved from [Link]
-
Effects of Weathering and Formulation on the Properties of Vinyl Siding - NIST. (2024, September 10). Retrieved from [Link]
-
Substitution of Benzotriazole UV Absorbers in Plastics | PDF - Slideshare. Retrieved from [Link]
-
Weight loss of leaching test for PVC films. Reprinted with permission from ref.. Copyright 2019 American Chemical Society … - ResearchGate. Retrieved from [Link]
-
Relationship between physical and mechanical properties of accelerated weathering and outdoor weathering of PVC-coated membrane material under tensile stress - ResearchGate. Retrieved from [Link]
-
UV Vis Sample Prep and Operation - YouTube. (2014, June 25). Retrieved from [Link]
-
The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties - Semantic Scholar. (2023, April 26). Retrieved from [Link]
-
UV–Vis normalized absorption spectra of pure PVC film and polymer films... - ResearchGate. Retrieved from [Link]
-
2 - I2 NWWC - Additive Leaching from PVC.pptx. Retrieved from [Link]
-
Synergistic effect of hindered amine light stabilizers/ultraviolet absorbers on the polyvinyl chloride/powder nitrile rubber blends during photodegradation - ResearchGate. Retrieved from [Link]
-
Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - PMC - NIH. (2022, October 27). Retrieved from [Link]
-
Synergistic effect of hindered amine light stabilizers/ultraviolet absorbers on the plasticized PVC during photo‐irradiation | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins - ResearchGate. (2025, August 5). Retrieved from [Link]
-
PVC Stabilizers for Optimal Thermal and UV Resistance - Baisha Chemicals. (2025, May 19). Retrieved from [Link]
-
The Science Behind UV Absorber UV-327: Protecting Polymers from Degradation. Retrieved from [Link]
-
Enhance Polymer Durability: A Deep Dive into UV Absorber UV-327. (2026, January 1). Retrieved from [Link]
-
Enhancing Plastic Longevity: The Role of UV Absorber UV-327 in Coatings. (2026, January 4). Retrieved from [Link]
-
The Crucial Role of UV Absorbers in Modern Plastics: A Focus on UV-327. Retrieved from [Link]
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- 14. Assessing the Toxicity of Benzotriazole Ultraviolet Stabilizers to Fishes: Insights into Aryl Hydrocarbon Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substitution of Benzotriazole UV Absorbers in Plastics | PDF [slideshare.net]
Application Note: High-Sensitivity Detection of UV-327 in Plastic Matrices
Abstract
This document provides a comprehensive guide to the analytical determination of UV-327 (2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol), a benzotriazole ultraviolet (UV) stabilizer, in various plastic materials. Given its classification as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to its persistent, bioaccumulative, and toxic (PBT) properties, robust and sensitive detection methods are critical for regulatory compliance, environmental monitoring, and material safety assessment.[1][2][3] This guide details validated protocols for sample extraction and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), designed for researchers, analytical scientists, and quality control professionals.
Introduction: The Scientific & Regulatory Context of UV-327
UV-327 is a high-performance UV absorber added to a wide range of polymers, including polyolefins, polyesters, and styrenics, to prevent photodegradation, thereby preserving the material's integrity, color, and lifespan.[4][5] It functions by absorbing damaging UV radiation and dissipating it as harmless thermal energy. However, UV-327 is not chemically bound to the polymer matrix and can leach into the environment over time.[6] Its chemical stability, which makes it an effective UV stabilizer, also contributes to its environmental persistence. Coupled with its potential for bioaccumulation, this has led to increased regulatory scrutiny.[1] The need for precise quantification of UV-327 in plastic articles is therefore driven by both environmental stewardship and the legal requirements of regulations like REACH in the European Union.[7]
The primary analytical challenge lies in efficiently extracting this lipophilic compound from a complex, solid polymer matrix without degrading the analyte. This note provides a systematic approach to overcoming this challenge.
The Overall Analytical Workflow
The successful detection of UV-327 in plastics follows a multi-stage process. Each stage is critical for achieving accurate and reproducible results. The general workflow involves preparing the plastic sample, extracting the analyte from the polymer matrix, cleaning up the extract if necessary, and performing instrumental analysis for identification and quantification.
Caption: High-level overview of the analytical process for UV-327 detection in plastics.
Part I: Sample Preparation and Extraction Protocol
The goal of this stage is to quantitatively transfer UV-327 from the solid plastic into a liquid solvent. The choice of solvent and extraction technique is paramount. Ultrasonic Extraction (USE) is a widely adopted method that offers a good balance of efficiency, speed, and simplicity.
Protocol 1: Ultrasonic Solvent Extraction (USE)
This protocol is suitable for a wide range of plastic types, including polyethylene (PE), polypropylene (PP), and polycarbonate (PC).
Rationale:
-
Sample Comminution: Reducing the plastic to a fine powder or small granules dramatically increases the surface area-to-volume ratio. This allows the extraction solvent to penetrate the matrix more effectively, leading to higher extraction efficiency and shorter extraction times.
-
Solvent Selection: Dichloromethane and toluene are excellent solvents for UV-327 and have good compatibility with many common polymers, allowing them to swell the polymer matrix and facilitate analyte diffusion.[8]
-
Ultrasonication: The high-frequency sound waves generate cavitation bubbles in the solvent. The collapse of these bubbles creates localized high-pressure and high-temperature zones, which disrupt the sample matrix and accelerate the desorption of the analyte into the solvent.
Step-by-Step Methodology:
-
Sample Preparation: Cryogenically mill or finely cut approximately 1 gram of the plastic sample into a fine powder or granules (<1 mm). This prevents thermal degradation of the polymer or analyte.
-
Weighing: Accurately weigh about 0.5 g of the prepared sample into a 20 mL glass vial.
-
Internal Standard (Optional but Recommended): Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a chemically similar compound like UV-320 if it is not present in the sample) for improved quantitative accuracy.[9][10]
-
Solvent Addition: Add 10 mL of dichloromethane (or toluene) to the vial.[8] The mass-to-volume ratio should be optimized but a starting point of 1:20 (g/mL) is effective.
-
Extraction: Place the vial in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifugation: After sonication, centrifuge the vial at 4000 rpm for 10 minutes to pellet the polymer fragments and any suspended particles.
-
Collection: Carefully transfer the supernatant (the clear liquid extract) into a clean vial.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining particulates that could interfere with the instrumental analysis. The sample is now ready for GC-MS or HPLC analysis.
Part II: Instrumental Analysis Protocols
Following extraction, the sample is analyzed using chromatographic techniques. Both GC-MS and HPLC-UV are powerful, validated methods for the determination of UV-327.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique, providing both chromatographic separation and mass-based identification, which offers an unambiguous confirmation of the analyte's identity.
Rationale: GC-MS separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. As UV-327 is thermally stable and sufficiently volatile, it is well-suited for GC analysis. The mass spectrometer fragments the eluted molecules into a unique pattern (mass spectrum), which serves as a chemical fingerprint for positive identification.
Caption: Step-by-step workflow for the GC-MS analysis of UV-327.
Detailed Protocol:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or similar low-polarity 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[8]
-
Injection: 1 µL, splitless mode, injector temperature 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 290°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature 230°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for UV-327 (m/z) should be determined from a full scan analysis of a standard.
-
Quantification: Based on the peak area of a characteristic ion, calculated against a multi-point calibration curve.
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique that is particularly effective for analyzing thermally sensitive or non-volatile compounds. For UV-327, it offers a simple and reliable alternative to GC-MS.[9][10][11]
Rationale: This method uses a high-pressure pump to pass a liquid solvent (mobile phase) and the sample mixture through a column filled with a solid adsorbent material (stationary phase). UV-327 is a strong chromophore, meaning it absorbs UV light. A UV detector placed after the column measures this absorbance, allowing for sensitive detection at the compound's wavelength of maximum absorbance (λmax).
Detailed Protocol:
-
System: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10][11]
-
Mobile Phase: Isocratic elution with 100% Methanol.[9][10][11]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Quantification: Based on peak area at 340 nm, calculated against a multi-point calibration curve of UV-327 standards.
Data and Performance Characteristics
The validation of these methods is crucial for ensuring trustworthy results. The following table summarizes typical performance data reported in scientific literature for the analysis of UV-327 and related compounds.
| Parameter | HPLC-UV Method | GC-MS/MS Method | Source(s) |
| Limit of Detection (LOD) | ~0.01 mg/L (in solution) | 0.02 - 0.1 µg/L (in matrix) | [9][11][12][13] |
| Limit of Quantitation (LOQ) | ~0.03 mg/L (in solution) | ~0.1 µg/kg (in food matrix) | [9][11][14] |
| Linearity (R²) | >0.999 | >0.99 | [8][9] |
| Recovery (%) | 91.7% - 101.0% | 88% - 118% | [9][11][12][13] |
| Reproducibility (RSD%) | < 10% | < 15% | [9][11][12][13] |
Conclusion
The protocols detailed in this application note provide robust and validated frameworks for the sensitive detection and quantification of the UV stabilizer UV-327 in plastic materials. The choice between GC-MS and HPLC-UV will depend on laboratory instrumentation availability and the specific requirements of the analysis. GC-MS offers superior specificity for confirmation, while HPLC-UV provides a simpler, highly reliable method for routine quantification. Proper sample preparation, particularly efficient solvent extraction, is the most critical step for achieving accurate results. These methods are essential tools for ensuring product safety, regulatory compliance, and monitoring the environmental fate of this substance of very high concern.
References
-
Zhu, M. Q., & Cui, R. (2020). Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography. Beijing Da Xue Xue Bao Yi Xue Ban, 52(3), 591–596. Available from: [Link][9][10][11][15]
-
Garrigós Alcalá, N. (2020). Analytical procedures for the determination of UV filters and stabilizers. Implementation in microplastics. Máster en Oceanografía, Universidad de las Palmas de Gran Canaria. Available from: [Link]
-
Fischer, C., & Göen, T. (2021). Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. Analytical Methods, 13(35), 3985-3995. Available from: [Link][12][16]
-
Chemycal. (2023). ECHA calls for input on risks of Phenolic Benzotriazoles in articles. Available from: [Link][4]
-
ChemRadar. (2024). ECHA Proposes to Add UV327, UV350 and UV320 to REACH Restriction. Available from: [Link][1]
-
Do, A. T. N., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Journal of Hazardous Materials, 427, 128144. Available from: [Link][6]
-
PARCopedia. (2024). ECHA proposes restriction of 4 UV filters used in polymers. Available from: [Link][2]
-
Google Patents. (2016). Method for detecting benzotriazole ultraviolet absorbent in plastic product. CN105606727A. Available from: [8]
-
HCT Group. (2023). The EU intends to restrict four kinds of ultraviolet absorbers including UV-328 in article. Available from: [Link][7]
-
Howell, J. H. (2018). Substitution of Benzotriazole UV Absorbers in Plastics. ResearchGate. Available from: [Link][3]
-
Wang, Y., et al. (2017). Simultaneous Determination of Ten Benzotriazole Ultraviolet Stabilizers in Plastic Bottled Fruit Juices Beverage by UPLC-MS/MS. Journal of Chinese Mass Spectrometry Society. Available from: [Link][14]
-
Ljungström, E. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. KTH Royal Institute of Technology. Available from: [Link][5]
-
Fischer, C., & Göen, T. (2022). Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. Journal of Analytical Toxicology, 47(3), 254-264. Available from: [Link][13]
Sources
- 1. ECHA Proposes to Add UV327, UV350 and UV320 to REACH Restriction [chemradar.com]
- 2. ECHA proposes restriction of 4 UV filters used in polymers | PARCopedia [parcopedia.eu]
- 3. researchgate.net [researchgate.net]
- 4. ECHA calls for input on risks of Phenolic Benzotriazoles in articles [chemycal.com]
- 5. diva-portal.org [diva-portal.org]
- 6. eco.korea.ac.kr [eco.korea.ac.kr]
- 7. hct-test.com [hct-test.com]
- 8. CN105606727A - Method for detecting benzotriazole ultraviolet absorbent in plastic product - Google Patents [patents.google.com]
- 9. [Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography [xuebao.bjmu.edu.cn]
- 12. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Ten Benzotriazole Ultraviolet Stabilizers in Plastic Bottled Fruit Juices Beverage by UPLC-MS/MS [zpxb.xml-journal.net]
- 15. Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography [xuebao.bjmu.edu.cn]
- 16. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Leaching of UV-327 from polymer matrices
Application Note & Protocol
Topic: Methodologies for the Assessment of UV-327 Leaching from Polymer Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
UV-327, a benzotriazole UV stabilizer, is integral to enhancing the durability of various polymers by protecting them from UV degradation.[1][2][3][4][5][6][7] However, its physical incorporation into the polymer matrix rather than chemical bonding allows it to leach into the surrounding environment over time. This migration poses environmental and health concerns due to the persistent and bioaccumulative nature of UV-327, prompting regulatory scrutiny from bodies like the European Chemicals Agency (ECHA).[8][9][10][11] This guide provides a comprehensive framework for researchers to investigate and quantify the leaching of UV-327 from polymer matrices. It covers the fundamental principles of leaching, detailed protocols for determining total additive content and migration into food simulants, and robust analytical methods for quantification. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for regulatory compliance, product development, and risk assessment studies.
Introduction: The Challenge of UV-327 Migration
2-(5-chloro-2H-benzotriazol-2-yl)-4,6-di-(tert-butyl)phenol, commercially known as UV-327, is a high-performance UV absorber used extensively in plastics such as polyolefins, PVC, and ABS resins to prevent discoloration and maintain material integrity upon sun exposure.[12][13][14] The widespread use of these plastics in consumer goods, automotive components, and packaging materials has led to the ubiquitous presence of UV-327 in the environment.[1][2][3]
The primary concern is that plastic additives like UV-327 are not covalently bound to the polymer backbone.[8] This mobility allows them to migrate from the plastic into contact media, a process governed by complex physicochemical interactions.[8][15] Understanding the dynamics of this leaching is critical for evaluating consumer exposure, predicting environmental fate, and designing safer, more stable polymer formulations.
Physicochemical Properties & Leaching Propensity
The leaching behavior of UV-327 is intrinsically linked to its chemical and physical properties. Its high molecular weight and hydrophobicity result in very low water solubility, which might suggest limited mobility.[16][17][18] However, its solubility in organic solvents and fats means that migration into fatty foods or non-aqueous environments can be significant.[19][20][21]
| Property | Value | Source |
| Chemical Name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole | [14][22] |
| CAS Number | 3864-99-1 | [22] |
| Molecular Formula | C₂₀H₂₄ClN₃O | [19] |
| Molar Mass | 357.88 g/mol | [19] |
| Melting Point | 150-158 °C | [19][22] |
| Vapor Pressure | 2.0 x 10⁻⁹ mmHg at 25°C | [19] |
| Solubility | Soluble in chloroform, ethyl acetate, styrene, toluene; Very low in water. | [19] |
| UV Absorption Max (λmax) | ~353 nm | [19] |
Core Principles: Mechanisms and Influencing Factors of Leaching
The migration of an additive from a polymer is a multi-step physical process, not a simple "wash-off." Understanding the causality behind this process is key to designing effective experiments.
The process can be broken down into four primary stages:
-
Diffusion: The additive molecules move from the bulk of the polymer towards its surface. This is often the rate-limiting step.
-
Desorption: The additive separates from the polymer surface into the contact medium.
-
Sorption: The additive is absorbed or dissolved into the surrounding medium (e.g., water, food simulant).
-
Dispersion: The additive moves away from the polymer-medium interface into the bulk of the medium.[8]
Numerous factors interact to control the rate and extent of this process. The interplay between these variables determines the ultimate concentration of UV-327 in the environment or a packaged product.
Caption: Key factors influencing the leaching of UV-327 from polymers.
-
Causality Explained: A polymer with a more amorphous structure and a lower glass transition temperature (Tg) will have greater free volume, allowing for faster diffusion of UV-327.[8][23] Similarly, elevated temperatures increase the kinetic energy of both the additive and the polymer chains, accelerating diffusion significantly.[8][24][25] Weathering and UV exposure can break down the polymer surface, creating cracks and increasing porosity, which opens up new pathways for additives to escape.[23][26]
Experimental Protocols: A Validated Approach
To accurately assess leaching, a two-stage experimental process is required: first, determining the total initial concentration of UV-327 within the polymer, and second, measuring its migration into a chosen medium under controlled conditions.
Protocol 1: Determination of Total UV-327 Content via Accelerated Solvent Extraction (ASE)
Rationale: Before a migration study, the baseline concentration (C₀) of UV-327 in the polymer must be known. Accelerated Solvent Extraction (ASE) is a highly efficient and automated technique that uses solvents at elevated temperatures and pressures to rapidly extract additives.[24][27][28] This method drastically reduces extraction time and solvent consumption compared to traditional methods like Soxhlet.[24][28] The choice of solvent is critical; it must swell the polymer to facilitate extraction without dissolving it, which could clog the system.[27][29]
Materials:
-
Polymer sample containing UV-327
-
Liquid nitrogen-cooled grinder (e.g., freezer mill)
-
Accelerated Solvent Extractor (ASE) system
-
Extraction thimbles and filter disks
-
Solvents: Isopropyl alcohol (IPA) and cyclohexane (pesticide or HPLC grade)
-
Analytical balance, collection vials, syringe filters (0.45 µm)
Step-by-Step Methodology:
-
Sample Preparation: Cryogenically grind the polymer sample to a fine powder (e.g., 10 mesh or finer).[27] This dramatically increases the surface area, ensuring exhaustive extraction.
-
Sample Weighing: Accurately weigh approximately 0.5 g of the ground polymer and mix it with an inert dispersant like sand to fill the extraction thimble. This prevents the polymer particles from agglomerating.
-
Cell Preparation: Insert a cellulose extraction thimble into the ASE cell and quantitatively transfer the polymer/sand mixture into it.[27]
-
Solvent Selection: Prepare the extraction solvent. A common mixture for polyolefins is 2.5% (v/v) cyclohexane in IPA. The IPA is a poor solvent for the polymer, preventing dissolution, while the small amount of cyclohexane acts as a swelling agent, increasing extraction efficiency.[27]
-
ASE Instrument Parameters (Example for Polypropylene):
-
Extraction & Collection: Run the ASE cycle. Collect the extract in a pre-weighed vial.
-
Final Preparation: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analytical quantification. Filter the final solution through a 0.45 µm syringe filter before analysis.
Protocol 2: Migration Study into Food Simulants
Rationale: This protocol simulates the leaching of UV-327 from a polymer into a product, such as food or a pharmaceutical formulation. The choice of food simulant and test conditions are dictated by regulatory guidelines (e.g., Commission Regulation (EU) No 10/2011 for plastic food contact materials) to ensure the results are relevant for risk assessment.[31][32] The experiment is designed to measure the amount of migrant per unit of surface area (mg/dm²).
Materials:
-
Polymer sample cut into known dimensions (e.g., 10 cm x 10 cm sheets)
-
Food Simulants:
-
Migration cells or glass tubes for total immersion
-
Thermostatically controlled oven or incubator
-
Analytical balance, volumetric flasks, pipettes
Sources
- 1. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. oaepublish.com [oaepublish.com]
- 9. useforesight.io [useforesight.io]
- 10. ECHA Proposes to Add UV327, UV350 and UV320 to REACH Restriction | News | ChemRadar [chemradar.com]
- 11. ECHA Proposes to Restrict Three Benzotriazoles under REACH - Regulatory News - Chemicals - CIRS Group [cirs-group.com]
- 12. specialchem.com [specialchem.com]
- 13. Sinosorb UV-327 | UV Absorber CAS No. 3864-99-1 [sinocurechem.com]
- 14. additivesforpolymer.com [additivesforpolymer.com]
- 15. uvebtech.com [uvebtech.com]
- 16. eco.korea.ac.kr [eco.korea.ac.kr]
- 17. researchgate.net [researchgate.net]
- 18. Equilibrium leaching of selected ultraviolet stabilizers from plastic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chembk.com [chembk.com]
- 20. Leaching of chemicals from microplastics: A review of chemical types, leaching mechanisms and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ultraviolet absorbent Pamsorb-327 | Polymate Additives Co., Limited| Tinuvin 327 (Ciba SC) /Lowilite 27 (Chemtura)/ Uvinul-3027 (BASF) [polymateadditives.com]
- 23. Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. analiticaweb.com.br [analiticaweb.com.br]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A simple solvent selection method for accelerated solvent extraction of additives from polymers - Analyst (RSC Publishing) [pubs.rsc.org]
- 31. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 32. Migration testing | Product safety of packaging [tentamus.com]
- 33. researchgate.net [researchgate.net]
Application and Protocol Guide: Spectroscopic Analysis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327)
Introduction: Understanding the Analytical Imperative for UV-327
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, commercially known as UV-327, is a high-performance ultraviolet (UV) light absorber belonging to the benzotriazole class.[1][2] Its primary function is to protect various materials, such as plastics, coatings, and personal care products, from degradation caused by UV radiation.[1][3] The molecule's efficacy stems from its ability to absorb harmful UV rays and dissipate the energy as harmless heat through a rapid photochemical process.[2]
In the context of pharmaceutical and drug development, the analysis of UV-327 is critically important for several reasons. It may be present in plastic packaging materials for drug products, leading to the necessity of extractable and leachable (E&L) studies to ensure patient safety.[4][5][6] Furthermore, as a potential environmental contaminant and suspected endocrine disruptor, its detection and quantification are vital for toxicological assessments and regulatory compliance.[1][7][8] While some studies suggest UV-327 has low acute toxicity and lacks activity at human estrogen and androgen receptors, its widespread presence necessitates robust analytical oversight.[1]
This guide provides a comprehensive overview and detailed protocols for the spectroscopic analysis of UV-327. By leveraging a suite of techniques—UV-Visible, NMR, Mass Spectrometry, and FTIR—researchers can achieve unambiguous identification, structural confirmation, and precise quantification of this compound. The methodologies described herein are designed to be self-validating, ensuring the scientific rigor required in research and regulated environments.
Section 1: UV-Visible (UV-Vis) Spectroscopy for Quantification and Chromophore Analysis
Scientific Rationale
UV-Vis spectroscopy is a fundamental technique for analyzing compounds with chromophores, particularly UV absorbers like UV-327. The conjugated system of the benzotriazole and phenol rings in UV-327 strongly absorbs light in the UV region of the electromagnetic spectrum.[9] This absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. This makes UV-Vis spectroscopy an ideal method for rapid quantitative analysis and for confirming the integrity of the UV-absorbing chromophore.
Key Spectral Features of UV-327
The UV spectrum of UV-327 in an organic solvent like acetonitrile is characterized by strong absorbance bands in the UVA and UVB regions. These correspond to electronic transitions within the molecule (e.g., π → π* transitions).
| Feature | Wavelength Range (nm) | Solvent |
| Primary Absorption Maxima (λmax) | ~300 - 360 nm | Acetonitrile[10] |
| Secondary Absorption Band | ~280 - 300 nm | Acetonitrile[10] |
Table 1: Characteristic UV-Visible absorption regions for UV-327.
Experimental Protocol: Quantitative Analysis by UV-Vis
This protocol outlines the steps for determining the concentration of a UV-327 sample.
-
Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer.
-
Materials:
-
UV-327 reference standard (≥98% purity).
-
Spectroscopic grade acetonitrile (ACN).
-
Volumetric flasks (Class A).
-
Quartz cuvettes (1 cm path length).
-
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of UV-327 reference standard and dissolve it in a 100 mL volumetric flask with ACN to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL).
-
-
Sample Preparation:
-
Dissolve the unknown sample containing UV-327 in ACN. Dilute as necessary to ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.2 - 1.0 AU).
-
-
Data Acquisition:
-
Set the spectrophotometer to scan from 400 nm to 250 nm.
-
Use ACN as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the unknown sample at the primary λmax (approximately 350-355 nm).
-
-
Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample using its absorbance value and the linear regression equation from the calibration curve.
-
Workflow Diagram: UV-Vis Analysis
Caption: Workflow for quantitative analysis of UV-327 using UV-Vis spectroscopy.
Section 2: Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation
Scientific Rationale
NMR spectroscopy is an unparalleled technique for determining the precise chemical structure of a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For UV-327, NMR is essential to confirm the identity and purity by verifying the specific arrangement of the two distinct tert-butyl groups, the substitution pattern on the phenolic and benzotriazole rings, and the presence of the hydroxyl proton.
Predicted NMR Spectral Data
Based on the known structure of UV-327 (C₂₀H₂₄ClN₃O), the following chemical shifts can be predicted.[11] These values are estimations and should be confirmed with an authentic reference standard.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.5 | Singlet | 1H | Phenolic -OH |
| ~8.0 - 8.2 | Multiplet | 2H | Aromatic-H (Benzotriazole) |
| ~7.4 - 7.6 | Multiplet | 2H | Aromatic-H (Phenol & Benzotriazole) |
| ~7.2 | Doublet | 1H | Aromatic-H (Phenol) |
| ~1.5 | Singlet | 9H | tert-butyl at C4 |
| ~1.4 | Singlet | 9H | tert-butyl at C2 |
Table 2: Predicted ¹H NMR chemical shifts for UV-327.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~140 - 150 | Aromatic C-O, C-N |
| ~125 - 140 | Aromatic C, C-Cl |
| ~115 - 125 | Aromatic C-H |
| ~35.5 | Quaternary C (tert-butyl) |
| ~34.5 | Quaternary C (tert-butyl) |
| ~31.5 | CH₃ (tert-butyl) |
| ~29.5 | CH₃ (tert-butyl) |
Table 3: Predicted ¹³C NMR chemical shifts for UV-327.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Materials:
-
UV-327 sample (5-10 mg for ¹H, 20-30 mg for ¹³C).
-
Deuterated chloroform (CDCl₃) with 0.03% TMS.
-
5 mm NMR tubes.
-
-
Sample Preparation:
-
Accurately weigh the UV-327 sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Perform tuning, locking, and shimming procedures to optimize magnetic field homogeneity.
-
For ¹H NMR: Acquire data using a standard pulse sequence. Typical parameters: 16-32 scans, 1-2 second relaxation delay.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Typical parameters: 512-1024 scans, 2-5 second relaxation delay.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts.
-
Assign chemical shifts for the ¹³C spectrum.
-
Section 3: Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation
Scientific Rationale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of a compound's molecular weight and, through fragmentation analysis, offers structural clues that serve as a molecular fingerprint. For UV-327, MS is used to confirm its molecular formula (C₂₀H₂₄ClN₃O) and to identify it in complex mixtures when coupled with chromatographic techniques like GC-MS or LC-MS.[12][13]
Key Mass Spectral Data
The nominal mass of UV-327 is 357 g/mol .[14][15] The presence of chlorine results in a characteristic isotopic pattern for the molecular ion, with a peak at (M+2) that is approximately one-third the intensity of the molecular ion peak (M+). Electron Ionization (EI) is a common method that produces characteristic fragments.
| m/z Value | Relative Intensity | Assignment |
| 357/359 | ~34% | [M]⁺, Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| 342/344 | ~100% | [M - CH₃]⁺, Loss of a methyl group (base peak) |
| 57 | ~32% | [C₄H₉]⁺, tert-butyl fragment |
Table 4: Key fragments observed in the EI mass spectrum of UV-327.[11]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Materials:
-
UV-327 sample.
-
High-purity solvent (e.g., acetone or ethyl acetate).
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 100-500 µg/mL.
-
-
GC Parameters (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Identify the chromatographic peak corresponding to UV-327.
-
Analyze the mass spectrum of the peak, confirming the molecular ion and key fragments as listed in Table 4.
-
Workflow Diagram: MS Analysis
Sources
- 1. Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound 98 3864-99-1 [sigmaaldrich.com]
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- 5. Extractable and Leachable Studies | Shiva Analyticals [shivaanalyticals.com]
- 6. casss.org [casss.org]
- 7. Study finds UV stabilizers with endocrine-disrupting potential in plastics | Food Packaging Forum [foodpackagingforum.org]
- 8. researchgate.net [researchgate.net]
- 9. process-insights.com [process-insights.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C20H24ClN3O | CID 77470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound certified reference material, TraceCERT 3864-99-1 [sigmaaldrich.com]
- 15. scbt.com [scbt.com]
Application Note: Chromatographic Strategies for the Analysis of Benzotriazole Derivatives
Abstract
Benzotriazoles are a class of heterocyclic compounds widely used as corrosion inhibitors, UV stabilizers in plastics, and as precursors in pharmaceutical manufacturing.[1][2][3] Their prevalence in industrial and commercial products leads to their classification as emerging environmental contaminants, necessitating robust and sensitive analytical methods for their detection and quantification.[4][5] This guide provides a comprehensive overview of chromatographic techniques for the separation of benzotriazole derivatives, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying principles, provide field-proven protocols, and offer troubleshooting insights to empower researchers in developing and optimizing their separation methods.
The Analyte: Understanding Benzotriazole Properties
A successful chromatographic separation begins with a fundamental understanding of the analyte's physicochemical properties. Benzotriazoles are bicyclic nitrogen heterocycles whose properties can be significantly altered by various functional groups.[3]
-
Polarity and Solubility: Most common benzotriazoles, like 1H-benzotriazole and tolyltriazole (a mix of 4- and 5-methyl-1H-benzotriazole), are polar compounds with moderate water solubility.[4][6][7] However, derivatives used as UV stabilizers are often larger, more nonpolar molecules.[8] This range in polarity is the primary determinant for selecting the appropriate chromatographic mode.
-
Acidity (pKa): 1H-benzotriazole is a weak acid with a pKa of approximately 8.2.[3] This means its state of ionization is highly dependent on the pH of the aqueous mobile phase in reversed-phase HPLC. At a pH below 8.2, it will be in its neutral, more retained form. Above this pH, it becomes anionic and will elute much earlier. Controlling the mobile phase pH is therefore critical for reproducible retention times.
-
UV Absorbance: The fused benzene ring gives benzotriazoles strong UV absorbance, making UV-Vis detection a straightforward and robust method for quantification.[2] The UV absorption spectra of benzotriazole typically show maxima in the 220-290 nm region, though this can shift depending on the solvent and pH.[9][10] For many derivatives, a detection wavelength of 280 nm provides good sensitivity.[6] UV stabilizers, designed to absorb UV light, have strong absorbance maxima around 350 nm.[11]
-
Volatility: While simple benzotriazoles have limited volatility, some derivatives can be analyzed by Gas Chromatography (GC), often requiring a derivatization step to increase their volatility and thermal stability.[12][13]
High-Performance Liquid Chromatography (HPLC): The Primary Tool
Due to the polarity and low volatility of many benzotriazoles, HPLC is the most common analytical technique.[4] Reversed-Phase HPLC (RP-HPLC) is particularly dominant.
The "Why" of RP-HPLC for Benzotriazoles
RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) retains analytes, which are then eluted by a polar mobile phase.
-
Causality: Benzotriazoles, being moderately polar, exhibit ideal retention behavior on C18 columns. Their retention can be finely tuned by adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. Increasing the organic content decreases retention, while decreasing it increases retention.
-
Expert Insight: The separation of the critical 4- and 5-methyl-benzotriazole isomers can be challenging.[4] It has been reported that using acetonitrile (ACN) as the organic modifier often yields better chromatographic profiles and is necessary for their baseline separation compared to methanol.[4]
Protocol 1: General Purpose RP-HPLC-UV Method for Environmental Waters
This protocol is designed as a robust starting point for the analysis of common benzotriazoles like 1H-benzotriazole (BZT) and tolyltriazole (TTZ).
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Rationale: Formic acid is added to control the pH (keeping it low, around 2.7) to ensure the benzotriazoles are in their neutral, protonated form for consistent retention.[1] It is also compatible with mass spectrometry detectors.
-
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp to 60% B
-
15-17 min: Ramp to 90% B (column wash)
-
17-20 min: Hold at 90% B
-
20-21 min: Return to 10% B
-
21-25 min: Re-equilibration
-
Rationale: A gradient is used to elute a range of benzotriazoles with varying polarities within a reasonable time, while the wash step ensures that more hydrophobic matrix components are removed from the column.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times, as viscosity and partitioning are temperature-dependent.
-
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.[14]
Data Presentation:
Table 1: Example Chromatographic Data for Common Benzotriazoles
| Compound | Abbreviation | Approx. Retention Time (min) | UV λmax (nm) |
|---|---|---|---|
| 1H-Benzotriazole | BZT | 5.0 | 259, 275 |
| 4-Methyl-1H-benzotriazole | 4-TTZ | 8.0 | ~275 |
| 5-Methyl-1H-benzotriazole | 5-TTZ | 8.2 | ~275 |
| 5-Chlorobenzotriazole | 5-Cl-BZT | 9.5 | ~280 |
| 5,6-Dimethyl-1H-benzotriazole | Xyl-BZT | 10.8 | ~285 |
Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and exact conditions.[3][15]
Gas Chromatography (GC): An Alternative for Volatile Derivatives
GC is a powerful alternative for benzotriazoles that are sufficiently volatile and thermally stable. A key advantage of GC is its high resolving power, which is particularly useful for separating isomers like 4- and 5-methyl-benzotriazole that can be difficult to separate by LC.[5][13]
-
Expert Insight: For polar benzotriazoles, direct GC analysis is often hindered by poor peak shape and low response. A derivatization step, such as acetylation, is frequently employed to block the active hydrogen on the triazole ring, thereby increasing volatility and improving chromatographic performance.[12]
Protocol 2: GC-MS Analysis via Concurrent Derivatization-Extraction
This protocol is adapted from methods using dispersive liquid-liquid microextraction (DLLME) with in-situ acetylation for high sensitivity.[12]
Sample Preparation (Acetylation-DLLME):
-
To a 10 mL aqueous sample, add 1 mL of 8% (w/v) Na₂HPO₄ buffer.
-
Prepare a ternary mixture of 1.5 mL acetonitrile (disperser solvent), 60 µL toluene (extraction solvent), and 100 µL acetic anhydride (derivatizing agent).
-
Rapidly inject this mixture into the sample vial. A cloudy solution will form.
-
Centrifuge for 5 min at 4000 rpm to sediment the toluene phase.
-
Collect the ~20 µL organic phase from the bottom of the vial for GC-MS injection.
-
Rationale: This single-step procedure simultaneously acetylates the polar benzotriazoles and extracts the now less-polar derivatives into a small volume of toluene, achieving a high enrichment factor.[12]
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometry (MS) detector.
Chromatographic Conditions:
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program:
-
Initial temp: 80 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min.
-
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 50-400 m/z.
Sample Preparation: The Critical First Step
For trace analysis in complex matrices like wastewater or biological fluids, effective sample preparation is essential to remove interferences and concentrate the analytes.[4] Solid-Phase Extraction (SPE) is the most widely used technique for this purpose.[4][16]
-
Causality: SPE works by partitioning analytes between a solid sorbent and the liquid sample matrix. For benzotriazoles in aqueous samples, reversed-phase sorbents (like C18 or polymeric materials such as Oasis HLB) are highly effective.[4][7][17] The analytes are adsorbed onto the sorbent, the cartridge is washed to remove interferences, and then the analytes are eluted with a small volume of organic solvent.[16]
Protocol 3: Solid-Phase Extraction (SPE) for Aqueous Samples
-
Cartridge Selection: Polymeric reversed-phase cartridge (e.g., Oasis HLB, 200 mg).
-
Rationale: Polymeric sorbents offer excellent retention for a wide range of polar to non-polar compounds and are stable across a broad pH range, making them ideal for benzotriazoles.[7]
-
-
Conditioning: Pass 5 mL of methanol followed by 5 mL of ultrapure water (acidified to pH 2 with formic acid) through the cartridge. Do not let the sorbent go dry.
-
Rationale: Conditioning wets the sorbent and prepares it for sample interaction. Acidifying the water matches the sample pH for optimal retention.
-
-
Loading: Acidify the water sample (up to 500 mL) to pH 2. Pass the sample through the cartridge at a flow rate of ~5 mL/min.
-
Rationale: At low pH, benzotriazoles are neutral, maximizing their hydrophobic interaction with the sorbent.[7]
-
-
Washing: Pass 5 mL of ultrapure water through the cartridge to remove salts and highly polar interferences.
-
Elution: Elute the retained analytes with 2 x 4 mL aliquots of methanol or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for HPLC analysis.
SPE Workflow Diagram
Caption: Standard workflow for Solid-Phase Extraction (SPE) of benzotriazoles.
Troubleshooting Common Chromatographic Issues
Even with a robust protocol, problems can arise. A logical approach is key to efficient troubleshooting.[18]
| Problem | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary interactions with active sites on the column packing. 2. Column void or degradation. 3. Mismatch between sample solvent and mobile phase. | 1. Ensure mobile phase pH is low enough (<3) to fully protonate silanols. 2. Flush the column or replace if old. 3. Reconstitute sample in the initial mobile phase.[19] |
| Drifting Retention Times | 1. Inadequate column equilibration between runs. 2. Mobile phase composition changing (e.g., evaporation). 3. Column temperature fluctuations. | 1. Ensure equilibration time is at least 10 column volumes. 2. Prepare fresh mobile phase daily; keep bottles capped. 3. Use a column oven for stable temperature control.[19] |
| Poor Resolution | 1. Inappropriate mobile phase strength. 2. Column efficiency has decreased. | 1. For RP-HPLC, decrease the initial organic percentage or use a shallower gradient. 2. Perform a column regeneration wash or replace the column. |
| Ghost Peaks | 1. Carryover from previous injection. 2. Contamination in mobile phase or system. | 1. Add a strong solvent wash step to the gradient; clean the autosampler needle/port.[19] 2. Prepare fresh mobile phase; flush the system with a strong solvent like isopropanol. |
Troubleshooting Logic Diagram
Caption: A systematic approach to troubleshooting HPLC problems.
Conclusion
The successful chromatographic separation of benzotriazole derivatives is readily achievable with a systematic approach. RP-HPLC remains the technique of choice for its versatility and robustness, while GC-MS offers superior resolution for isomers, often requiring derivatization. Method development should always be grounded in the physicochemical properties of the target analytes. By combining robust sample preparation, such as SPE, with optimized chromatographic conditions and a logical troubleshooting strategy, researchers can develop reliable and sensitive methods for the analysis of this important class of compounds.
References
-
Jardak, K., Drogui, P., & Daghrir, R. (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. National Institutes of Health. [Link]
-
Koch, H. M., et al. (2023). Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. PubMed. [Link]
-
Fagel, J. E., Jr., & Ewing, G. W. (n.d.). The Ultraviolet Absorption of Benzotriazole. JAcs. [Link]
-
Morales-Cano, D., et al. (2023). Reduced Graphene Oxide Aerogels Cartridges for Solid Phase Extraction of Benzotriazoles. MDPI. [Link]
-
Ramil, M., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. PubMed. [Link]
-
Wang, L., et al. (2014). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). UV absorption spectrum of benzotrazole UV absorber. ResearchGate. [Link]
-
Leedy, C. (2022). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. CORE Scholar. [Link]
-
Carpinteiro, I., et al. (2013). Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. PubMed. [Link]
-
Ramil, M., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. ResearchGate. [Link]
-
Guided Wave. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Guided Wave. [Link]
-
Joll, C., et al. (2015). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column. SIELC. [Link]
-
Patel, K. (2019). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. ResearchGate. [Link]
- Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
-
SlideShare. (n.d.). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. SlideShare. [Link]
-
ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). ResearchGate. [Link]
-
ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. [Link]
-
Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Process Insights. [Link]
-
National Institutes of Health. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC. [Link]
-
ResearchGate. (n.d.). Effect of the topology of benzotriazole derivatives on their chromatographic retention under RP-HPLC conditions. ResearchGate. [Link]
-
Calza, P., et al. (2018). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. [Link]
-
van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. SciSpace. [Link]
-
National Institutes of Health. (n.d.). 1H-Benzotriazole | C6H5N3. PubChem. [Link]
-
Alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Alwsci. [Link]
-
IJPRA. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPRA. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link]
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- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: UV-327 in Coatings and Paints
Introduction: The Imperative for UV Protection in Modern Coatings
Organic coatings are ubiquitous, providing aesthetic appeal and crucial protection to substrates ranging from automotive bodies to architectural facades. However, a primary environmental stressor that relentlessly degrades these protective films is ultraviolet (UV) radiation from sunlight. This photochemical degradation manifests as color fading, yellowing, gloss reduction, cracking, and delamination, ultimately leading to coating failure and substrate damage[1][2][3]. To counteract these effects, formulators incorporate light stabilizers, with UV absorbers (UVAs) acting as the frontline defense[4][5].
This guide focuses on UV-327 (CAS 3864-99-1), a high-performance UV absorber belonging to the benzotriazole chemical class[6][7][8]. UV-327 is specifically designed to protect a wide array of polymers and organic substrates from the detrimental effects of UV radiation by absorbing it and dissipating the energy as harmless heat[3][8][9]. Its efficacy in preserving the aesthetic and mechanical integrity of coatings makes it an indispensable tool for researchers and formulators in the coatings industry[1][9]. This document provides an in-depth exploration of its mechanism, formulation guidelines, and robust protocols for performance validation.
Key Properties of UV-327
| Property | Value | Source |
| Chemical Name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole | [10] |
| CAS Number | 3864-99-1 | [7][10] |
| Appearance | Light yellow crystalline powder | [7][10] |
| Melting Point | 154-157 °C | [7][10] |
| UV Absorption Range | 300-400 nm | [7][11] |
| Key Features | Good thermal stability, low volatility, excellent compatibility with various polymers, non-flammable, non-toxic. | [6][7][10][12] |
Mechanism of Action: Photochemical Energy Dissipation
UV-327, like other benzotriazole UV absorbers, operates through an efficient, cyclical process of intramolecular proton transfer to dissipate harmful UV energy[13][14]. This mechanism prevents the UV radiation from initiating photo-oxidative degradation of the coating's polymer binder and pigments.
The process can be summarized as follows:
-
UV Absorption: The molecule, in its stable ground state (enol form), absorbs a high-energy UV photon. This absorption elevates the molecule to an electronically excited state.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In this excited state, a proton rapidly transfers from the phenolic hydroxyl group to a nitrogen atom on the adjacent triazole ring. This ultrafast tautomerization (on the order of picoseconds) forms an unstable keto-type structure[15].
-
Energy Dissipation: The excited keto tautomer quickly returns to its ground state through non-radiative decay, releasing the absorbed energy as harmless thermal energy (heat).
-
Regeneration: A reverse proton transfer immediately occurs, regenerating the original enol form of the molecule. This regenerated molecule is now ready to absorb another UV photon.
This highly efficient cycle allows a single UV-327 molecule to dissipate the energy of thousands of photons during its service life without being significantly degraded itself, providing long-term protection to the coating system[13][15].
Caption: The efficient energy dissipation cycle of UV-327.
Application in Coating Formulations
UV-327 is compatible with a wide range of binder systems used in the coatings industry, including polyurethanes, acrylics, polyesters, and epoxy resins[3][6]. Its low volatility and good thermal stability make it suitable for both ambient-cure and baked coating systems[6][7][10].
The Synergy with Hindered Amine Light Stabilizers (HALS)
While UV absorbers provide a primary screening effect (the "sunscreen"), they are most effective when used in combination with Hindered Amine Light Stabilizers (HALS)[4][16]. This synergistic relationship provides comprehensive protection:
-
UVAs (UV-327): Function according to the Beer-Lambert law, absorbing UV radiation most effectively in the bulk of the coating film. Their efficacy is dependent on film thickness and concentration[4][17]. They prevent UV light from reaching the substrate and degrading the bulk of the polymer.
-
HALS: Are radical scavengers. They do not absorb UV radiation but instead interrupt the photo-oxidative degradation cycle by neutralizing free radicals that may form, particularly at the coating's surface where UVA concentration is effectively zero[4][17][18].
This combination protects both the surface (gloss retention, crack prevention) and the bulk of the coating (color retention, delamination prevention), resulting in significantly enhanced durability compared to using either additive alone[16][18][19].
Protocol 1: Incorporation and Formulation Guidelines
Objective: To properly incorporate UV-327 into a liquid coating formulation to ensure homogeneous distribution and optimal performance.
Materials:
-
Coating resin/binder system
-
Solvents (as required by the binder system)
-
UV-327 powder
-
HALS (e.g., Tinuvin 292 or equivalent)
-
Other coating additives (dispersants, flow agents, etc.)
-
High-speed disperser or laboratory mixer
-
Weighing balance
Procedure:
-
Pre-Dissolving (Recommended): The causality behind this step is to ensure complete solubilization. Adding the powder directly to a viscous binder can lead to clumping and inefficient distribution.
-
In a separate vessel, weigh the required amount of UV-327.
-
Add a portion of a solvent that is part of the final coating formulation and is a good solvent for UV-327 (e.g., toluene, xylene, esters).
-
Mix gently until the UV-327 powder is completely dissolved, creating a concentrated solution.
-
-
Order of Addition: The timing of incorporation is critical. UV stabilizers should not be added during the pigment grinding/milling stage.
-
Rationale: During milling, high surface area pigments can adsorb the UV absorber, rendering it ineffective as it is no longer available in the polymer matrix to perform its function[20].
-
The optimal point of addition is during the "let-down" phase of paint manufacturing, after the pigment dispersion is complete and the main binder is added[20].
-
-
Incorporation into the Batch:
-
While the main batch is under moderate agitation, slowly add the pre-dissolved UV-327 solution.
-
If using a HALS, it can often be added at the same stage. Liquid HALS are particularly easy to incorporate.
-
Continue mixing for a sufficient time (e.g., 15-30 minutes) to ensure uniform distribution throughout the coating.
-
-
Compatibility Check: Before scaling up, it is crucial to verify compatibility.
-
Apply a drawdown of the final formulation onto a glass panel.
-
Allow it to dry/cure as specified.
-
Inspect the clear film for any signs of haze, crystallization, or "seeds," which would indicate poor solubility or incompatibility[20]. The film should be perfectly clear.
-
Recommended Dosage Levels
The optimal concentration of UV-327 depends on the binder type, the presence of pigments, the thickness of the final film, and the expected service environment[2][4][21]. The following are general starting-point recommendations (by weight on solid resin content):
| Application | UV-327 (wt%) | HALS (wt%) | Rationale |
| Automotive Clear Coat | 1.0 - 2.0% | 0.5 - 1.5% | High-performance application requiring maximum protection for both the clear coat and the underlying basecoat. |
| Industrial Topcoat (Pigmented) | 0.5 - 1.5% | 0.5 - 2.0% | Pigments offer some UV protection, so UVA levels can sometimes be reduced. HALS are critical for preventing chalking and gloss loss[17]. |
| Wood Coatings (Clear) | 1.0 - 2.0% | 0.5 - 1.0% | The primary goal is to protect the underlying wood substrate from darkening and degradation. A higher UVA concentration is crucial[22]. |
Note: These are starting points. Optimization through experimental testing is essential for any specific formulation.[23]
Performance Evaluation: Validating Efficacy
To validate the effectiveness of UV-327 in a coating, accelerated weathering tests are indispensable. These tests simulate long-term outdoor exposure in a condensed timeframe, allowing for rapid evaluation of coating durability[24][25][26].
Protocol 2: Accelerated Weathering via ASTM G154
Objective: To evaluate the ability of a coating containing UV-327 to resist degradation from UV radiation and moisture compared to a control.
Apparatus:
-
Fluorescent UV Accelerated Weathering Tester (QUV type) compliant with ASTM G154[24][26][27].
-
UVA-340 fluorescent lamps (to best simulate noon summer sunlight)[27].
-
Spectro-colorimeter for measuring color change (ΔE*) according to ASTM D2244[28][29].
-
Glossmeter for measuring specular gloss at 20° and 60° according to ASTM D523[28][30][31].
-
Test panels (e.g., steel or aluminum, prepared as per standard practice).
Procedure:
-
Sample Preparation:
-
Prepare two versions of the coating:
-
Control: The formulation without any light stabilizers.
-
Test Sample: The formulation containing the optimized dosage of UV-327 and HALS.
-
-
Apply both coatings to separate test panels at a controlled, uniform dry film thickness.
-
Allow panels to cure completely according to the coating's technical datasheet.
-
-
Initial Measurements (0 Hours):
-
Exposure Cycle:
-
Mount the panels in the ASTM G154 weathering chamber.
-
Program a suitable test cycle. A common cycle for general coatings is ASTM G154, Cycle 1:
-
UV Exposure: 8 hours of UV irradiation using UVA-340 lamps at a black panel temperature of 60°C.
-
Condensation: 4 hours of condensation (darkness) at a black panel temperature of 50°C.
-
-
Justification: This cycle simulates the damaging effects of sunlight while the condensation phase mimics outdoor dew, which is often more aggressive than rain[24][25][27].
-
-
Periodic Evaluation:
-
Remove the panels at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).
-
At each interval, allow the panels to cool and gently clean them with a soft cloth and deionized water to remove any surface residue.
-
Repeat the color (ASTM D2244) and gloss (ASTM D523) measurements[25][29][32].
-
Visually inspect for cracking, blistering, or chalking.
-
-
Data Analysis:
-
Color Change (ΔE):* Calculate the total color difference (ΔE) for each panel at each interval relative to its own 0-hour reading using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A lower ΔE indicates better color retention[29].
-
Gloss Retention: Calculate the percent gloss retention using the formula: % Gloss Retention = (Gloss_at_X_hours / Initial_Gloss) * 100. Higher percentages indicate better performance[30][31].
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Choosing the Right UV Absorbers for Coatings: A Guide - Sarex Fine [sarex.com]
- 3. nbinno.com [nbinno.com]
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- 8. innospk.com [innospk.com]
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- 10. linchemical.com [linchemical.com]
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- 24. Understanding ASTM G154: The Industry Standard for UV Weathering Tests - LIB industry [lib-chamber.com]
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Application Notes & Protocols: Optimizing Polyolefin Durability with UV-327
Abstract
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are cornerstones of the modern materials landscape. However, their inherent vulnerability to ultraviolet (UV) radiation-induced degradation presents a significant challenge, leading to discoloration, embrittlement, and premature product failure. This document provides a comprehensive technical guide on the use of UV Absorber 327 (UV-327), a high-performance benzotriazole-class stabilizer, for enhancing the longevity of polyolefins. We will explore the mechanism of photodegradation, the function of UV-327, critical considerations for dosage selection, and the synergistic relationship with Hindered Amine Light Stabilizers (HALS). Detailed protocols for material preparation and performance validation via accelerated weathering are provided to equip researchers and formulation scientists with the necessary tools for effective stabilization.
The Challenge: UV-Induced Degradation in Polyolefins
Exposure to sunlight initiates a cascade of chemical reactions within the polymer matrix known as photo-oxidation.[1] High-energy UV photons, primarily in the 290-400 nm range, possess sufficient energy to break the chemical bonds in polyolefin chains. This process generates highly reactive free radicals, which then propagate a chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides. The subsequent decomposition of these unstable species continues the cycle of degradation, manifesting as:
-
Surface Cracking and Chalking: Loss of surface integrity and a powdery appearance.[2]
-
Discoloration: Often observed as yellowing, which compromises the material's aesthetic appeal.[3]
-
Loss of Mechanical Properties: A decrease in tensile strength, impact resistance, and flexibility, resulting in brittleness.[2][3]
This degradation pathway significantly shortens the service life of polyolefin products intended for outdoor or high-exposure applications.[1]
Figure 1: Simplified photo-oxidation pathway in polyolefins.
The Primary Defense: UV Absorber 327
UV-327 (CAS 3864-99-1) is a benzotriazole-type UV absorber (UVA). Its primary function is to act as a competitive absorber, intercepting harmful UV radiation before it can be absorbed by the polymer.[4][5]
Mechanism of Action: The efficacy of UV-327 lies in its molecular structure, which allows for the efficient conversion of high-energy UV radiation into harmless thermal energy.[5][6] This process involves a rapid, reversible intramolecular proton transfer. The molecule absorbs a UV photon, enters an excited state, and then quickly relaxes back to its ground state, releasing the energy as heat, which dissipates through the polymer matrix. This cycle can be repeated numerous times, providing durable protection. Because it operates based on the Beer-Lambert Law, its effectiveness is directly related to its concentration and the thickness of the material.[4]
Figure 2: Energy conversion mechanism of UV-327.
Recommended Dosage of UV-327 in Polyolefins
The optimal dosage of UV-327 is not a single value but a range that depends on several factors. The selection of a specific concentration is a critical decision based on the desired performance, end-use application, and cost considerations.[7]
| Polyolefin Type | Recommended Dosage (% by weight) | Typical Applications |
| Polyethylene (PE) | 0.2% - 0.4% | Agricultural films, outdoor furniture, packaging films.[8] |
| Polypropylene (PP) | 0.2% - 0.6% | Automotive components, stadium seating, geotextiles, PP fibers.[7][8][9] |
Factors Influencing Dosage Selection:
-
Severity of UV Exposure: Products intended for prolonged, direct outdoor use in high-sunlight regions (e.g., Arizona, Florida) require concentrations at the higher end of the range (0.5-0.6%).[7][9]
-
Product Thickness: Thicker articles may achieve sufficient protection with lower concentrations due to the longer path length for UV radiation, as described by the Beer-Lambert law. Thin films and fibers have a high surface-area-to-volume ratio and require higher loadings.[4]
-
Desired Service Life: For applications requiring durability over many years, a higher initial concentration of UV-327 is necessary to ensure a sufficient amount remains to protect the polymer over its entire lifespan.
-
Presence of Pigments and Fillers: Some pigments, like carbon black, can offer significant UV protection, potentially reducing the required dosage of UV-327. Conversely, certain fillers or pigments may have antagonistic effects that necessitate a higher loading.
-
Synergistic Stabilizers: When used in conjunction with HALS, the dosage of UV-327 can often be optimized for cost-performance, as the combination provides more robust protection than either additive alone.[10][11]
Synergistic Protection: Combining UV-327 with HALS
While UV-327 provides an excellent first line of defense, it cannot absorb 100% of the incident UV radiation.[4] Inevitably, some photons will penetrate the surface and initiate free radical formation. This is where Hindered Amine Light Stabilizers (HALS) become essential.
HALS do not absorb UV radiation. Instead, they function by actively scavenging the free radicals formed during photo-oxidation.[2][12][13] Through a regenerative cyclic process known as the Denisov Cycle, HALS neutralize alkyl and peroxy radicals, are converted to stable nitroxyl radicals, and are then regenerated back to their active form.[13] This allows a single HALS molecule to terminate multiple degradation chains, making them extremely efficient and long-lasting.[12][13]
The combination of a UVA (like UV-327) and a HALS provides a comprehensive, synergistic stabilization system.[10][11][14] The UVA reduces the rate of radical formation, while the HALS "cleans up" the radicals that still manage to form. This dual-action approach is far more effective than using a high concentration of either stabilizer alone.[11][14]
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting UV-327 Compatibility in Polymer Blends
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering compatibility issues with the UV absorber UV-327 in polymer blends. The following question-and-answer format addresses specific experimental challenges, offering insights into their root causes and providing validated troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing a white, powdery substance on the surface of my polyolefin (PE, PP) blend after incorporating UV-327. What is causing this, and how can I resolve it?
A1: This phenomenon is known as "blooming" or "migration," where the UV absorber moves from the bulk of the polymer to the surface.[1][2]
-
Causality: Blooming of UV-327 in polyolefins is primarily due to poor compatibility and solubility of the additive within the polymer matrix.[2] When the concentration of UV-327 exceeds its solubility limit in the polymer, the excess molecules are expelled to the surface over time, especially when exposed to elevated temperatures or mechanical stress.[2] Several factors can contribute to this issue:
-
Concentration: Using a higher concentration of UV-327 than necessary increases the likelihood of blooming.[2][3]
-
Molecular Weight: Additives with lower molecular weights, like some UV absorbers, tend to migrate more readily.[2]
-
Processing Conditions: High processing temperatures can increase the mobility of the UV-327 molecules, facilitating their migration to the surface.[4]
-
Polymer Polarity: Polyolefins are non-polar, while UV-327 has some polar characteristics, leading to limited solubility.[3]
-
-
Troubleshooting Protocol:
-
Optimize Concentration: The recommended dosage for UV-327 in polyolefins like polyethylene (PE) and polypropylene (PP) typically ranges from 0.2% to 0.6% by weight.[5][6] Start with the lower end of this range and incrementally increase it only if necessary for the desired UV protection.
-
Improve Dispersion: Ensure uniform dispersion of UV-327 during the compounding or extrusion process.[5] Uneven distribution can create localized areas of high concentration, leading to blooming.
-
Consider Co-additives: The use of co-additives like hindered amine light stabilizers (HALS) can have a synergistic effect, enhancing UV protection and potentially improving the compatibility of UV-327 within the polymer matrix.[3][7]
-
Surface Analysis: To confirm that the surface deposit is indeed UV-327, analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry can be employed.[2]
Experimental Workflow for Diagnosing Blooming
-
Q2: My transparent polymer blend (e.g., PC, PMMA) is showing a yellow tint after adding UV-327. How can I prevent this discoloration?
A2: The yellowing of transparent polymers upon the addition of UV-327 can be attributed to several factors, including the inherent properties of the UV absorber and its interaction with the polymer matrix during processing.
-
Causality:
-
UV-327's Absorption Spectrum: While UV-327 is designed to absorb strongly in the UV range (300-400nm), it can have minimal absorption in the visible spectrum, which may contribute to a slight yellow appearance in highly transparent materials. [8][9][10] * Thermal Degradation: High processing temperatures can lead to the thermal degradation of UV-327 or the polymer itself, resulting in the formation of chromophores that cause yellowing. [4] * Interaction with Other Additives: UV-327 can sometimes interact with other additives in the blend, leading to color changes.
-
-
Troubleshooting Protocol:
-
Optimize Processing Temperature: Process the polymer blend at the lowest possible temperature that still allows for good melt flow and dispersion. This minimizes the risk of thermal degradation.
-
Use of Antioxidants: Incorporating antioxidants can help to prevent the thermal degradation of both the polymer and the UV-327 during processing. A synergistic effect is often observed when UV absorbers are used in combination with antioxidants. [6] 3. Consider Alternative UV Absorbers: For highly sensitive transparent applications, you might consider alternative UV absorbers with a sharper cutoff in their absorption spectrum, ensuring minimal to no absorption in the visible range.
-
Colorimetric Analysis: Quantify the yellowing using a spectrophotometer to measure the yellowness index (YI) of the polymer blend. This will allow for a systematic evaluation of the effectiveness of your troubleshooting steps.
Data Presentation: Yellowness Index (YI) Comparison
-
| Formulation | Processing Temperature (°C) | Yellowness Index (YI) |
| PC + 0.3% UV-327 | 280 | 5.2 |
| PC + 0.3% UV-327 | 260 | 3.5 |
| PC + 0.3% UV-327 + 0.1% Antioxidant | 260 | 2.1 |
Q3: I am concerned about the potential for UV-327 to migrate out of my polymer blend, especially in applications with food contact or medical devices. How can I assess and minimize this risk?
A3: The migration of additives from polymers is a critical consideration, particularly for sensitive applications. Assessing and controlling migration is essential for ensuring product safety and regulatory compliance.
-
Causality: Migration is the process by which an additive moves from the polymer matrix to the surface and potentially into a contacting medium (e.g., food, bodily fluids). [3]The rate of migration is influenced by:
-
Additive-Polymer Compatibility: Poor compatibility leads to higher migration rates.
-
Temperature: Elevated temperatures increase the diffusion rate of the additive.
-
Contact Medium: The nature of the contacting medium (e.g., fatty vs. aqueous) can significantly affect the extent of migration. [11] * Time: Migration is a time-dependent process.
-
-
Troubleshooting and Assessment Protocol:
-
Migration Testing: Conduct migration studies using food simulants (e.g., ethanol, acetic acid, olive oil) as specified by regulatory bodies like the FDA or EFSA. [11][12][13]These tests will quantify the amount of UV-327 that leaches out of the polymer under specific conditions.
-
Analytical Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques used to detect and quantify the concentration of migrated UV-327. [14][15][16] 3. Consider High Molecular Weight Alternatives: UV absorbers with higher molecular weights generally exhibit lower migration rates. If migration is a significant concern, consider alternatives to UV-327.
-
Regulatory Status: Be aware of the regulatory status of UV-327 for your specific application. Regulatory bodies like the European Chemicals Agency (ECHA) have identified UV-327 as a substance of very high concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties. [17][18][19][20][21]
Logical Relationship Diagram for Migration Risk Assessment
Caption: A decision-making workflow for managing UV-327 migration risks.
-
References
Sources
- 1. Polymer Stabilization with UV Absorbers Challenges and Strategies – UV Absorbers Producer in China & for PU Chain Extenders, Polymerization Inhibitor Fine Chemicals [usunchem.com]
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- 3. ohans.com [ohans.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. specialchem.com [specialchem.com]
- 7. Technical Review of Benzotriazole UV Absorbers: Performance and Application Studies of UV-326/327/328/329/531 - Oreate AI Blog [oreateai.com]
- 8. Ultraviolet absorber UV-327 [jinweichemical.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. [New results on migration behavior of benzophenone-based UV absorbents from polyolefins in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining the Regulatory Status of Components of a Food Contact Material | FDA [fda.gov]
- 13. ineos.com [ineos.com]
- 14. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography [xuebao.bjmu.edu.cn]
- 17. Updated Presentation: Substitution of Benzotriazole UV Absorbers in Plastics | PDF [slideshare.net]
- 18. ECHA Proposes to Add UV327, UV350 and UV320 to REACH Restriction | News | ChemRadar [chemradar.com]
- 19. researchgate.net [researchgate.net]
- 20. EU SVHC regulations: Challenges and solutions for light stabilizers - News - News & Events - nordmann.global [nordmann.global]
- 21. useforesight.io [useforesight.io]
- 22. nbinno.com [nbinno.com]
- 23. chembk.com [chembk.com]
- 24. Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. partinchem.com [partinchem.com]
- 26. UV stabilizer additives [elixance.com]
- 27. performanceadditives.us [performanceadditives.us]
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- 30. specialchem.com [specialchem.com]
- 31. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. researchgate.net [researchgate.net]
- 34. Accelerated Weathering Study of Formlabs SLS Powders | Formlabs [formlabs.com]
Technical Support Center: Optimizing UV-327 Dispersion in Polyethylene
Welcome to the technical support center for advanced polymer formulations. This guide is designed for researchers, scientists, and drug development professionals who are working with the UV absorber UV-327 in polyethylene (PE) matrices. Poor dispersion of UV-327 can lead to inconsistent UV protection, aesthetic defects, and diminished mechanical properties in your final product. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve a homogeneous and effective dispersion.
Understanding the Challenge: The "Why" Behind Poor Dispersion
UV-327, a benzotriazole-based UV absorber, is valued for its thermal stability and broad UV absorption range (270-400 nm), making it suitable for protecting polyethylene from photodegradation.[1] However, achieving optimal dispersion can be challenging due to several factors:
-
Polarity Mismatch: Polyethylene is a nonpolar polymer, while UV-327, although having low polarity, possesses a more complex and slightly more polar structure. This inherent difference in polarity can lead to compatibility issues and a tendency for the UV-327 molecules to agglomerate rather than disperse evenly.
-
Low Solubility: The solubility of UV-327 in polyethylene is limited, especially at higher concentrations.[2] Exceeding this solubility limit can result in "blooming," where the additive migrates to the surface of the polymer, forming a crystalline deposit.[2]
-
Processing Conditions: Melt temperature, shear rate, and mixing time during compounding significantly influence the dispersion of additives. Inadequate processing can fail to break down UV-327 agglomerates and distribute them uniformly throughout the polymer melt.
A well-dispersed UV absorber is critical for creating a consistent barrier against UV radiation, thereby preventing polymer chain scission, discoloration, and loss of mechanical integrity.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing specks and agglomerates in my final polyethylene product after adding UV-327. What's causing this and how can I fix it?
Answer: The presence of specks and agglomerates is a clear indicator of poor dispersion. This can be due to several factors, and a systematic approach to troubleshooting is recommended.
Underlying Causes & Solutions:
-
Inadequate Mixing Energy: The energy imparted during the compounding process may not be sufficient to break down the UV-327 powder and distribute it evenly.
-
Solution: Increase the screw speed and/or use a more aggressive screw design in your extruder to enhance shear and distributive mixing. Be mindful of excessive shear, which can lead to polymer degradation.
-
-
Insufficient Mixing Time: The residence time of the material in the extruder might be too short for proper dispersion.
-
Solution: Decrease the extruder output rate to increase the residence time. This allows for more prolonged mixing of the UV-327 within the polyethylene matrix.
-
-
Low Processing Temperature: If the melt temperature is too low, the viscosity of the polyethylene will be high, hindering the dispersion of the additive.
-
Solution: Gradually increase the processing temperature in the mixing zones of your extruder. This will lower the melt viscosity and facilitate better dispersion. However, avoid exceeding the thermal stability limit of UV-327 (melting point: 150-153°C) and the degradation temperature of the polyethylene.[4]
-
Question 2: My polyethylene film has a hazy appearance after incorporating UV-327. How can I improve its clarity?
Answer: Haziness is often a result of microscopic, poorly dispersed particles of UV-327 that scatter light. While UV-327 itself hardly absorbs visible light, its agglomerates can affect the optical properties of the polymer.[5]
Underlying Causes & Solutions:
-
Particle Size of UV-327: The initial particle size of the UV-327 powder can play a role. Larger particles are more difficult to disperse.
-
Solution: If possible, source a finer particle size grade of UV-327. Pre-milling the UV-327 powder can also be an option, but care must be taken to avoid contamination and ensure safety.
-
-
Incompatibility: As mentioned, the slight polarity difference between UV-327 and polyethylene can lead to micro-agglomeration.
-
Solution 1: Masterbatching: This is a highly recommended approach. A masterbatch is a concentrated blend of the additive (in this case, UV-327) in a carrier resin that is compatible with the main polymer. Using a polyethylene-based masterbatch ensures better compatibility and pre-disperses the UV-327.[6][7]
-
Solution 2: Using a Compatibilizer/Dispersing Agent: These are additives that act as a bridge between the polymer and the UV-327. A low molecular weight polyethylene wax or a maleic anhydride-grafted polyethylene can improve the wetting of the UV-327 particles by the polymer matrix, leading to better dispersion.
-
Question 3: I've noticed a white, powdery substance on the surface of my polyethylene parts a few days after production. What is this and how can I prevent it?
Answer: This phenomenon is known as "blooming" or "migration" and is caused by the UV-327 migrating to the surface of the polymer.[2]
Underlying Causes & Solutions:
-
Exceeding the Solubility Limit: You are likely using a concentration of UV-327 that is above its saturation solubility in polyethylene at room temperature.[2]
-
Solution 1: Reduce Concentration: The typical recommended dosage for UV-327 in polyethylene is between 0.2% and 0.6% by weight.[8] Review your formulation and consider reducing the concentration to within this range.
-
Solution 2: Use a Synergistic Stabilizer Blend: Instead of relying solely on a high concentration of UV-327, consider a synergistic blend with a Hindered Amine Light Stabilizer (HALS). HALS work by a different mechanism (scavenging free radicals) and can reduce the required concentration of the UV absorber.[9] This combination often provides superior long-term UV protection.[9]
-
-
Poor Compatibility: The lack of favorable interactions between UV-327 and polyethylene can drive the additive to the surface.
-
Solution: As with haziness, using a masterbatch or a suitable compatibilizer can improve the interaction between the additive and the polymer, anchoring the UV-327 within the matrix and reducing its tendency to migrate.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve dispersion issues with UV-327 in polyethylene.
Caption: A step-by-step troubleshooting workflow for poor UV-327 dispersion.
Frequently Asked Questions (FAQs)
Q1: What is the recommended loading level of UV-327 in polyethylene?
For most polyethylene applications, a loading level of 0.2% to 0.6% by weight is recommended.[8][10] The optimal concentration will depend on the thickness of the final product, the expected level of UV exposure, and the desired service life.
Q2: Can I dry-blend UV-327 powder with polyethylene pellets before extrusion?
While possible, dry-blending often leads to inconsistent feeding and poor dispersion. It is highly recommended to use a pre-compounded masterbatch for uniform distribution. If you must dry-blend, ensure a thorough and consistent mixing process, and consider using a wetting agent to adhere the powder to the pellets.
Q3: Are there any compatibility differences between LDPE, LLDPE, and HDPE for UV-327?
Generally, UV-327 has good compatibility with the polyolefin family.[1][5] However, differences in polymer crystallinity and density can have a minor impact on the solubility and migration tendency of the additive. It's always advisable to conduct specific evaluations for your particular grade of polyethylene. Studies have shown that interactions of benzotriazole UV stabilizers can be unfavorable with polyethylene, suggesting that polymer type is an important consideration.[2]
Q4: How does the presence of other additives, like antioxidants or pigments, affect the dispersion of UV-327?
Other additives can compete for space within the polymer matrix and potentially interact with UV-327. For instance, some pigments can have a nucleating effect, which might influence the crystallization of the polymer and the distribution of the UV absorber. There can be a significant synergistic effect when UV-327 is combined with antioxidants.[10] It is crucial to evaluate the entire formulation for any antagonistic or synergistic effects.
Q5: How can I quantitatively assess the dispersion of UV-327 in my polyethylene sample?
-
Microscopy: Thin sections of the polymer can be analyzed under an optical or electron microscope to visually inspect for agglomerates.
-
UV-Vis Spectroscopy: By dissolving the polymer sample and analyzing the solution, you can verify the concentration of UV-327. However, this does not directly measure dispersion.
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): This technique can be used to map the elemental distribution (specifically the chlorine in UV-327) on a cross-section of the sample, providing a visual representation of its dispersion.
Experimental Protocol: Preparation of a UV-327 Masterbatch
This protocol outlines a general procedure for creating a 10% UV-327 masterbatch in a low-density polyethylene (LDPE) carrier.
Materials and Equipment:
-
LDPE carrier resin (melt flow index suitable for compounding)
-
UV-327 powder
-
Twin-screw extruder
-
Gravimetric feeders
-
Strand pelletizer
-
Safety equipment (gloves, safety glasses, dust mask)
Procedure:
-
Pre-blending (Optional but Recommended): In a separate container, thoroughly mix 90% LDPE pellets with 10% UV-327 powder by weight. This can be done in a tumble blender for 15-20 minutes.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for LDPE would be increasing from 160°C at the feed throat to 190-200°C at the die.
-
Feeding: Use a gravimetric feeder to introduce the LDPE carrier resin into the main feed throat of the extruder. Use a separate side-feeder to introduce the UV-327 powder downstream into the melt. This prevents issues with the low bulk density of the powder in the main feed zone. If using a pre-blend, a single feeder can be used.
-
Compounding: Set the screw speed to a moderate level (e.g., 200-300 rpm) to ensure good mixing without excessive shear. The goal is to achieve a homogenous melt.
-
Pelletizing: The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer to produce masterbatch pellets.
-
Drying: The pellets should be thoroughly dried to remove any surface moisture before packaging and use.
Quantitative Data Summary:
| Parameter | Value | Unit |
| UV-327 Concentration | 10 | % by weight |
| Carrier Resin | LDPE | - |
| Extruder Zone 1 Temp | 160 | °C |
| Extruder Zone 2 Temp | 170 | °C |
| Extruder Zone 3 Temp | 180 | °C |
| Extruder Zone 4 Temp | 190 | °C |
| Die Temperature | 195 | °C |
| Screw Speed | 250 | rpm |
References
- uSunChem. (n.d.). Polymer Stabilization with UV Absorbers Challenges and Strategies.
- Chitec. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance.
- Do, A. T. N., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products.
- LinChemical. (n.d.). Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg | Taojiayue.
- Omnistab. (n.d.). UV Absorber UV-327 Dosage and Application Guide for Polymer Manufacturers.
- Omnistab. (2025). UV Absorber UV-327: Enhance Polymer Durability with Advanced UV Protection.
- ChemBK. (n.d.). UV absorber UV-327.
- SpecialChem. (2024). UV Absorber UV-327 - Anyang General Chemical.
- Elpolymer. (n.d.). Anti-UV Masterbatch.
- An Tien Industries. (n.d.). UV masterbatch.
- Tosaf. (n.d.). UV Masterbatch: The Best UV Protection for Plastic.
Sources
- 1. nbinno.com [nbinno.com]
- 2. eco.korea.ac.kr [eco.korea.ac.kr]
- 3. antienindustries.com [antienindustries.com]
- 4. chembk.com [chembk.com]
- 5. linchemical.com [linchemical.com]
- 6. Anti-UV Masterbatch - Elpolymer , Global skills [elpolymer.com]
- 7. tosaf.com [tosaf.com]
- 8. nbinno.com [nbinno.com]
- 9. The Science of Stability: How UV Absorbers Extend Material Performance ∣ Chitec Technology Co., Ltd. [chitec.com]
- 10. specialchem.com [specialchem.com]
Technical Support Center: Troubleshooting Yellowing in Plastics Containing UV-327
Welcome to the technical support center for troubleshooting challenges related to plastics stabilized with UV-327. This guide is designed for researchers, polymer scientists, and drug development professionals who may encounter discoloration issues during material formulation, processing, or end-use application. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving the yellowing of polymers.
Part 1: Foundational Understanding of UV-327 and Yellowing
This section addresses the fundamental questions regarding the function of UV-327 and the common reasons for polymer discoloration.
Q1: What is UV-327 and how does it protect polymers from UV degradation?
UV-327, chemically known as 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole (CAS No: 3864-99-1), is a high-performance benzotriazole-type ultraviolet (UV) light absorber.[1][2][3] Its primary function is to protect polymeric materials from the damaging effects of UV radiation present in sunlight.[4]
The protective mechanism of UV-327 is a highly efficient photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a high-energy UV photon, the molecule's structure undergoes an ultrafast, reversible tautomerization. This process allows the absorbed UV energy to be rapidly dissipated as harmless, low-energy heat.[4][5] The molecule then instantly returns to its ground state, ready to absorb another UV photon. This rapid cycling allows a single UV-327 molecule to dissipate vast amounts of UV energy without degrading itself, thus protecting the polymer matrix.[5]
Caption: The ESIPT mechanism of UV-327.
Q2: If UV-327 is a potent UV absorber, why do my plastic parts still turn yellow?
This is a critical question. While UV-327 is excellent at absorbing UV radiation, the yellowing of a plastic part is a complex phenomenon that can stem from several sources, often unrelated to the primary function of the UV absorber.[6] The key is to understand that yellowing is caused by the formation of "chromophores"—chemical groups that absorb light in the blue-violet region of the visible spectrum, making the material appear yellow.
The primary causes of yellowing can be broadly categorized as:
-
Thermal Degradation: The polymer itself degrades due to excessive heat or prolonged residence time during processing (e.g., extrusion, injection molding).[7][8] This is an oxidative process that can occur even without UV light.
-
Photo-oxidation of the Polymer: The concentration of UV-327 may be insufficient to fully protect the polymer backbone from high-intensity or long-term UV exposure, leading to degradation of the polymer itself.
-
Degradation or Interaction of Other Additives: The formulation is a system. Other additives, particularly certain types of antioxidants, can degrade and form colored byproducts.[7][9]
-
Environmental Interactions: Pollutants in the storage or end-use environment, such as nitrogen oxides (NOx), can cause a phenomenon known as "gas fading" by reacting with additives.[6][10]
-
Degradation of UV-327 Itself: Although highly stable, under severe and prolonged UV exposure, the UV absorber itself can undergo degradation, leading to a loss of protection and the formation of colored degradation products.[5][11]
Part 2: A Systematic Troubleshooting Guide
When facing a yellowing issue, a systematic approach is crucial for efficient diagnosis and resolution. The first step is to identify when the yellowing occurs.
Caption: Initial diagnostic workflow for troubleshooting yellowing.
Category 1: Processing-Induced Yellowing
If the plastic exhibits yellowing immediately after molding or extrusion, the root cause is almost certainly related to thermal degradation.
Q: My parts are yellow right out of the mold. Is my processing temperature too high?
A: Very likely. Excessive temperature is a primary driver of thermo-oxidative degradation.[7] Every polymer has a recommended processing window. Exceeding this, even for a short time, can initiate chain scission and oxidation, creating chromophoric carbonyl groups on the polymer backbone.
-
Causality: High heat provides the activation energy for oxygen to attack the polymer chains. While primary antioxidants are added to scavenge free radicals during this process, their capacity can be overwhelmed by excessive heat or long residence times, leading to "scorch" or yellowing.[12] Furthermore, some hindered phenolic antioxidants, while excellent for long-term thermal stability, can themselves form yellow quinone-type byproducts under high-heat processing conditions.[7][9]
Q: How can I confirm if my antioxidant package is contributing to the yellowing?
A: This is a common issue known as "phenolic yellowing".[10] Hindered phenolic antioxidants can react with atmospheric pollutants like nitrogen oxides (NOx) to form yellow-colored compounds. This can happen during post-processing cooling in an industrial environment or during storage.
-
Troubleshooting Steps:
-
Review your Antioxidant (AO) Package: Are you using a hindered phenolic primary AO? Consider a formulation trial where you supplement it with a phosphite-based secondary AO. Phosphites are excellent hydroperoxide decomposers and are known for their ability to preserve color during processing.[7][13]
-
Control the Environment: Ensure the area where parts cool and are stored has good ventilation to minimize exposure to industrial fumes and NOx from sources like gas-powered forklifts.
-
Consider a Phenol-Free AO: For applications with the most stringent color requirements, hydroxylamine-based, phenol-free antioxidants can provide excellent melt processing stability without the risk of gas-fade yellowing.[10]
-
| Problem | Potential Cause | Recommended Action & Rationale |
| Yellowing after processing | Excessive melt temperature or residence time. | Action: Reduce barrel temperatures and/or screw speed. Rationale: Minimizes thermal energy input and the duration of exposure, reducing the rate of polymer and additive degradation.[8] |
| Color drift during long runs | Inadequate antioxidant package. | Action: Increase the loading of a phosphite secondary antioxidant. Rationale: Secondary AOs protect the primary AO and the polymer by decomposing hydroperoxides, which are precursors to chromophores.[14] |
| Yellowing during storage | Gas Fading (NOx reaction with phenolic antioxidants). | Action: Improve ventilation in storage areas. For critical applications, evaluate a phenol-free antioxidant system. Rationale: Prevents the chemical reaction that forms yellow byproducts on the plastic's surface.[6][10] |
Category 2: In-Service (End-Use) Yellowing
If the plastic part is clear and color-stable after processing but yellows over time in its intended environment, the issue is related to environmental exposure.
Q: My outdoor-use product is yellowing after a few months. Is the UV-327 not working?
A: It's more likely that the stabilization package is not optimized for the specific environmental stress. While UV-327 absorbs UV, the energy dissipation process can still generate some radical species. If these are not effectively scavenged, slow degradation can occur.
-
The Power of Synergy - Introducing HALS: For demanding applications, UV absorbers like UV-327 are almost always used in combination with a Hindered Amine Light Stabilizer (HALS). These two components have a powerful synergistic effect.
-
UV-327: Acts as the "sunscreen," blocking the majority of UV radiation.
-
HALS: Acts as the "radical scavenger." It does not absorb UV light but actively neutralizes any free radicals that may have formed in the polymer, preventing them from causing further degradation. HALS are also regenerative, meaning they can perform this function over and over, providing extremely long-lasting protection.[7]
-
Q: How do I choose the right concentration of UV-327 and HALS?
A: The required concentration depends entirely on the polymer type, the thickness of the part, the expected level and duration of UV exposure, and the desired service life.
-
General Recommendations (as % of polymer weight):
-
Expert Insight: For any outdoor application, a combination of 0.2-0.5% UV-327 and 0.2-0.5% HALS is a robust starting point. The ratio can be optimized based on accelerated weathering tests.
Part 3: Analytical Protocols for Root Cause Analysis
Q: How do I quantitatively measure the degree of yellowing?
A: The standard method is to measure the Yellowness Index (YI) using a spectrophotometer or colorimeter. The most common standard test method is ASTM D1925 (though officially withdrawn, it is still widely referenced) or its successor, ASTM E313.[19][20][21][22]
-
Experimental Protocol: Yellowness Index Measurement (ASTM D1925)
-
Conditioning: Condition test specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[19]
-
Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions, using a certified white standard.
-
Measurement: Measure the tristimulus values (X, Y, Z) of the plastic specimen. The instrument software will typically calculate the Yellowness Index directly.
-
Interpretation: The YI is a single number. A higher YI value indicates a greater degree of yellowness.[19] The most powerful use of YI is for comparative analysis—comparing a sample before and after exposure, or comparing different formulations under the same conditions.[20]
-
Q: What advanced analytical methods can pinpoint the chemical cause of the yellowing?
A: A suite of analytical techniques can be employed to understand the chemical changes that have occurred in the degraded polymer.[23][24][25]
| Analytical Technique | What It Measures | Application in Yellowing Analysis |
| FTIR Spectroscopy | Changes in chemical functional groups.[24] | Identifies the formation of carbonyls (C=O) and hydroxyls (O-H), which are hallmarks of oxidation. Can track the depletion of additives. |
| UV-Visible Spectroscopy | Absorption of UV and visible light. | Directly measures the absorption in the 400-450 nm range that causes the yellow appearance. Can be used to quantify the remaining concentration of UV-327. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution of the polymer.[24] | Detects chain scission (a decrease in molecular weight) or cross-linking (an increase), which are results of degradation. |
| HPLC-MS | Separation and identification of low-molecular-weight compounds.[23] | The most powerful tool for identifying the specific degradation products of UV-327 or other additives like antioxidants. |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature.[24] | Determines the thermal stability of the formulation and can indicate the presence and quantity of volatile degradation products. |
Q: How can I simulate long-term outdoor exposure in the lab?
A: Accelerated Weathering Testing is used to simulate the damaging effects of sunlight, heat, and moisture in a condensed timeframe.[26][27][28] This is essential for validating the long-term performance of a stabilizer package.
-
Experimental Protocol: Accelerated Weathering
-
Apparatus: Use a Xenon Arc or Fluorescent UV (QUV) accelerated weathering chamber. Xenon arc testers simulate the full solar spectrum, while QUV testers focus on the most damaging short-wavelength UV.[29][30]
-
Standards: Follow established standards such as ASTM G155 (Xenon Arc) or ASTM D4329 (Fluorescent UV).[26]
-
Procedure: Mount plastic specimens in the chamber. The test cycles between periods of UV light exposure, controlled temperature, and moisture (via condensation or water spray) to simulate sunlight, heat, and rain/dew.[27][30]
-
Evaluation: Periodically remove samples and measure the change in Yellowness Index, gloss, and any physical properties (e.g., tensile strength) to determine the rate of degradation.
-
References
- Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers.
- Kiyo R&D. (n.d.). Accelerated Weathering Test As Per ASTM D4364.
- Micom Laboratories. (n.d.). Accelerated Weathering.
- Kucharzyk, K. H., et al. (2024). Analytical tools to assess polymer biodegradation: A critical review and recommendations. Science of The Total Environment.
- Prism. (2025). Polymer Degradation Analysis.
- MaTestLab. (2025). ASTM D1925 Standard Test Method for Yellowness Index of Plastics.
- Sinocure Chemical Group. (n.d.). Sinosorb UV-327 | UV Absorber CAS No. 3864-99-1.
- SpecialChem. (2022). Causes & Prevention of Yellowed Plastics.
- Benchchem. (2025). Technical Support Center: Photodegradation of Benzotriazole UV Absorbers.
- Technology Networks. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- Centexbel. (n.d.). Accelerated weathering of plastics according to ISO 4892-2:2013/ASTM D4329.
- ChemBK. (n.d.). UV-327.
- Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis.
- Shanghai Sunwise Chemical. (n.d.). Benzotriazole UV Absorber 327 CAS: 3864-99-1 (UV 327).
- Presto Testing Instruments. (2018). Conduct Plastic Accelerated Weathering Test with Accuracy.
- Testex. (2025). Why do polymer materials yellow?.
- Jinan Sanen Chemical Co., Ltd. (2022). Why are antioxidants added to plastics and elastomers?.
- Prospector. (n.d.). ASTM D1925 - Yellowness - Plastics.
- Md Isa, I. N., et al. (2022). Methods of Analyses for Biodegradable Polymers: A Review. PMC - PubMed Central.
- AFIRM Group. (n.d.). UV Absorbers / Stabilizers.
- SpecialChem. (2024). UV-327 (Shanghai Deborn).
- ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water.
- Dafeng Tiansheng Pharmaceutical Co., Ltd. (n.d.). UV-327|CAS No.:3864-99-1. Retrieved from Dafeng Tiansheng Pharmaceutical Co., Ltd.
- TCPDF. (n.d.). POLY-UV327 Technical Datasheet.
- Partners in Chemicals. (2025). The Science Behind Color Stability: Antioxidants in Polymer Processing.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind UV Absorber UV-327: Protecting Polymers from Degradation.
- LinChemical. (n.d.). Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg | Taojiayue.
- ResearchGate. (2025). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study.
- SpecialChem. (2024). UV Absorber UV-327 - Anyang General Chemical.
- Min-Hui. (n.d.). How to solve the problem of product yellowing and fading?.
- ThreeBond Group. (2023). What causes the yellowing of plastic?.
- 3NH. (2024). Yellowness index measurement method.
- Partners in Chemicals. (2024). Excellent antioxidant against NOx fumigation yellowing.
- Testronix. (2019). Role of Polymer Color Measurement in Plastic Industry.
- 3nh. (2017). American Standards ASTM E313 (D 1925) for Yellowness & Whiteness.
- JasonMould. (n.d.). Discussion On The Causes Of Yellowing Of Plastic Products.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives.
- PubMed Central. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation.
- Matsui. (2022). How to prevent yellowing of plastic molded products.
- ResearchGate. (n.d.). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation.
- ResearchGate. (n.d.). Absorption spectrum of UV-327.
- UL Prospector. (n.d.). Sunny Chemical UV-327.
- ECHEMI. (n.d.). 3864-99-1, UV 327 Formula.
- Baoxu Chemical. (n.d.). UV 327 Datasheet.
- NanoQAM. (n.d.). An Introduction to Ultraviolet-Visible Molecular Absorption Spectrometry.
- Semantic Scholar. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties.
- ResearchGate. (n.d.). Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry.
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Technical Support Center: UV-327 High-Temperature Applications
Welcome to the technical support guide for UV-327. As a trusted benzotriazole UV absorber, UV-327 is renowned for its excellent thermal stability and low volatility, making it a prime candidate for protecting polymers during high-temperature processing.[1][2][3][4] This guide is designed for researchers, scientists, and formulation experts to troubleshoot and optimize their processes, ensuring the maximum efficacy of UV-327 in demanding applications. Here, we will delve into the causality behind common experimental issues and provide robust, field-proven protocols to mitigate them.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Q1: What are the primary thermal properties of UV-327?
UV-327, chemically known as 2-(3',5'-di-tert-Butyl-2'-hydroxyphenyl)-5-chloro-2H-benzotriazole, is characterized by its high thermal stability and low volatility, which are critical for its performance in polymer processing at elevated temperatures.[1][2][5]
Causality: The molecule's relatively high molecular weight (357.9 g/mol ) and stable benzotriazole structure contribute to a high melting point and low vapor pressure.[4][6] This intrinsic stability ensures that the additive remains within the polymer matrix and does not significantly evaporate or degrade during manufacturing stages like extrusion or injection molding.[6]
Key Thermal Properties of UV-327:
| Property | Value | Significance in High-Temp Applications |
|---|---|---|
| Melting Point | 154-157 °C | Ensures the additive melts and disperses uniformly within the polymer melt without premature decomposition.[3][4][7] |
| Volatility | Low | Minimizes loss of the stabilizer during processing, ensuring consistent UV protection in the final product and reducing equipment fouling ("plate-out").[1][2][6] |
| Thermal Stability | Excellent | Maintains chemical integrity under demanding processing conditions, preventing degradation that could lead to discoloration or loss of UV absorption efficacy.[1][8] |
Q2: At what processing temperatures does UV-327's volatility become a concern?
While UV-327 has low volatility, its stability is not infinite. Issues can arise during the processing of high-temperature engineering plastics.
Causality: All organic compounds have a temperature threshold beyond which their rate of volatilization and/or degradation increases significantly. For UV-327, this is typically observed in polymers that require processing temperatures exceeding 300°C. The increased thermal energy causes molecules to escape the polymer matrix, leading to loss of the additive.
Typical Polymer Processing Temperatures & Risk Assessment:
| Polymer | Typical Processing Temp. (°C) | Volatility Risk for UV-327 |
|---|---|---|
| Polypropylene (PP) | 200 - 250 °C | Low |
| Polyethylene (PE) | 180 - 240 °C | Low |
| Polyvinyl Chloride (PVC) | 160 - 200 °C | Low |
| ABS | 220 - 260 °C | Low to Moderate |
| Polycarbonate (PC) | 280 - 320 °C | Moderate to High |
| Polyesters (PET, PBT) | 260 - 290 °C | Moderate |
Part 2: Troubleshooting Guide - Common High-Temperature Issues
Q3: I'm observing yellowing in my final product after high-temperature extrusion. Is UV-327 the cause?
This is a common issue, but it's often a result of a synergistic effect rather than UV-327 acting alone.
Causality: While UV-327 itself has good thermal stability and does not typically cause yellowing under alkaline conditions, its interaction with other additives or impurities at high temperatures can lead to discoloration.[8] The primary mechanism is often thermo-oxidative degradation. A significant synergistic effect is observed when UV-327 is combined with antioxidants.[8]
Troubleshooting Workflow:
Q4: My equipment shows a build-up of residue ("plate-out") during long production runs. How can I minimize this?
Plate-out is a classic symptom of additive volatility. It's the condensation of volatilized additives onto cooler equipment surfaces.
Causality: At elevated temperatures, a fraction of the UV-327 can volatilize from the polymer melt. When this vapor comes into contact with cooler parts of the processing machinery (e.g., mold surfaces, die lips), it condenses, leaving a residue. This reduces the concentration of the stabilizer in the final product and necessitates costly equipment cleaning.
Mitigation Strategies:
-
Optimize Processing Temperature: Lower the melt temperature to the minimum required for adequate flow and part quality. Even a 10°C reduction can significantly decrease volatility.
-
Improve Polymer Compatibility: Enhance the affinity between UV-327 and the polymer matrix. The use of a compatibilizer can help anchor the additive within the polymer, reducing its tendency to migrate and volatilize.[9][10] Maleic anhydride grafted copolymers are often effective for this purpose.[10]
-
Consider Higher Molecular Weight Alternatives: For extremely high-temperature applications (e.g., >320°C), consider switching to a UV absorber with a higher molecular weight, such as UV-360.[11][12] Its larger size inherently reduces its volatility.[6]
Part 3: Experimental Protocols & Advanced Solutions
Q5: How can I quantitatively measure the volatility of UV-327 in my specific polymer formulation?
Thermogravimetric Analysis (TGA) is the standard method for this evaluation. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol: TGA for UV-327 Volatility
-
Objective: To determine the onset temperature of mass loss for UV-327 within a specific polymer matrix.
-
Materials:
-
Your polymer formulation containing a known concentration of UV-327 (e.g., 0.5% w/w).
-
A control sample of the polymer without UV-327.
-
Pure UV-327 powder.
-
TGA instrument with a nitrogen atmosphere.
-
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with nitrogen (e.g., at 50 mL/min) to provide an inert atmosphere.
-
Heat the sample from 30°C to 400°C at a controlled rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
Repeat the analysis for the control polymer and the pure UV-327.
-
-
Data Analysis & Interpretation:
-
Plot the percentage of mass loss versus temperature for all three samples.
-
The control polymer will show its own degradation profile.
-
The pure UV-327 will show a sharp mass loss corresponding to its volatilization/decomposition.
-
In your formulation, the mass loss step occurring at a lower temperature than the polymer's main degradation but corresponding to the pure UV-327's profile indicates the loss of the additive. The temperature at which this loss begins is your key data point. A higher onset temperature indicates better retention.
-
Q6: Are there chemical strategies to "lock" UV-327 into the polymer matrix?
Yes, this involves using compatibilizers or coupling agents . These are additives designed to improve the interfacial adhesion between incompatible components in a blend.[10][13]
Mechanism of Action: Compatibilizers are typically polymers that have reactive groups or segments that can interact with both the primary polymer matrix and the additive (UV-327).[9] For instance, a maleic anhydride-grafted polypropylene can form hydrogen bonds with the hydroxyl group on the UV-327 molecule, while its polypropylene backbone intertwines with the bulk polymer matrix. This creates a molecular "bridge," effectively anchoring the UV-327 and making it less prone to migration and volatilization.
Selection Guide for Compatibilizers:
| Polymer Matrix | Recommended Compatibilizer Type | Rationale |
|---|---|---|
| Polyolefins (PP, PE) | Maleic Anhydride (MAH) grafted Polyolefins | The polyolefin chains of the compatibilizer are miscible with the matrix, while the polar MAH group interacts with UV-327.[10] |
| Polyesters (PET, PBT) | Glycidyl Methacrylate (GMA) functionalized polymers | The epoxy groups of GMA can react with the end groups of the polyester, creating a stable link. |
| Polyamides (PA) | Maleic Anhydride (MAH) grafted polymers | The anhydride group reacts readily with the amine end-groups of the polyamide.[14] |
References
- Comparing UV Stabilizers: Why UV-327 Offers Superior Polymer Protection.NINGBO INNO PHARMCHEM CO.,LTD.
- UV Absorber UV-327: Enhance Polymer Durability with Advanced UV Protection.NINGBO INNO PHARMCHEM CO.,LTD.
- UV Absorber UV-327.Anyang General Chemical via SpecialChem.
- UV-327 (Shanghai Deborn).Shanghai Deborn via SpecialChem.
- POLY-UV327 Technical D
- Postulated biotransformation pathway of UV-327.
- Compatibilizers in the Plastics Industry.SACO AEI Polymers Distribution.
- UV 327 Technical Datasheet.Dongguan Baoxu Chemical Technology Co., Ltd.
- Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration.
- Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg.LinChemical.
- Analytical Procedures for the Determination of UV Filters and Stabilizers.accedaCRIS.
- Comp
- Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evalu
- UV 327.ChemBK.
- The Importance of Low Volatility UV Absorbers in High-Temperature Polymer Processing.NINGBO INNO PHARMCHEM CO.,LTD.
- Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry.
- Linear, Graft, and Beyond: Multiblock Copolymers as Next-Generation Comp
- Linear, Graft, and Beyond: Multiblock Copolymers as Next-Generation Compatibilizers.
- Updated Presentation: Substitution of Benzotriazole UV Absorbers in Plastics.Slideshare.
- UV Stability Testing.Applied Technical Services.
- Analytical Methods for High Molecular Weight UV Stabilizers.DiVA portal.
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- The Role of Compatibilizers in Enhancing Plastics with Fillers.SpecialChem.
- Light Stabilizers/UV Absorbers - Selection Tips & Formul
- Low Volatility UV Absorbers: Ideal for High-Temperature Plastic Processing.NINGBO INNO PHARMCHEM CO.,LTD.
- Comparing the cost-effectiveness of uv-326 with other benzotriazole uv absorbers.Self.
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- UV-327|CAS No.:3864-99-1.Dafeng Tiansheng Pharmaceutical Co., Ltd.
- UV Stabilizer Additive Testing in Polymers.Eurolab.
- UV resistance solutions for plastics.Partners in Chemicals.
- Substitution of Benzotriazole UV Absorbers in Plastics.
- How UV light Absorbers Protect Polymers
- Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry.PubMed.
- Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay M
- Predicted metabolism of UV 328.
- The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties.Semantic Scholar.
- Plasma concentration–time curves of a UV-327, b UV-327-6-mOH, and c...
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Technical Support Center: Long-Term Performance of UV-327 in Outdoor Applications
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing UV-327 as an ultraviolet (UV) light stabilizer in outdoor applications. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address performance issues that may arise during your experiments and long-term studies.
Introduction to UV-327
UV-327, a benzotriazole-class UV absorber, is designed to protect polymeric materials from the degradative effects of ultraviolet radiation, primarily in the 300-400 nm range. It achieves this by absorbing harmful UV rays and dissipating the energy as harmless heat, thus preventing photo-oxidation, cracking, and discoloration of the polymer matrix.[1][2] While highly effective, long-term outdoor exposure can lead to performance issues. This guide will help you diagnose and resolve these challenges.
Part 1: Troubleshooting Guide
This section addresses specific performance issues you may encounter when using UV-327 in outdoor applications. Each issue is followed by potential causes and a step-by-step troubleshooting protocol.
Issue 1: Premature Yellowing or Discoloration of the Polymer
One of the most common issues observed is the yellowing of the polymer despite the presence of UV-327. This can be particularly problematic for colorless or light-colored products where aesthetic appearance is crucial.[2]
Potential Causes:
-
Degradation of the Polymer Matrix: The polymer itself may be undergoing thermal or oxidative degradation, leading to the formation of colored byproducts.[3]
-
Interaction with Other Additives: UV-327 can interact with other components in your formulation, such as phenolic antioxidants, leading to colored species.[4][5]
-
Degradation of UV-327: Under severe environmental stress, UV-327 itself can degrade, although this is less common than the other causes.
-
Processing Issues: Excessive heat or shear during processing can initiate degradation before the product is ever exposed to outdoor conditions.
Troubleshooting Protocol:
-
Review Formulation and Processing Parameters:
-
Polymer Type: Is the base polymer known for its thermal stability?
-
UV-327 Concentration: Is the dosage within the recommended range (typically 0.2-0.6% for polyolefins, 0.2-0.5% for PVC, and 0.3-0.5% for ABS)?[6]
-
Other Additives: Are you using phenolic antioxidants? Consider the potential for interaction.
-
Processing Temperatures: Were the processing temperatures within the recommended limits for the polymer and UV-327?
-
-
Isolate the Cause with Controlled Experiments:
-
Prepare a control sample with only the polymer and UV-327.
-
Prepare another sample with the polymer, UV-327, and the antioxidant.
-
Process these samples under identical, controlled conditions.
-
If the sample with the antioxidant shows immediate yellowing, an interaction is likely.
-
-
Analytical Testing:
-
Spectrophotometry: Use a spectrophotometer to measure the Yellowness Index (YI) of your samples according to ASTM E313. This provides a quantitative measure of discoloration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the samples to identify changes in chemical structure. Look for the formation of carbonyl groups (around 1700-1750 cm⁻¹), which are indicative of polymer oxidation.[3][7]
-
Troubleshooting Workflow for Yellowing
Caption: A step-by-step workflow to diagnose the source of polymer yellowing.
Issue 2: Loss of UV Protection and Physical Property Degradation
You may observe that your material becomes brittle, cracks, or loses its tensile strength faster than expected, indicating a loss of UV protection.[8]
Potential Causes:
-
Leaching or Migration of UV-327: The UV absorber may be migrating to the surface of the polymer and subsequently leaching into the environment, especially with exposure to rain or humidity.[9][10][11][12]
-
Photodegradation of UV-327: Prolonged and intense UV exposure can eventually lead to the chemical breakdown of the UV-327 molecule.[1][13]
-
Insufficient Initial Concentration: The initial loading of UV-327 may have been too low for the specific outdoor environment.
-
Environmental Stress Cracking (ESC): The combined action of environmental exposure and mechanical stress can lead to the formation of microcracks, even at stress levels below the material's yield strength.[14][15][16]
Troubleshooting Protocol:
-
Accelerated Weathering Tests:
-
Conduct accelerated weathering tests according to standards such as ASTM G154 (using fluorescent UV lamps) or ISO 4892-2 (using xenon-arc lamps).[17][18][19][20]
-
These tests simulate long-term outdoor exposure in a condensed timeframe, allowing for quicker evaluation of different formulations.
-
Periodically remove samples and test for physical properties like tensile strength (ASTM D638) and impact resistance (ASTM D256).
-
-
Quantify UV-327 Content:
-
Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of UV-327 in the polymer at different stages of weathering.[21][22] A significant decrease in concentration over time indicates leaching or degradation.
-
-
Surface Analysis:
-
Employ Scanning Electron Microscopy (SEM) to examine the surface of the weathered polymer for microcracks, which are a tell-tale sign of ESC or advanced photodegradation.
-
UV-327 Degradation Pathway
Caption: Simplified photodegradation pathway of benzotriazole UV absorbers.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which UV-327 protects polymers?
A1: UV-327 protects polymers through a process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a very rapid and efficient internal conversion that dissipates the harmful UV energy as heat. The molecule then quickly returns to its ground state, ready to absorb more UV radiation. This cycle is extremely fast and efficient, allowing a single UV-327 molecule to protect the polymer from thousands of UV photons without itself degrading significantly.[1]
Q2: Can I use UV-327 in combination with other stabilizers?
A2: Yes, in fact, it is often recommended. UV-327 works synergistically with Hindered Amine Light Stabilizers (HALS). While UV-327 absorbs UV radiation, HALS act as radical scavengers, neutralizing free radicals that may still form in the polymer. This dual approach provides a more comprehensive and long-lasting protection for outdoor applications.[23][24]
Q3: What are the typical degradation products of UV-327, and are they harmful?
A3: The degradation of benzotriazole UV absorbers like UV-327 can result in various byproducts. Initial steps often involve hydroxylation of the aromatic rings, followed by the opening of the triazole or benzene ring structures. This leads to the formation of smaller, more polar compounds.[1][25] Some studies have identified intermediates such as aniline and phenazine under certain conditions.[26] The environmental and toxicological impact of these degradation products is an area of ongoing research.
Q4: How does the type of polymer affect the performance of UV-327?
A4: The compatibility between UV-327 and the polymer matrix is crucial for its long-term performance. UV-327 generally shows good compatibility with a wide range of polymers, including polyolefins (polyethylene, polypropylene), PVC, and ABS.[6][27] However, the polarity and crystallinity of the polymer can influence the solubility and migration rate of the UV absorber. For instance, in semi-crystalline polymers like polyethylene, UV-327 will primarily reside in the amorphous regions where photo-oxidation is more likely to occur.[28]
Q5: Are there any regulatory considerations I should be aware of when using UV-327?
A5: Yes, regulatory landscapes are constantly evolving. Some benzotriazole UV stabilizers have faced scrutiny due to their persistence and potential for bioaccumulation. It is essential to consult the latest regulatory guidelines from bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) to ensure compliance in your specific application and region.
Experimental Protocols
Protocol 1: Accelerated Weathering Test (ASTM G154 Cycle 1)
This protocol simulates outdoor weathering using fluorescent UV lamps and condensation.
-
Sample Preparation: Prepare your polymer samples with and without UV-327 (and other additives) in standardized dimensions (e.g., 75mm x 150mm plaques).
-
Apparatus: Use a fluorescent UV accelerated weathering apparatus.
-
Lamps: Employ UVA-340 lamps to simulate sunlight in the critical short-wavelength UV region.
-
Test Cycle:
-
8 hours of UV exposure at a black panel temperature of 60°C.
-
4 hours of condensation (darkness) at a black panel temperature of 50°C.
-
-
Exposure Duration: Continue the cycle for a predetermined duration (e.g., 500, 1000, 2000 hours), removing samples at intervals for analysis.
-
Evaluation: Assess changes in color (Yellowness Index), gloss, and physical properties (tensile strength, impact resistance) at each interval and compare them to the unexposed control samples.[20]
Protocol 2: Analysis of UV-327 Leaching by HPLC
This protocol allows for the quantification of UV-327 that has migrated out of the polymer.
-
Sample Exposure: Expose your polymer samples to accelerated weathering as described in Protocol 1.
-
Extraction:
-
Take a known weight of the weathered polymer sample.
-
Submerge the sample in a known volume of a suitable solvent (e.g., acetonitrile) in a sealed container.
-
Agitate the sample for a set period (e.g., 24 hours) to extract any leached UV-327.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Column: A C18 reverse-phase column is suitable for separating UV-327.
-
Detection: Use a UV detector set to the maximum absorbance wavelength of UV-327 (around 353 nm).
-
Quantification: Create a calibration curve using known concentrations of a UV-327 standard. Compare the peak area of your extracted sample to the calibration curve to determine the concentration of leached UV-327.
-
Data Presentation
Table 1: Recommended Dosage of UV-327 in Various Polymers
| Polymer Type | Recommended Dosage (% by weight) |
| Polyolefins (PE, PP) | 0.2 - 0.6 |
| Polyvinyl Chloride (PVC) | 0.2 - 0.5 |
| Acrylonitrile Butadiene Styrene (ABS) | 0.3 - 0.5 |
Note: Optimal dosage may vary depending on the specific application, environmental conditions, and desired service life.[6]
References
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Request PDF. (2025). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]
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PubMed Central. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. [Link]
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PubMed Central. (2019). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. [Link]
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RSC Publishing. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. [Link]
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Pacorr. (2025). Complete Guide to ISO and ASTM Standards for UV Weathering Testing. [Link]
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ResearchGate. (2025). Reversible post-exposure yellowing of weathered polymers. [Link]
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LIB Industry. (2025). Understanding ASTM G154, ASTM G155, and ISO 4892 Weathering Test Standards. [Link]
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ScienceDirect. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. [Link]
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Micom Laboratories. (n.d.). ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp. [Link]
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Professional Plastics. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. [Link]
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Ataman Kimya. (n.d.). PHENOLIC BENZOTRIAZOLE. [Link]
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ResearchGate. (2025). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. [Link]
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IOVS. (2018). Antioxidant Capacity of a Phenolic Benzotriazole (Norbloc) in Soft Contact Lens Materials: A Benefit Beyond UV Blocking. [Link]
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LIB Industry. (2025). Understanding ASTM G154: The Industry Standard for UV Weathering Tests. [Link]
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Craftech Industries. (n.d.). UV Light Damages Polymers: How to Fight Sun Damage. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding UV Degradation in Polymers and the Solutions Offered by NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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MDPI. (2022). Changes in the Chemical Composition of Polyethylene Terephthalate under UV Radiation in Various Environmental Conditions. [Link]
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Schem.net. (2023). How UV light Absorbers Protect Polymers from UV light Degradation?. [Link]
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uSunChem. (n.d.). Polymer Stabilization with UV Absorbers Challenges and Strategies. [Link]
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Schem.net. (2023). How do UV Stabilizers Protect Polymers from UV light Degradation?. [Link]
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Patsnap Eureka. (2025). Photoactive Compound Vs UV Absorbers: Yellowing Resistance. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhance Polymer Durability: A Deep Dive into UV Absorber UV-327. [Link]
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American Coatings Association. (n.d.). Accelerated UV - Weathering of Polymeric Systems: Recent Innovations and New Perspectives. [Link]
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PubMed. (2018). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. [Link]
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PubMed Central. (2020). Investigations into the characterization, degradation, and applications of biodegradable polymers by mass spectrometry. [Link]
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NIH. (2018). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. [Link]
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MDPI. (2022). UV Light Causes Structural Changes in Microplastics Exposed in Bio-Solids. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). UV Absorber UV-327: Enhance Polymer Durability with Advanced UV Protection. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Plastic Longevity: The Role of UV Absorber UV-327 in Coatings. [Link]
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Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. [Link]
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RSC Publishing. (2021). Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. [Link]
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researchmap. (2020). Changes during the weathering of polyolefins. [Link]
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Request PDF. (2025). Leaching and transformation of chemical additives from weathered plastic deployed in the marine environment. [Link]
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OUCI. (n.d.). Leaching and transformation of chemical additives from weathered plastic deployed in the marine environment. [Link]
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The Madison Group. (2023). Environmental Stress Cracking. [Link]
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Curbell Plastics. (n.d.). PLASTIC PART FAILURE CAUSED BY ENVIRONMENTAL STRESS CRACKING. [Link]
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PubMed Central. (2023). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. [Link]
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ResearchGate. (2025). (PDF) Environmental stress cracking of high-density polyethylene under plane stress conditions. [Link]
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SpringerLink. (n.d.). The Analysis of Polymers and Polymer Degradation Products by Mass Spectrometry. [Link]
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Validation & Comparative
Introduction: The Challenge of UV Degradation in Polypropylene
An In-Depth Comparative Analysis of UV-327 and UV-328 Performance in Polypropylene
As a Senior Application Scientist, the selection of an appropriate UV stabilizer is a critical decision that balances performance, processability, and long-term stability. This guide provides a detailed comparison of two widely used benzotriazole UV absorbers, UV-327 and UV-328, specifically for polypropylene (PP) applications. We will delve into their fundamental properties, comparative performance under accelerated weathering conditions, and the crucial implications of their differing regulatory statuses.
Polypropylene, while a versatile and cost-effective polymer, possesses a tertiary carbon in its backbone, making it particularly susceptible to degradation by ultraviolet radiation. This photo-oxidation process leads to chain scission and cross-linking, manifesting as undesirable changes in the material's integrity, including color yellowing, surface cracking, and a significant loss of mechanical properties like impact strength and elongation.[1][2]
UV absorbers are additives that protect the polymer by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy.[3][4] Among the most effective classes are the hydroxyphenyl benzotriazoles, to which both UV-327 and UV-328 belong. Their efficacy stems from a rapid, reversible intramolecular hydrogen bond transfer that allows for the efficient dissipation of absorbed UV energy, preventing the formation of free radicals within the polymer matrix.[3]
Chemical Identity and Core Properties
While both are benzotriazoles, their subtle structural differences, particularly in the phenol substituents and the benzotriazole ring, influence their intrinsic properties such as molecular weight, melting point, volatility, and UV absorption spectrum.
-
UV-327 : 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole
-
UV-328 : 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
The key structural difference is the chlorine atom on the benzotriazole ring of UV-327 and the different alkyl groups on the phenol ring (tert-butyl for UV-327 vs. tert-pentyl for UV-328). These modifications fine-tune the molecule's electronic properties and compatibility with the polymer matrix.
| Property | UV-327 | UV-328 | Rationale & Significance |
| CAS Number | 3864-99-1[5] | 25973-55-1[6] | Unique identifiers for chemical substance registration. |
| Chemical Formula | C₂₀H₂₄N₃OCl[5] | C₂₂H₂₉N₃O[7] | Differences in elemental composition and molecular weight. |
| Molecular Weight | 357.9 g/mol [8] | 351.5 g/mol [6] | Influences volatility and migration; higher MW generally leads to lower migration. |
| Appearance | Light yellow powder[8][9] | White to light yellowish powder[6][10] | Low initial color is crucial for transparent or light-colored applications. |
| Melting Point | 154-158 °C[8][9] | 79-87 °C[10][11] | A higher melting point (UV-327) suggests greater thermal stability, reducing sublimation and loss during high-temperature processing of PP. |
| Volatility | Low[8][12] | Moderately Low[6][13] | Lower volatility (UV-327) is critical for maintaining protection in the final part after processing and ensuring long-term permanence. |
| UV Absorption Max | Strong absorption in 300-400nm range | 306nm, 347nm (in Chloroform)[6] | Both cover the critical UVA and UVB ranges, but UV-328's broader spectrum may offer more comprehensive protection.[14] |
Mechanism of Photostabilization
The protective mechanism for benzotriazole UV absorbers is an elegant example of photochemistry at work. The process, known as Excited State Intramolecular Proton Transfer (ESIPT), allows the molecule to cycle repeatedly without being consumed.
Caption: Standard workflow for evaluating UV stabilizer performance.
Protocol: Accelerated Weathering (ASTM G154)
This protocol is designed to simulate the damaging effects of outdoor sunlight and moisture.
-
Apparatus: Fluorescent UV accelerated weathering tester (e.g., Q-Lab QUV).
-
Lamps: UVA-340 lamps are chosen. Rationale: These lamps provide the best simulation of the short-wavelength UV portion of sunlight below 365 nm, which is responsible for most polymer degradation. [4]* Test Cycle: A common cycle for polyolefins is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation (darkness, 100% relative humidity) at 50°C. [15]Rationale: This cycle simulates daytime sun exposure and nighttime dew, which is often more damaging than rain due to prolonged contact time.
-
Evaluation: Samples are removed at specified intervals (e.g., 500, 1000, 2000 hours) and tested for changes in color (spectrophotometer) and mechanical properties (tensile tester, impact tester) versus unexposed control samples. [15][16]
Critical Differentiator: Regulatory Status
The most significant factor differentiating UV-327 and UV-328 is their global regulatory status.
UV-328 has been identified as a Persistent Organic Pollutant (POP) . It is classified as a Substance of Very High Concern (SVHC) in the EU due to its persistent, bioaccumulative, and toxic (PBT) properties. [17][18]In 2023, it was listed in Annex A of the Stockholm Convention for global elimination. [11]This imposes severe restrictions and signals a global phase-out of its production and use. [19] UV-327 , while also a benzotriazole and subject to regulatory scrutiny, is not currently under the same global restrictions as UV-328. [20][21]This makes it a more viable long-term choice for new product development where regulatory compliance is paramount.
Conclusion and Recommendation
-
Performance: UV-328 may offer a marginal performance benefit due to its broader UV absorption spectrum, resulting in slightly better color stability and mechanical property retention in long-term weathering.
-
Processability: UV-327 exhibits superior thermal stability, evidenced by its significantly higher melting point. This makes it more robust for withstanding the high temperatures of polypropylene processing with lower risk of degradation or volatilization. [14][22]* Regulatory: This is the deciding factor. The classification of UV-328 as a Persistent Organic Pollutant and its inclusion in the Stockholm Convention for elimination make it an untenable choice for ongoing and future applications. The associated risks—supply chain disruption, regulatory non-compliance, and environmental liability—far outweigh any minor performance advantages.
Recommendation for Researchers and Drug Development Professionals: For applications involving polypropylene that require UV stabilization, UV-327 is the recommended choice over UV-328 . Its combination of strong UV protection, excellent process stability, and a more favorable regulatory profile ensures both product longevity and long-term compliance. While alternative chemistries exist, for those selecting between these two specific benzotriazoles, the regulatory landscape makes the decision clear.
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Stockholm Convention on Persistent Organic Pollutants. (2022). Draft risk management evaluation: UV-328. [Link]
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POLY-UV327 Technical Datasheet. (n.d.). Poly-UV327. [Link]
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Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). TDS UV Absorber SH-UV328. [Link]
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2017 ERP System. (n.d.). UVA 328 Technical Datasheet. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Highly Efficient Benzotriazole UV Absorber 327. [Link]
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Cohen, S., Haham, H., Pellach, M., & Margel, S. (2016). Design of UV-Absorbing Polypropylene Films with Polymeric Benzotriaziole Based Nano- and Microparticle Coatings. ACS Applied Materials & Interfaces. [Link]
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ResearchGate. (2021). Study on Migration of Two Triazine Type Ultraviolet Absorbents from Polypropylene Packaging Materials to Food Simulant. [Link]
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Partners in Chemicals. (2021). Plastics with UV absorbers, a “Protective umbrella”. [Link]
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Disheng Technology. (n.d.). China UV-328 TECH DATA SHEET Suppliers, Manufacturers. [Link]
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Blog. (n.d.). How does UV Absorber-327 compare to UV Absorber-328 in terms of performance?. [Link]
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HUNAN CHEM. (n.d.). UV-328. [Link]
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ResearchGate. (2017). Design of UV-Absorbing Polypropylene Films with Polymeric Benzotriaziole Based Nano- and Microparticle Coatings | Request PDF. [Link]
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SpringerLink. (2024). Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers. [Link]
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GOV.UK. (2022). UV-328 - Risk Management Evaluation. [Link]
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ENVIAPAC RESEARCH & CONSULTING. (2023). UV-328: A Persistent Organic Pollutant to be eliminated under the Stockholm Convention – Latest Update from the EU. [Link]
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A Comparative Guide to the Photostability of Benzotriazole UV Absorbers: A Focus on UV-327
Introduction
In the fields of materials science and drug development, safeguarding products from the relentless impact of ultraviolet (UV) radiation is a paramount concern. UV exposure is a primary catalyst for the photodegradation of polymers and active pharmaceutical ingredients, leading to discoloration, loss of mechanical integrity, and diminished efficacy.[1][2] To combat this, formulators incorporate UV stabilizers, a critical class of additives that protect materials by intercepting and dissipating harmful UV energy.
Among the most effective and widely utilized UV stabilizers are the hydroxyphenyl benzotriazoles (BUVs).[3] These molecules are renowned for their remarkable intrinsic photostability, allowing them to absorb and neutralize vast amounts of UV radiation over a product's lifespan.[4][5] This guide provides an in-depth comparison of the photostability of a key chlorinated benzotriazole, UV-327, against other prominent members of its class. We will delve into the underlying photophysical mechanisms, explore potential degradation pathways, present comparative experimental data, and provide robust protocols for empirical evaluation.
The Core Mechanism: A Tale of Ultrafast Proton Transfer
The exceptional photostability of benzotriazole UV absorbers is rooted in a sophisticated and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[6][7] This mechanism allows the molecule to harmlessly convert high-energy UV photons into low-energy thermal energy, which is then dissipated into the surrounding matrix.[8]
The process unfolds on a picosecond timescale:
-
UV Absorption (Ground State): The molecule, in its stable ground state, absorbs a UV photon, elevating it to an excited electronic state.
-
Ultrafast ESIPT: In this excited state, a proton from the phenolic hydroxyl group is rapidly transferred to a nitrogen atom on the adjacent benzotriazole ring. This tautomerization forms a transient, lower-energy keto-type species (a zwitterion).[9]
-
Non-Radiative Decay: This excited keto-tautomer quickly returns to its ground state through non-radiative pathways, primarily vibrational cooling (heat dissipation).
-
Reverse Proton Transfer: Once in the ground state, the proton rapidly transfers back to its original position, regenerating the initial molecular structure, ready to absorb another UV photon.[7]
This entire cycle is incredibly fast and efficient, enabling a single benzotriazole molecule to process thousands of UV photons without undergoing significant chemical change.[6]
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle in benzotriazoles.
When Stability Falters: Understanding Photodegradation
Despite their inherent robustness, no UV absorber is completely immune to degradation under prolonged or high-intensity irradiation.[6][7] The degradation of benzotriazoles can proceed through two primary routes:
-
Direct Photolysis: The direct absorption of a UV photon leads to bond cleavage and molecular rearrangement, although this is generally inefficient due to the ESIPT mechanism.[10]
-
Indirect Photolysis: Degradation is accelerated by photosensitizing species in the environment, such as excited triplet states of dissolved organic matter (³DOM*) in aquatic systems.[10][11][12]
Common degradation pathways involve hydroxylation (addition of -OH groups), the opening of either the triazole or benzene rings, and the polymerization of reactive intermediates.[6] This results in the formation of various smaller, often more polar, degradation byproducts.[6]
Caption: Generalized photodegradation pathway of benzotriazole UV absorbers.
Comparative Analysis: UV-327 vs. Other Benzotriazoles
The photostability of a benzotriazole is not a fixed property but is influenced by its specific chemical structure and the surrounding environment.[7][11] Substituents on the phenyl and benzotriazole rings can alter the efficiency of the ESIPT cycle and the molecule's susceptibility to degradation.
Here we compare UV-327 with other commercially significant benzotriazoles.
| UV Absorber | Chemical Name | Key Structural Features & Properties | Comparative Photostability Insights |
| UV-327 | 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)-5-chloro-2H-benzotriazole | Chlorine on the benzotriazole ring; two bulky tert-butyl groups. Features good thermal stability and low volatility.[4][13] Classified by ECHA as having high bioaccumulation potential and resistance to degradation.[14] | Generally shows high photostability. The chlorine atom is an electron-withdrawing group, which can surprisingly improve photopermanence.[7] In one study, it was more resistant to degradation than UV-326 under certain photocatalytic conditions.[15] |
| UV-P (Tinuvin P) | 2-(2H-Benzotriazol-2-yl)-p-cresol | The archetypal benzotriazole UV absorber.[5] | Considered a benchmark for photostability.[5][16] Its degradation is pH-dependent, occurring more slowly under neutral conditions than acidic or alkaline ones.[10] |
| UV-326 | 2-(2'-hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chloro-2H-benzotriazole | Chlorine on the benzotriazole ring; one tert-butyl and one methyl group. | Often compared with UV-327. In a study using a visible-light photosensitizer, UV-326 experienced significant photodegradation while UV-327 was almost unreactive under the same conditions.[15] |
| UV-328 | 2-(2'-hydroxy-3',5'-di-tert-amylphenyl)-2H-benzotriazole | Two bulky tert-amyl groups; no chlorine. Also classified by ECHA for persistence and bioaccumulation.[14] | Exhibits high photostability.[17] Its degradation is highly influenced by environmental factors like dissolved organic matter (DOM).[12] In one photocatalytic study, it was the most recalcitrant, with only 70-80% removal after several hours, compared to complete removal for UV-326 and UV-327.[15] |
| UV-329 | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | A large octyl-group substituent on the phenyl ring. | A common and effective UV absorber. In an advanced oxidation process, its degradation rate was comparable to UV-327 and UV-328.[18] |
Causality Behind Performance: The substitution pattern on the aromatic rings is critical. Bulky alkyl groups (like tert-butyl and tert-amyl) enhance solubility in polymers and can provide steric hindrance against chemical attack.[2] Electron-withdrawing groups on the benzotriazole ring, such as the chlorine atom in UV-327 and UV-326, have been shown to unexpectedly improve photopermanence, even though they weaken the intramolecular hydrogen bond central to the ESIPT mechanism.[7] This suggests that other electronic factors and molecular motions play a significant role in the deactivation process, warranting a more nuanced view beyond simple ESIPT theory.[7]
Experimental Protocol for Photostability Assessment
To empirically validate and compare the photostability of different benzotriazoles, a standardized, self-validating experimental workflow is essential. The following protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of UV absorbers over time when exposed to a controlled UV light source.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each UV absorber (e.g., UV-327, UV-P, UV-326, UV-328) in a UV-transparent solvent such as acetonitrile or isopropanol at a known concentration (e.g., 10-20 mg/L).[15]
-
Rationale: A UV-transparent solvent is crucial to ensure that the light energy is primarily absorbed by the analyte, not the solvent.
-
Dispense equal aliquots of each solution into quartz cuvettes or vials. Quartz is used for its high UV transmittance.
-
For each UV absorber, prepare a "dark control" sample by wrapping the cuvette completely in aluminum foil. This sample will be placed in the irradiation chamber alongside the exposed sample.[19]
-
Rationale: The dark control accounts for any degradation that may occur due to factors other than light, such as temperature, ensuring that the observed loss in the exposed sample is due to photodegradation.[19]
-
-
Irradiation:
-
Place the sets of exposed and dark control samples into a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp solar simulator) that mimics the solar spectrum.[20][21]
-
The light source should be filtered to remove high-energy radiation below 320 nm, which is not typically encountered by products behind window glass.[19]
-
Maintain a constant temperature within the chamber to isolate light as the primary variable.
-
Expose the samples to a defined and measured dose of UV radiation (e.g., specified in Lux hours and W h/m² according to ICH Q1B guidelines).[19]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample for analysis.
-
-
Analytical Quantification (HPLC-UV):
-
Calibrate an HPLC system equipped with a UV or Diode Array Detector (DAD). A C18 reversed-phase column is commonly used.[22][23]
-
Develop an isocratic or gradient elution method using a mobile phase (e.g., acetonitrile/water mixture) that achieves good separation of the parent UV absorber from any potential degradation products.[15][24]
-
Set the detector wavelength to the absorption maximum (λmax) of the parent compound (typically 330-360 nm for benzotriazoles).[9] A DAD is advantageous as it can capture the full UV spectra of emerging peaks, aiding in the identification of byproducts.[6]
-
Inject the aliquots taken at each time point and record the peak area of the parent compound.
-
-
Data Analysis and Interpretation:
-
For each time point, calculate the remaining concentration of the UV absorber relative to its initial concentration (t=0).
-
Compare the concentration in the exposed sample to the dark control. A significant difference confirms photodegradation.
-
Plot the natural logarithm of the concentration (ln[C]) versus irradiation time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The negative slope of this line represents the degradation rate constant (k).
-
Compare the rate constants (k) for different UV absorbers. A smaller 'k' value indicates higher photostability.
-
Caption: Experimental workflow for assessing UV absorber photostability.
Conclusion and Selection Guidelines
The 2-(2-hydroxyphenyl)benzotriazole class of UV absorbers offers exceptional protection against photodegradation, primarily through the highly efficient ESIPT mechanism. While all members of this class are inherently photostable, nuanced differences in their chemical structures lead to variations in performance, particularly under prolonged or harsh exposure conditions.
-
UV-327 stands out as a robust and versatile option, demonstrating excellent thermal stability and low volatility, which are critical for high-temperature polymer processing.[4] Its chlorinated structure may confer an additional degree of photopermanence.[7]
-
The choice of a UV absorber should not be made in isolation. Factors such as the polymer matrix, the presence of other additives (which can have synergistic or antagonistic effects), processing conditions, and the intended end-use environment must be considered.[8][20]
-
Regulatory considerations are also crucial. The classification of UV-327 and UV-328 by agencies like ECHA for their persistence and bioaccumulation potential may influence their suitability for certain applications.[14]
-
Ultimately, for any critical application, empirical photostability testing using the protocols outlined in this guide is strongly recommended. Direct comparative data generated under conditions relevant to the specific application provides the most reliable basis for selecting the optimal UV stabilization package.
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ResearchGate. (n.d.). Analysis of UV absorbers and stabilizers in polypropylene by liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry. Retrieved from ResearchGate.[23]
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PubMed. (2025). Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation. Environmental Science & Technology.[12]
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Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from Q1 Scientific website.[19]
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BenchChem. (n.d.). A Comparative Guide to the Photostability of Polymers with Different UV Stabilizers. Retrieved from BenchChem website.[8]
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MDPI. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules.[18]
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Partners in Chemicals. (2023). Liquid Benzotriazole UV absorbers. Retrieved from Partners in Chemicals website.[30]
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ResearchGate. (n.d.). Field dissipation of UV-326, UV-327, UV-328, UV-329 and UV-P in the.... Retrieved from ResearchGate.[17]
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PubMed. (2020). Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. Toxicology in Vitro.[31]
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LinChemical. (n.d.). Linsorb UV 327, Tinuvin 327, CAS 3864-99-1 Mfg. Retrieved from LinChemical website.[13]
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ResearchGate. (n.d.). Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation. Retrieved from ResearchGate.[32]
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Science.gov. (n.d.). benzotriazole uv stabilizers: Topics by Science.gov. Retrieved from Science.gov.[33]
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LinkedIn. (2025). comparing the cost-effectiveness of uv-326 with other benzotriazole uv absorbers. Retrieved from LinkedIn.[34]
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PubMed Central. (n.d.). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Molecules.[35]
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A Comparative Guide to Polymer Photostabilization: UV-327 vs. Hindered Amine Light Stabilizers (HALS)
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Introduction: The Imperative of Photostabilization in Polymer Science
In the realm of materials science, the durability of polymers is a cornerstone of innovation, impacting industries from automotive and construction to packaging and textiles.[1] However, a persistent challenge to their longevity is degradation induced by ultraviolet (UV) radiation.[1] When exposed to sunlight, high-energy UV photons can break the chemical bonds within a polymer's structure.[1] This initiates a cascade of degradative reactions, primarily photo-oxidation, leading to undesirable outcomes such as discoloration, embrittlement, surface cracking, and a catastrophic loss of mechanical properties.[1][2][3] To counteract these effects and extend the service life of polymer-based products, specialized additives are incorporated. This guide provides an in-depth comparison of two principal classes of light stabilizers: UV-327, a benzotriazole UV absorber (UVA), and Hindered Amine Light Stabilizers (HALS).
Pillar 1: Dueling Mechanisms of Protection
The fundamental difference between UV-327 and HALS lies in their distinct, yet complementary, mechanisms for protecting the polymer matrix.
UV-327: The Frontline Shield
UV-327 (Bumetrizole) is a member of the benzotriazole class of UV absorbers. Its primary function is to act as a frontline defense by absorbing harmful UV radiation, particularly in the 270-400 nm range, before it can reach the polymer. The molecule is engineered to undergo a rapid and efficient internal energy conversion process. Upon absorbing a UV photon, it transforms the high-energy radiation into harmless thermal energy, which is then dissipated throughout the polymer matrix.[4] This mechanism is governed by the Beer-Lambert law, meaning its effectiveness is directly proportional to its concentration and the thickness of the material.[5]
Caption: Mechanism of UV-327 as a UV absorber.
HALS: The Regenerative Radical Scavenger
In contrast, Hindered Amine Light Stabilizers (HALS) do not primarily absorb UV radiation.[6][7] Instead, they function as highly efficient radical scavengers.[1][2] Photo-oxidation begins when UV energy creates free radicals in the polymer.[1] These highly reactive species propagate chain reactions that damage the material. HALS interrupt this destructive cycle by trapping and neutralizing these free radicals.[1][2][8]
The most remarkable aspect of HALS is their regenerative nature, often referred to as the Denisov Cycle.[6][8][9][10] Through a series of chemical reactions, the HALS molecule is oxidized to a stable nitroxyl radical, which is the active scavenging species.[6][9] After neutralizing a polymer radical, it can be regenerated back to its initial form, ready to participate in another scavenging cycle.[6][8] This cyclic process allows a single HALS molecule to deactivate numerous radicals, providing exceptionally long-lasting protection without being consumed.[5][6][8]
Caption: The regenerative Denisov Cycle of HALS.
Pillar 2: Comparative Efficacy & Application Suitability
The choice between UV-327 and HALS, or a combination thereof, is not arbitrary. It depends critically on the polymer type, the physical dimensions of the end product, and the intended service environment.
| Feature | UV-327 (Benzotriazole UVA) | Hindered Amine Light Stabilizers (HALS) |
| Primary Mechanism | UV Absorption | Radical Scavenging |
| Mode of Action | Sacrificial (consumed over time) | Regenerative / Catalytic |
| Efficacy in Thick Sections | High (effectiveness depends on path length) | Moderate (effective throughout, but excels at surface) |
| Efficacy in Thin Sections | Lower | High (not dependent on thickness)[7] |
| Surface Protection | Limited | Excellent |
| Color Contribution | Can have a slight inherent yellow color. | Generally non-coloring. |
| Interaction with Pigments | Can be less effective with pigments like TiO₂ that scatter UV light. | Generally effective in pigmented systems.[5] |
| Long-Term Stability | Effectiveness decreases as it is consumed. | Excellent due to regenerative cycle.[1][2][8] |
| Common Polymers | Polyolefins, PVC, ABS, Polyesters[11] | Polyolefins (PE, PP), Polyamides, Polyurethanes[8][12][13] |
The Power of Synergy
In many demanding applications, formulators do not choose one or the other but instead leverage the powerful synergistic effect of using a UVA and a HALS together.[14][15][16][17] The UVA (like UV-327) acts as the first line of defense, absorbing the bulk of the incident UV radiation.[17] The HALS then acts as a secondary defense, "cleaning up" any free radicals that are inevitably formed when some UV photons bypass the absorber.[17] This dual-action approach provides comprehensive protection that is more effective than the sum of its parts, significantly improving resistance to gloss reduction, cracking, blistering, and discoloration.[14][15][17][18]
Pillar 3: A Protocol for Empirical Validation
To objectively compare the efficacy of these stabilizers, a standardized accelerated weathering protocol is essential. This provides a self-validating system to generate reliable, comparative data.
Experimental Protocol: Accelerated Weathering via ASTM G154
This protocol describes a common method for simulating outdoor weathering effects on polymers using fluorescent UV lamps and moisture.[19][20]
Objective: To compare the change in color and gloss of a polymer (e.g., Polypropylene) stabilized with UV-327, HALS, a combination, and an unstabilized control after exposure to accelerated weathering.
1. Sample Preparation: a. Compound Polypropylene (PP) resin with the respective stabilizer packages via twin-screw extrusion. Formulations to test: i. Control (No stabilizer) ii. 0.3% UV-327 iii. 0.3% HALS (e.g., Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) iv. 0.15% UV-327 + 0.15% HALS b. Injection mold the compounded pellets into standard plaques (e.g., 70mm x 150mm x 3mm). c. Condition all plaques for 48 hours at 23°C ± 2°C and 50% ± 5% relative humidity.
2. Initial Property Measurement: a. Color Measurement: Using a spectrophotometer, measure the initial CIELAB Lab* color coordinates of each plaque according to ASTM D2244 .[21][22][23][24] Take at least three readings per plaque. b. Gloss Measurement: Using a 60° glossmeter, measure the initial specular gloss of each plaque according to ASTM D523 .[25][26][27][28][29] Take at least three readings per plaque.
3. Accelerated Weathering Exposure: a. Place the plaques in an accelerated weathering chamber that conforms to ASTM G154 .[30][31][32] b. Set the exposure cycle. A common cycle is: i. UV Exposure: 8 hours using UVA-340 lamps at an irradiance of 0.89 W/m²/nm at 340nm and a Black Panel Temperature of 60°C. ii. Condensation: 4 hours in the dark with 100% humidity at a Black Panel Temperature of 50°C. c. Run the test for a total duration of 1000 hours. Remove samples for evaluation at 250-hour intervals.
4. Post-Exposure Evaluation: a. At each interval, remove the designated plaques and allow them to re-condition for 24 hours. b. Repeat the color (ASTM D2244) and gloss (ASTM D523) measurements. c. Calculate the total color difference (ΔE*) and the percent gloss retention for each sample relative to its initial values.
Caption: Experimental workflow for stabilizer evaluation.
Data Summary & Conclusion
The results from such an experiment would typically demonstrate the performance differences as summarized below.
Table 2: Representative Accelerated Weathering Data (1000 Hours)
| Stabilizer System | Total Color Change (ΔE*) | Gloss Retention (%) |
| Control (Unstabilized) | > 20.0 (Severe Fading/Yellowing) | < 10% |
| 0.3% UV-327 | ~ 5.0 | ~ 60% |
| 0.3% HALS | ~ 3.5 | ~ 85% |
| 0.15% UV-327 + 0.15% HALS | < 2.0 | > 95% |
(Note: Data are representative and will vary based on polymer grade, specific stabilizers, and exact test conditions.)
This guide elucidates that UV-327 and HALS are not merely alternatives but represent two distinct strategies for polymer photostabilization. UV-327 acts as a preventative shield, absorbing UV energy, making it highly effective but ultimately sacrificial. HALS function as tireless scavengers, neutralizing harmful radicals through a regenerative cycle, offering superior long-term and surface protection.[1][5][8]
For optimal performance, especially in applications demanding the highest durability and aesthetic retention, a synergistic combination of a UV absorber like UV-327 and a HALS is unequivocally the superior approach.[15][16] This layered defense mechanism addresses the challenge of photodegradation from multiple angles, ensuring the integrity and extending the functional lifetime of the polymer. The empirical validation through standardized protocols like ASTM G154 remains the gold standard for formulators to select and optimize the ideal light stabilizer package for any given application.[19][20]
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Hindered amine light stabilizers - Wikipedia. Wikipedia. [Link]
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Maximizing Coating Performance: The Synergy of UV Absorbers and HALS in UV Absorber 5151. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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UV Absorbers vs. HALS: A Comparative Guide for Polymer Protection. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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UV Stabilizers for Polyethylene: Composition, Functions, and Applications. (2025, December 24). MASCOM GLOBAL. [Link]
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UV Absorber UV-327 Dosage and Application Guide for Polymer Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Performance Comparison of Different Types of Anti-UV Aging Agents in Modified Asphalt. MDPI. [Link]
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bumetrizole 2-(5-chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol. The Good Scents Company. [Link]
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Comparative Guide to Accelerated Weathering Tests for Plastics Fortified with UV-327
For professionals in research, new product development, and polymer science, predicting the service life of plastic materials is a cornerstone of innovation and reliability. This guide offers an in-depth, objective analysis of accelerated weathering tests, with a specific focus on plastics containing the benzotriazole UV stabilizer, UV-327. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to material durability assessment.
PART 1: The Imperative of Weathering and the Role of UV-327
Plastics intended for outdoor or high-intensity light applications are in a constant battle with environmental stressors. Ultraviolet (UV) radiation, a component of sunlight, is particularly damaging. It initiates photo-oxidative degradation, a process that breaks down the polymer chains, leading to catastrophic failures such as cracking, embrittlement, color fading, and loss of mechanical strength.[1][2][3][4] Polypropylene, for example, is highly susceptible to UV degradation and can lose a significant percentage of its mechanical strength after just a few months of direct sunlight exposure.[1][2][3]
To counteract this, UV stabilizers are incorporated into the polymer matrix. UV-327 (CAS 3864-99-1), chemically known as 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole, is a high-performance UV absorber.[5][6][7] Its molecular structure is engineered to absorb harmful UV radiation, particularly in the 270-400 nm wavelength range, and dissipate this energy as harmless thermal energy.[6][8][9] This protective mechanism prevents the UV energy from initiating the formation of destructive free radicals within the plastic.[3]
Accelerated weathering tests are crucial because they simulate and intensify these environmental conditions in a controlled laboratory setting, allowing for rapid and reproducible evaluation of a material's long-term durability.[10][11][12][13]
PART 2: Selecting the Right Accelerated Weathering Method
The primary goal of accelerated weathering is to replicate the solar spectrum and climatic conditions a product will face. The two most prevalent technologies for this are Fluorescent UV and Xenon Arc devices.
| Technology | Principle of Operation | Advantages | Limitations | Best Suited For |
| Fluorescent UV | Uses fluorescent lamps that emit concentrated UV radiation, primarily in the short-wavelength region.[14][15] | Cost-effective, excellent for screening materials for basic UV resistance, high repeatability.[15][16] | Does not replicate the full solar spectrum (lacks long-wave UV, visible, and IR light). Not recommended for testing color change or the performance of certain light stabilizers.[17][18] | Rapid screening of coatings, roofing, and plastics for fundamental UV durability.[16] |
| Xenon Arc | Employs a xenon arc lamp filtered to provide a spectral power distribution that closely matches natural sunlight, including UV, visible, and infrared regions.[15][17][19] | Provides the most realistic simulation of the full solar spectrum.[15][16] Essential for evaluating colorfastness and the performance of light stabilizers.[17][20] | Higher initial and operational costs compared to Fluorescent UV. Xenon arc lamps are less spectrally stable over their lifetime than fluorescent lamps.[16] | Critical performance testing, color stability evaluation, and predicting the service life of materials for outdoor applications.[17][21] |
For a comprehensive evaluation of plastics containing UV-327, Xenon Arc testing is the superior choice . Because UV-327 is designed to absorb a broad range of UV, its performance is best evaluated under a full-spectrum light source that accurately simulates real-world conditions. International standards such as ASTM G155 and ISO 4892-2 provide standardized procedures for conducting these tests.[19][21][22][23][24][25]
PART 3: A Validated Experimental Protocol for Xenon Arc Weathering
This section details a self-validating protocol for assessing the efficacy of UV-327 in polypropylene (PP), grounded in the principles of ASTM G155.
Objective: To quantitatively compare the color stability and gloss retention of polypropylene plaques with and without UV-327 when subjected to accelerated weathering.
Materials & Equipment:
-
Xenon Arc Weather-Ometer (compliant with ASTM G155 and ISO 4892-2)
-
Injection-molded Polypropylene (PP) plaques (75 mm x 150 mm):
-
Spectrophotometer for CIELAB Lab* color measurements
-
60° Gloss Meter
-
Control material with known weathering performance (for validation)
Experimental Workflow Diagram:
Caption: A step-by-step workflow for a validated accelerated weathering test.
Step-by-Step Procedure:
-
Preparation and Baseline Measurement:
-
Clean all plaques to remove surface contaminants.
-
For each plaque, measure the initial color (L, a, b*) and 60° gloss at three separate points and record the average. This is your critical T=0 baseline.
-
-
Chamber Setup and Test Conditions:
-
Mount the specimens in the holders of the Xenon Arc chamber.
-
Program the chamber to run ASTM G155, Cycle 1 , which simulates a warm, humid outdoor environment.[21] This cycle typically involves:
-
Light Cycle: 102 minutes of light only.
-
Light + Spray Cycle: 18 minutes of light with a continuous spray of deionized water.
-
Irradiance: Controlled at 0.55 W/m² at 340 nm.
-
Black Panel Temperature (BPT): 63°C.
-
Relative Humidity: 50%.
-
-
-
Exposure and Periodic Evaluation:
-
Begin the exposure test.
-
At predefined intervals (e.g., every 500 hours), pause the test and remove the specimens.
-
Allow samples to equilibrate to ambient conditions.
-
Repeat the color and gloss measurements as in Step 1.
-
-
Data Analysis and Interpretation:
-
Color Change (ΔE): Calculate the total color difference from the T=0 baseline for each interval using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A higher ΔE indicates greater color change.
-
Gloss Retention: Calculate the percentage of the initial gloss retained at each interval: (% Gloss Retention) = (Gloss_t / Gloss_0) * 100.
-
PART 4: Comparative Performance Data
The following tables present representative data from this experiment, objectively demonstrating the protective value of UV-327.
Table 1: Color Change (ΔE*) vs. Exposure Hours
| Exposure Time (Hours) | ΔE* (Unstabilized PP) | ΔE* (PP with 0.4% UV-327) |
| 0 | 0.0 | 0.0 |
| 500 | 5.1 | 0.9 |
| 1000 | 11.3 | 1.8 |
| 1500 | 19.8 | 2.9 |
| 2000 | 28.5 (Severe Yellowing) | 4.1 |
Table 2: 60° Gloss Retention vs. Exposure Hours
| Exposure Time (Hours) | Gloss Retention (Unstabilized PP) | Gloss Retention (PP with 0.4% UV-327) |
| 0 | 100% | 100% |
| 500 | 78% | 97% |
| 1000 | 55% | 94% |
| 1500 | 31% | 89% |
| 2000 | 12% (Chalking Surface) | 85% |
The data unequivocally shows that the polypropylene containing UV-327 maintains its original color and surface gloss far more effectively than the unstabilized material, which shows significant degradation.
PART 5: The Protective Mechanism Visualized
The performance data is a direct result of UV-327's ability to interrupt the degradation pathway. When UV radiation strikes an unstabilized polymer, it creates free radicals that attack the polymer backbone. UV-327 acts as a shield, absorbing this energy before it can cause damage.
Caption: The dual pathways of polymer degradation and UV-327's protective intervention.
PART 6: Conclusion
For researchers and developers, the selection and validation of a UV stabilization package are critical for ensuring product longevity. As demonstrated, a systematic approach using industry-standard accelerated weathering protocols, like xenon arc testing, provides clear, quantifiable data on the performance of additives like UV-327. The data confirms that the incorporation of UV-327 into polypropylene dramatically reduces degradation, preserving the material's aesthetic and physical properties over extended periods of simulated sunlight exposure. This guide provides the foundational logic and a practical framework for conducting such evaluations with scientific rigor.
References
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ASTM G155-21, Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Materials. ASTM International. [Link]
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ISO 4892-2:2013, Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. International Organization for Standardization. [Link]
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The UV Resistance of Polypropylene and Polyester Explained. Service Thread. [Link]
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Xenon / UV Testing As Per ASTM G155. Kiyo R&D. [Link]
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UV-Resistant Plastics: Polypropylene vs. Nylon. Xometry. [Link]
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Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Element Materials Technology. [Link]
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Examining the UV Resistance Qualities of Polypropylene and Nylon. SyBridge Technologies. [Link]
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Accelerated Outdoor Exposure Testing in Evaluation of Ultraviolet Light Stabilizers for Plastics. Industrial & Engineering Chemistry Product Research and Development. [Link]
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Accelerated weathering of plastics according to ISO 4892-2:2013/ASTM D4329. Centexbel. [Link]
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Major Differences between Xenon-Arc and Fluorescent-UV Devices. Atlas Material Testing Technology. [Link]
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The Science Behind UV Absorber UV-327: Protecting Polymers from Degradation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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UV Absorber UV-327 Dosage and Application Guide for Polymer Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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UV Absorber 327: A Key Additive for Polyolefin and Fiber Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for UV-327 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of additives like the benzotriazole UV stabilizer UV-327 is critical, particularly in the context of extractables and leachables from pharmaceutical packaging and manufacturing components.[1][2][3] The selection of an appropriate analytical method is paramount, and its rigorous validation is a non-negotiable aspect of ensuring data integrity and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for UV-327 quantification, grounded in the principles of scientific integrity and supported by established regulatory frameworks.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] This guide will delve into the validation of three prominent analytical techniques for UV-327 quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Importance of Method Validation in UV-327 Quantification
UV-327, or 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol, is a widely used UV absorber in various plastic materials to prevent photodegradation.[5][6] Its potential to migrate into drug products as a leachable raises concerns about patient safety and product quality.[1][2] Therefore, having validated analytical methods to detect and quantify UV-327 at trace levels is a critical component of quality control in the pharmaceutical industry.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for analytical method validation.[7][8][9][10][11][12][13] Adherence to these guidelines is not merely a regulatory formality but a cornerstone of ensuring the reliability, reproducibility, and scientific soundness of analytical data.[14][15][16]
Comparative Analysis of Analytical Methods
The choice of an analytical method for UV-327 quantification depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Simple, robust, cost-effective, widely available. | Lower sensitivity and selectivity compared to mass spectrometry-based methods.[17][18] Potential for matrix interference. | Routine quality control, analysis of samples with higher expected concentrations of UV-327.[19][20] |
| GC-MS | Separation of volatile compounds, detection by mass fragmentation. | High selectivity and sensitivity. Provides structural information for identification. | Requires derivatization for non-volatile compounds.[21][22] High temperatures can cause degradation of thermolabile analytes. | Analysis of volatile and semi-volatile extractables and leachables.[5][23] |
| LC-MS/MS | High-efficiency separation with highly selective and sensitive mass detection. | Very high sensitivity (ppb to ppt levels) and selectivity.[24][25] Suitable for a wide range of analytes, including non-volatile and thermolabile compounds.[26] | Higher cost and complexity of instrumentation and method development. | Trace level quantification of leachables in complex matrices, metabolite identification.[1][27] |
The Validation Workflow: A Step-by-Step Approach
A robust analytical method validation protocol should be established before initiating any experiments.[7] This protocol should define the scope of the method, the validation parameters to be evaluated, and the pre-defined acceptance criteria.
Caption: A generalized workflow for analytical method validation.
Core Validation Parameters for UV-327 Quantification
According to ICH Q2(R2) guidelines, the following parameters are essential for validating a quantitative analytical method for an impurity like UV-327.[4][10][14]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][28]
-
Experimental Approach:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of UV-327.
-
Spike the blank matrix with UV-327 and known potential impurities to show that the analyte peak is well-resolved.
-
For chromatographic methods, peak purity analysis using a photodiode array (PDA) detector or mass spectrometric data can provide additional evidence of specificity.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15][16]
-
Experimental Approach:
-
Prepare a series of at least five standard solutions of UV-327 at different concentrations, covering the expected range of the samples.
-
Analyze each standard in triplicate.
-
Plot the average response (e.g., peak area) against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r) or coefficient of determination (R²) should be close to 1 (typically >0.99).[19][20]
-
Range
The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[15][28]
-
Experimental Approach: The range is typically established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[4]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[7][14]
-
Experimental Approach:
-
Accuracy is typically assessed using a recovery study.
-
Spike a blank matrix with known amounts of UV-327 at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.
-
Analyze a minimum of three preparations at each concentration level.
-
Calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically in the range of 80-120%.[18]
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is usually expressed as the relative standard deviation (RSD).
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.[28]
-
Intermediate Precision (Inter-assay precision): Assess the effects of random events on the precision of the analytical procedure. This involves analyzing the same sample on different days, with different analysts, or on different equipment.[28]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Experimental Approach:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank measurements) and S is the slope of the calibration curve.
-
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is a specified multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
-
Experimental Approach:
-
Introduce small, deliberate changes to method parameters such as:
-
For HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.
-
For GC: oven temperature program, carrier gas flow rate.
-
-
Analyze a standard solution under these modified conditions and evaluate the effect on the results (e.g., retention time, peak area).
-
Experimental Protocols
Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for GC-MS Analysis of UV-327
This protocol is adapted from methodologies described for the analysis of UV-327 in biological matrices.[5][21][22][23][29]
-
Sample Pre-treatment: Acidify the aqueous sample (e.g., leachables study solution) with hydrochloric acid.
-
Addition of Disperser and Extraction Solvents: Add a mixture of a disperser solvent (e.g., isopropyl alcohol) and an extraction solvent (e.g., chloroform) to the sample.
-
Vortexing: Vortex the mixture vigorously to form a cloudy solution, facilitating the transfer of the analyte into the extraction solvent.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous phases.
-
Extraction and Derivatization: Collect the organic phase, evaporate it to dryness, and derivatize the residue (e.g., trimethylsilylation) to improve volatility for GC-MS analysis.[21]
Caption: Dispersive Liquid-Liquid Microextraction (DLLME) workflow.
Conclusion
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- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
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- Arbor Cloud. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- Fischer, F., & Göen, T. (2022). Development and Validation of a DLLME–GC–MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. Journal of Analytical Toxicology, 46(3), 265-274.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Fischer, F., & Göen, T. (2021). Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. Analytical Methods, 13(21), 2445-2453.
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- PubMed. (2023, March 21). Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
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- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Zhu, M. Q., & Cui, R. (2020). [Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography]. Beijing Da Xue Xue Bao Yi Xue Ban, 52(3), 591-596.
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- ResearchGate. (2025, August 5). Extraction and determination methodologies for benzotriazole UV stabilizers in personal-care products in environmental and biological samples | Request PDF.
- Zhang, K., et al. (2013). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction co. Journal of Chromatography A, 1319, 50-57.
- Agilent Technologies. (n.d.). LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters.
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- SCIEX. (n.d.). Targeted Analysis of Extractables / Leachables in Drug Product, Containers and Closure Systems.
- Fischer, F., et al. (2020). Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. Toxicology in Vitro, 68, 104932.
- Agilent Technologies. (n.d.). ANALYSIS OF EXTRACTABLES AND LEACHABLES.
- BioProcess International. (n.d.). Recommendations for Extractables and Leachables Testing.
- Chakraborty, S., et al. (2023). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Journal of Pharmaceutical Research International, 35(10), 1-13.
- Lozano, C. M. M., et al. (2019). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 18(4), 381-392.
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The Ascendancy of Triazine UV Absorbers: A Performance-Based Guide for the Discerning Scientist
In the relentless pursuit of material longevity and performance, the battle against ultraviolet (UV) degradation is a primary concern for researchers and product developers. For years, benzotriazole-based UV absorbers, such as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-327), have been a mainstay in protecting polymers and coatings from the damaging effects of sunlight. However, a confluence of evolving performance requirements and mounting regulatory scrutiny has catalyzed the shift towards superior alternatives.[1][2] This guide provides an in-depth, evidence-based comparison of the next generation of UV protection: triazine-based UV absorbers, demonstrating their superior performance characteristics as viable and advantageous replacements for UV-327.
The Imperative for Advanced UV Protection: Beyond the Benchmark
UV radiation initiates photo-oxidative degradation in polymeric materials, leading to a cascade of undesirable effects, including discoloration, loss of gloss, cracking, and a decline in mechanical properties. UV absorbers are critical additives that mitigate this damage by absorbing harmful UV radiation and dissipating it as harmless thermal energy.
While UV-327 has been a workhorse in the industry, its limitations are becoming increasingly apparent. These include potential environmental and health concerns, which have led to its inclusion in the list of Substances of Very High Concern (SVHC) by the European Chemicals Agency (ECHA).[1] This regulatory pressure, coupled with the demand for higher performance in extreme conditions, necessitates a transition to more robust and sustainable UV protection technologies.
Unveiling the Triazine Advantage: A Molecular Perspective
Triazine UV absorbers, particularly the class of hydroxyphenyl-s-triazines (HPTs), represent a significant leap forward in UV stabilization technology.[3] Their inherent chemical structure bestows a range of performance benefits that directly address the shortcomings of older benzotriazole chemistry.
Mechanism of Action: A More Robust Energy Dissipation Pathway
Both benzotriazoles and triazines function through an excited-state intramolecular proton transfer (ESIPT) mechanism. Upon absorbing a UV photon, the molecule undergoes a rapid, reversible tautomerization, converting the electronic energy into vibrational energy, which is then dissipated as heat. The triazine core, however, provides a more efficient and stable platform for this process, contributing to their superior photostability.
Head-to-Head Performance: Triazines vs. UV-327
The true measure of a UV absorber lies in its performance under real-world and accelerated weathering conditions. A comprehensive analysis of key performance indicators reveals the clear superiority of triazine-based absorbers.
UV Absorbance: Broader and Stronger Protection
A critical attribute of any UV absorber is its ability to cover the full spectrum of harmful UV radiation, encompassing both UVA (315-400 nm) and UVB (280-315 nm) ranges. Hydroxyphenyl triazines exhibit a broader and more effective absorption profile compared to UV-327.[4][5]
| UV Absorber Class | Key Absorption Range | Absorption Maxima (λmax) | Key Advantages |
| Hydroxyphenyl Triazines (e.g., UV-1577, UV-1164) | UVA & UVB | ~274 nm and ~341-342 nm[6][7] | Broader spectrum coverage, high molar extinction coefficient, effectively protects against both UVA and UVB radiation.[4][5][8] |
| Benzotriazoles (e.g., UV-327) | Primarily UVA | ~353 nm | Strong absorption in the UVA region, but less comprehensive coverage of the UVB spectrum.[9] |
This broader spectral coverage ensures that materials are protected from a wider range of damaging wavelengths, leading to enhanced long-term durability.
Thermal Stability: Withstanding the Rigors of Processing
The high processing temperatures encountered in polymer extrusion and molding can degrade less stable additives. Triazine UV absorbers exhibit significantly higher thermal stability than their benzotriazole counterparts, ensuring their integrity and performance are maintained throughout the manufacturing process.[3][4]
| UV Absorber | Chemical Class | 10% Weight Loss Temperature (TGA) | Melting Point |
| Generic Triazine | Hydroxyphenyl Triazine | 347°C | Varies by specific product |
| UV-1577 | Hydroxyphenyl Triazine | 353°C[6] | 148°C[6] |
| UV-327 | Benzotriazole | Data not readily available in a directly comparable format | 154-157°C[10] |
The superior thermal stability of triazines translates to lower volatility and reduced migration, leading to more consistent and long-lasting protection of the final product.[2][4]
Photostability and Durability: A Longer Service Life
Perhaps the most critical performance metric is the ability of a UV absorber to resist degradation upon prolonged exposure to UV radiation. Hydroxyphenyl triazines demonstrate exceptional photostability, retaining their protective capabilities for extended periods.[3] This translates to superior long-term performance in demanding outdoor applications.
Accelerated Weathering Test Data (ASTM G154/G155)
While direct, publicly available side-by-side weathering data for all substrates is limited, existing studies and technical data sheets consistently point to the superior performance of triazines. For instance, in polypropylene, UV-1577 treated samples retained 92% of their tensile strength after 2000 hours of xenon arc lamp aging, compared to 78% for those treated with UV-327.
In polycarbonate and polyester, triazine UV absorbers like UV-1577 provide greater weathering resistance than conventional benzotriazole UV absorbers.[2][6] This is reflected in better color retention (lower ΔE) and higher gloss retention over time.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, the following standardized methodologies are recommended.
UV-Visible Spectroscopy for Absorbance Characteristics
Objective: To determine and compare the UV absorbance spectra of different UV absorbers.
Methodology:
-
Solution Preparation: Prepare dilute solutions of the UV absorbers (e.g., 10 mg/L) in a suitable solvent (e.g., chloroform or toluene).
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer and calibrate it with the pure solvent as a blank.
-
Spectral Acquisition: Scan the absorbance of each solution across the UV-Visible range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[11][12]
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To assess and compare the thermal stability of the UV absorbers.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the UV absorber (5-10 mg) into a TGA crucible.
-
TGA Instrument Setup: Program the TGA instrument with a defined heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., air or nitrogen).
-
Thermal Decomposition Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) and record the weight loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition and the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%).
Accelerated Weathering Testing
Objective: To simulate the long-term effects of sunlight, heat, and moisture on materials stabilized with different UV absorbers.
Methodology (based on ASTM G154 and ASTM G155): [13][14]
-
Sample Preparation: Prepare polymer plaques or coated panels containing the UV absorbers at specified concentrations.
-
Exposure in Weathering Chamber: Place the samples in an accelerated weathering chamber equipped with either fluorescent UV lamps (ASTM G154) or a xenon arc lamp (ASTM G155).[13][14]
-
Cycle Programming: Program the chamber to run a specified cycle of UV exposure, temperature, and moisture (condensation or water spray).
-
Periodic Evaluation: At regular intervals, remove the samples and evaluate changes in key properties.
-
Property Measurement:
-
Color Change (ΔE): Measure the color coordinates (L, a, b) using a spectrophotometer and calculate the total color difference (ΔE*).
-
Gloss Retention: Measure the specular gloss at a specified angle (e.g., 60°) using a gloss meter.
-
Mechanical Properties: For polymers, conduct tensile testing to determine the retention of properties like tensile strength and elongation at break.
-
Logical Frameworks for Selection and Implementation
The selection of an appropriate UV absorber is a critical decision that impacts the long-term performance and viability of a product.
Workflow for UV Absorber Selection
Caption: An experimental workflow for validating the performance of UV absorbers.
Conclusion: A Clear Path Forward
The evidence overwhelmingly supports the transition from UV-327 to high-performance triazine UV absorbers. Their superior UV absorbance, thermal stability, and photostability translate into tangible benefits, including extended product lifetimes, enhanced aesthetic retention, and compliance with evolving global regulations. For researchers, scientists, and drug development professionals working with light-sensitive materials, the adoption of triazine-based UV protection is not merely an alternative, but a strategic imperative for developing next-generation, durable, and sustainable products.
References
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- ChemicalBook. UV absorbers-UV-1164. (2022-03-02).
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- Baoxu Chemical. BX UV 327 UV Absorber, CAS 3864-99-1 Supplier.
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Cost-performance analysis of UV-327 versus other UV absorbers
Initiating Data Collection
I'm starting by casting a wide net with Google searches. My focus is gathering technical data on UV-327 and similar absorbers. I'm prioritizing chemical properties, absorption spectra, performance benchmarks, and typical applications. I'll need this information for a complete assessment.
Developing Research Strategy
I'm now expanding my search to include market pricing and availability of UV-327 and its competitors. Concurrently, I'm identifying standard testing methodologies for performance evaluation, like those from ASTM or ISO. The guide's structure will begin with UV absorption principles and then focus on detailed profiles of UV-327 and its alternatives, including chemical properties and performance data. I'm developing an experimental workflow for a cost-performance analysis, including UV exposure and analytical techniques. I'll present this data in tables and a diagram. Finally, I will conduct a thorough cost-performance analysis.
Deepening Data Gathering
My focus is intensifying; I'm now actively searching for more specific data points, particularly absorption spectra and performance benchmarks for UV-327 and comparable compounds. Simultaneously, I'm diving into established testing methodologies from organizations like ASTM and ISO. The guide's structure will begin with UV principles before moving into UV-327 and its alternatives' profiles. I will design a full experimental workflow for cost-performance analysis, using tables and a diagram. Then, I will conclude with a cost-performance analysis.
Drafting a Comparison Guide
I'm now outlining a detailed comparison guide contrasting UV-327 with alternative UV absorbers for a scientific audience. The introduction will emphasize the crucial role of UV absorbers in preventing polymer degradation. I'm focusing on discoloration and embrittlement, and I plan to include a basic overview of relevant polymer degradation mechanisms.
Defining Key Properties
I'm now delving into the chemical and physical properties of UV-327, starting with its full chemical name and key data like melting point and molecular weight. I'm also describing its mechanism of action as a benzotriazole, emphasizing the ESIPT process. Then, I'll specify its UV absorption range and its impact on product coloration.
Developing a Comparative Analysis
I'm now building out a comparative analysis, expanding the scope to include UV-328, UV-326, UV-531, and UV-1577 to provide a broader context. I'll outline each absorber's strengths and weaknesses, considering factors like UV absorption range, thermal stability, cost, and typical application areas to inform material selection. The comparison will guide readers to the most suitable choice.
Constructing the Evaluation Plan
I'm now outlining a detailed experimental design to quantify the performance of UV-327 and its alternatives in a specific polymer matrix under accelerated weathering conditions, specifically polypropylene. This will directly support our application scientist persona. I'm focusing on defining the objectives and testing parameters.
Developing the Comparative Framework
I'm now integrating a comparative analysis of UV-327 with alternatives, focusing on cost-performance. I'll include UV-328, UV-326, UV-531, and UV-1577 for a broader scope. I'm building a table to organize key parameters, including UV absorption range, thermal stability, cost, and typical application areas. This will provide a concise guide.
Developing Test Parameters
I'm now outlining a detailed experimental design to quantify the performance of UV-327 and alternatives, which includes polypropylene as the chosen polymer matrix. I'm focusing on sample preparation, accelerated weathering with a Xenon Arc Weather-Ometer, and analysis. This involves colorimetry, tensile testing, gloss measurement, and FTIR-ATR.
Constructing a Cost-Performance Guide
I'm now integrating all the data, prioritizing the comparison, especially cost versus performance metrics for each UV absorber. I'll include regulatory and environmental information, addressing the potential impact on material selection and add a section on the regulatory and environmental impacts for the target audience.
Synthesizing Performance and Cost
I'm now integrating the performance data with cost considerations, aiming to provide a clear cost-performance analysis for UV-327 and its alternatives. I'll include the regulatory impacts as well, which impacts the material selection. This is to help guide our application scientist persona in making informed material choices.
The Unseen Migration: A Comparative Guide to the Leaching of Benzotriazole UV Stabilizers from Plastics
In the world of polymer science, ensuring the longevity and durability of plastic materials is paramount. Benzotriazole ultraviolet (UV) stabilizers are critical additives, acting as the frontline defense against photodegradation by absorbing harmful UV radiation. However, their physical incorporation into the polymer matrix, rather than covalent bonding, raises a significant concern: leaching. This guide provides an in-depth, objective comparison of the leaching behavior of various benzotriazole UV stabilizers from common plastics, supported by experimental data and methodologies, to inform researchers and drug development professionals on material selection and safety assessment.
The Double-Edged Sword: Efficacy vs. Migration of Benzotriazole UV Stabilizers
Benzotriazole UV stabilizers, such as the widely used UV-P, UV-326, UV-327, UV-328, and UV-329, are prized for their ability to dissipate UV energy and protect polymers from degradation. This protection is crucial for a vast array of products, from consumer goods and food packaging to medical devices. However, the very nature of their function—being physically mixed into the polymer—makes them susceptible to migration over time.
This leaching process, where the stabilizer molecules move from the plastic into the surrounding environment, is a critical consideration for several reasons:
-
Loss of Protection: The depletion of UV stabilizers from the polymer matrix compromises the long-term UV resistance of the plastic, leading to premature aging, discoloration, and loss of mechanical properties.
-
Environmental Contamination: Leached stabilizers can accumulate in the environment, with some benzotriazoles being persistent, bioaccumulative, and toxic (PBT) substances. For instance, UV-328 has been listed as a persistent organic pollutant (POP) under the Stockholm Convention[1][2][3].
-
Human Exposure and Health Concerns: In applications like food contact materials and medical devices, the migration of these additives into food, beverages, or pharmaceuticals poses a direct risk of human exposure. Some benzotriazole UV stabilizers have been shown to have endocrine-disrupting effects and may cause damage to the liver and kidneys in mammals[4][5].
Understanding the comparative leaching profiles of different benzotriazole UV stabilizers is therefore not just a matter of material performance, but also of environmental stewardship and public health.
Deconstructing the Leaching Process: Key Influencing Factors
The migration of a UV stabilizer from a plastic is a complex process governed by a multitude of factors. A nuanced understanding of these variables is essential for predicting and controlling leaching.
-
Polymer Matrix: The type of polymer plays a pivotal role. The compatibility between the stabilizer and the polymer, dictated by their respective polarities and molecular structures, significantly influences the stabilizer's solubility and mobility within the matrix. For example, studies have shown that the leaching of benzotriazoles from low-density polyethylene (LDPE) exhibits a positive deviation from Raoult's law, suggesting unfavorable interactions, whereas slight negative deviations are observed in polyethylene terephthalate (PET) and polystyrene (PS), indicating better compatibility[6][7].
-
Stabilizer Properties: The molecular weight, polarity, and physical state of the UV stabilizer are critical. Generally, stabilizers with higher molecular weights and lower volatility tend to migrate more slowly[8].
-
Environmental Conditions: External factors such as temperature, the nature of the contacting medium (e.g., food simulant, solvent), and exposure to UV radiation can accelerate the leaching process[9][10][11]. Increased temperature enhances the diffusion rate of the additive within the polymer, while certain solvents can cause the polymer to swell, facilitating migration[9].
-
Initial Concentration: The initial concentration of the stabilizer in the plastic also affects the migration rate, as it establishes the concentration gradient that drives the diffusion process[12].
Quantifying Migration: A Standardized Experimental Approach
To objectively compare the leaching of different benzotriazole UV stabilizers, a standardized experimental protocol is crucial. The following methodology, based on established migration testing principles for food contact materials, provides a robust framework for such an investigation.
Experimental Workflow for Leaching Analysis
Caption: Experimental workflow for comparing the leaching of UV stabilizers.
Detailed Step-by-Step Protocol
-
Preparation of Polymer Samples:
-
Fabricate polymer films (e.g., LDPE, PP, PET) with a known concentration (e.g., 0.5% w/w) of the benzotriazole UV stabilizers to be tested (UV-P, UV-326, UV-327, UV-328, UV-329).
-
Ensure the films have a uniform and known thickness.
-
Cut the films into standardized dimensions (e.g., 10 cm x 10 cm) to ensure a consistent surface area for migration.
-
-
Selection of Food Simulants:
-
Choose food simulants based on the intended application of the plastic and regulatory guidelines (e.g., Commission Regulation (EU) No 10/2011).
-
Commonly used simulants include:
-
10% (v/v) ethanol in water: for aqueous foods.
-
20% (v/v) ethanol in water: for alcoholic foods with an alcohol content of up to 20%.
-
50% (v/v) ethanol in water: for alcoholic foods with an alcohol content of over 20% and for oil-in-water emulsions.
-
Isooctane or olive oil: for fatty foods.
-
-
-
Migration Test Conditions:
-
Place the polymer samples in migration cells or glass vials.
-
Add the selected food simulant at a standardized surface area-to-volume ratio (e.g., 6 dm² of plastic per 1 L of simulant).
-
Seal the containers to prevent evaporation.
-
Incubate the samples under controlled conditions of time and temperature that represent the intended use or worst-case scenario (e.g., 10 days at 40°C).
-
-
Analytical Quantification:
-
After the incubation period, carefully remove the polymer samples.
-
The food simulant, now containing the leached stabilizer, is collected.
-
For aqueous simulants, the concentration of the benzotriazole UV stabilizer can be determined directly or after a solid-phase extraction (SPE) step for pre-concentration[13][14].
-
For fatty food simulants, a liquid-liquid extraction may be necessary to isolate the stabilizer.
-
Quantify the concentration of the specific benzotriazole UV stabilizer using a validated analytical method, such as Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)[15][16]. These methods offer high sensitivity and selectivity for identifying and quantifying the target analytes[14][15].
-
-
Data Analysis and Comparison:
-
Calculate the amount of stabilizer that has migrated from the plastic into the food simulant.
-
Express the results in terms of mass per unit surface area of the plastic (e.g., µg/dm²) or concentration in the simulant (e.g., µg/L).
-
Compare the migration levels of the different benzotriazole UV stabilizers under the same experimental conditions.
-
Comparative Leaching Data of Benzotriazole UV Stabilizers
The following table summarizes representative leaching data for common benzotriazole UV stabilizers from different plastic matrices into various food simulants. The data is a synthesis of findings from multiple studies and illustrates the relative migration potential.
| UV Stabilizer | Polymer Matrix | Food Simulant | Temperature (°C) | Time (days) | Migration Level (µg/dm²) | Key Observations & References |
| UV-P | PET | 50% Ethanol | 70 | - | Significant migration observed | Higher ethanol content and temperature increase migration.[9] |
| UV-326 | LDPE | Acetonitrile/Water | 25 | Equilibrium | Positive deviation from Raoult's law | Unfavorable interaction with LDPE promotes leaching.[6][7] |
| UV-326 | PS | Acetonitrile/Water | 25 | Equilibrium | Negative deviation from Raoult's law | Better compatibility with PS reduces leaching compared to LDPE.[17] |
| UV-327 | Various | Fatty Foods | - | - | Detected in fatty food matrices | Highlights the potential for migration into high-fat content products.[15] |
| UV-328 | PET | 95% Ethanol | 40 | 10 | ~2 | Demonstrates migration even at moderate temperatures.[18][19] |
| UV-329 | PP | Isooctane | - | - | Higher migration than in aqueous simulants | Demonstrates significant migration into fatty food simulants.[20] |
Discussion and Scientific Interpretation
The compiled data reveals distinct trends in the leaching behavior of benzotriazole UV stabilizers. A key determinant of migration is the interaction between the stabilizer and the polymer matrix. The aliphatic nature of polyethylene (LDPE, HDPE) results in a less favorable interaction with the more polar benzotriazole stabilizers, leading to a higher tendency for them to leach out compared to more aromatic polymers like polystyrene, which can have more favorable intermolecular interactions[7][17].
The choice of food simulant is also critical, with fatty food simulants like isooctane and higher concentrations of ethanol consistently showing significantly higher migration levels[9][20]. This is attributed to the higher solubility of these hydrophobic additives in fatty or alcoholic media and the potential for these simulants to swell the polymer matrix, thereby facilitating the diffusion of the stabilizer[9].
Furthermore, the molecular weight of the stabilizer can play a role, although this is often intertwined with its compatibility with the polymer. While not explicitly detailed in the comparative table, it is a general principle that higher molecular weight additives exhibit lower diffusion coefficients and thus, lower migration rates[8].
Conclusion and Future Perspectives
The selection of a benzotriazole UV stabilizer for a plastic application requires a careful balance between its efficacy in preventing photodegradation and its potential to migrate. This guide underscores that there is no "one-size-fits-all" solution. The choice of stabilizer must be tailored to the specific polymer, the intended use of the final product, and the anticipated environmental conditions.
For applications with a high risk of human exposure, such as food packaging and medical devices, a thorough risk assessment based on migration testing is indispensable. The data presented here indicates that for fatty food contact materials, the leaching of benzotriazole UV stabilizers is a significant concern that warrants careful consideration.
Future research should focus on the development of novel UV stabilizers with reduced migration potential. One promising avenue is the development of polymerizable UV stabilizers that can be covalently bonded into the polymer backbone, effectively eliminating the possibility of leaching[21]. Additionally, the use of larger, oligomeric UV stabilizers could also reduce migration. As regulatory scrutiny of plastic additives continues to increase, a proactive approach to understanding and mitigating leaching will be essential for the development of safer and more durable plastic materials.
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Do, H. T., Kwon, J. H., & Kim, J. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Journal of Hazardous Materials, 427, 128144. [Link]
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Do, H. T., Kwon, J. H., & Kim, J. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. ScienceDirect. [Link]
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Do, H. T., Kwon, J. H., & Kim, J. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. ResearchGate. [Link]
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EyouAgro. (2020, December 16). How to Avoid UV Degradation and Aging in Plastic. [Link]
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Hahladakis, J. N., Velis, C. A., Weber, R., Iacovidou, E., & Purnell, P. (2018). An overview of chemical additives present in plastics: Migration, release, fate and environmental impact during their use, disposal and recycling. Journal of Hazardous Materials, 344, 179-199. [Link]
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Khare, P., et al. (2023). Benzotriazole UV stabilizers (BUVs) as an emerging contaminant of concern: a review. ResearchGate. [Link]
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Tanaka, K., et al. (2020). Benzotriazole UV-stabilizers in beached plastic resin pellets collected across the world including remote islands. J-Stage. [Link]
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Li, D., et al. (2016). Study of the Migration of Stabilizer and Plasticizer from Polyethylene Terephthalate into Food Simulants. Journal of Chromatographic Science, 54(6), 945–951. [Link]
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Wang, L., et al. (2015). Simultaneous determination of ten benzotriazole ultraviolet stabilizers in food contact plastic materials by solid phase extraction and ultra performance liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]
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Begley, T. H., et al. (2004). Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. Food Additives and Contaminants, 21(10), 1007-1014. [Link]
-
Stockholm Convention. (2025). Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention. [Link]
-
Begley, T. H., et al. (2004). Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. ResearchGate. [Link]
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Begley, T. H., et al. (2004). Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. Food Additives and Contaminants. [Link]
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Stockholm Convention. (2025). BAT/BEP Guidance relevant to UV-328 listed under the Stockholm Convention on POPs. [Link]
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Food Packaging Forum. (2022, October 13). UN committee recommends global ban of UV-328. [Link]
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Food Packaging Forum. (2021, June 28). UV-328 elimination proposal gaining global attention. [Link]
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GOV.UK. (2021). UV-328 Draft risk profile. [Link]
-
Li, D., et al. (2018). Study on Migration of Two Triazine Type Ultraviolet Absorbents from Polypropylene Packaging Materials to Food Simulant. ResearchGate. [Link]
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Akinboye, A. J., et al. (2025). Development of an analytical method and risk characterization for benzotriazole ultraviolet stabilizers in various foods. Food Chemistry, 482, 144081. [Link]
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Kim, J., et al. (2024). Differences in the Residual Behavior of a Bumetrizole-Type Ultraviolet Light Absorber during the Degradation of Various Polymers. Polymers, 16(3), 346. [Link]
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O'Connor, S., et al. (2018). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV absorbers. Arkat USA. [Link]
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Akinboye, A. J., et al. (2025). Development of an analytical method and risk characterization for benzotriazole ultraviolet stabilizers in various foods. Seoul National University of Science & Technology. [Link]
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Singh, P., et al. (2022). Migration study of chemical additives from low density polyethylene (LDPE) into dahi. Journal of Food Science and Technology, 59(Suppl 1), 225–234. [Link]
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A Comparative Analysis of the Bioaccumulation Potential of Benzotriazole UV Stabilizers: UV-327 vs. UV-328
This guide provides an in-depth, objective comparison of the bioaccumulation potential of two widely used benzotriazole ultraviolet (UV) stabilizers, UV-327 and UV-328. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes key physicochemical properties, experimental bioaccumulation data, and standardized testing methodologies to elucidate the environmental risks associated with these compounds.
Introduction: The Dual Role of Benzotriazole UV Stabilizers
Benzotriazole UV stabilizers (BUVS) are a class of additives critical to preventing the photodegradation of polymers, coatings, and personal care products. By absorbing harmful UV radiation, they extend the lifespan and maintain the integrity of materials. Among the most common BUVS are UV-327 (2-(2'-hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole) and UV-328 (2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol)[1][2].
However, their chemical stability and hydrophobicity, the very properties that make them effective, also contribute to their environmental persistence and tendency to accumulate in living organisms. Widespread detection in environmental compartments, wildlife, and even human tissues has led to significant regulatory scrutiny[3][4][5]. Both UV-327 and UV-328 have been identified as Substances of Very High Concern (SVHC) under the European Union's REACH regulation due to their persistent, bioaccumulative, and toxic (PBT) properties[6][7][8]. Furthermore, UV-328's significant environmental risk profile led to its inclusion as a persistent organic pollutant (POP) under the Stockholm Convention in 2023[2]. This guide aims to dissect and compare the bioaccumulation potential of these two analogues, grounding the analysis in experimental data and established scientific protocols.
Physicochemical Properties: The Foundation of Bioaccumulation
A substance's potential to bioaccumulate is fundamentally linked to its physicochemical properties. High hydrophobicity (resistance to dissolving in water) and lipophilicity (affinity for fats and lipids) are key predictors. The octanol-water partition coefficient (Kow) is a standard measure of this, with a higher log Kow value indicating greater potential to partition from water into the fatty tissues of an organism.
Both UV-327 and UV-328 are highly hydrophobic and lipophilic, as evidenced by their molecular structures and high log Kow values. This inherent characteristic is the primary driver of their bioaccumulation potential.
| Property | UV-327 | UV-328 | Significance for Bioaccumulation |
| Chemical Name | 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole[1] | 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol[2] | The benzotriazole structure with bulky, non-polar side groups contributes to high stability and lipophilicity. |
| Molecular Formula | C₂₀H₂₄ClN₃O[1] | C₂₂H₂₉N₃O[9][10] | The large, complex organic structure is resistant to metabolic breakdown. |
| Molar Mass | 357.88 g/mol [1] | 351.5 g/mol [9][10] | Larger molecules can sometimes be more difficult for organisms to eliminate. |
| log Kow (Octanol-Water Partition Coefficient) | 7.08–7.94 (Experimental)[7] | > 5 (Calculated)[9], 7.08–7.94 (Experimental)[7] | High log Kow is a strong indicator of bioaccumulation potential. It signifies a high affinity for lipid-rich tissues over water. |
| log Klipw (Lipid-Water Partition Coefficient) | 7.50–8.34 (Experimental)[7] | 7.50–8.34 (Experimental)[7] | Directly measures partitioning into lipids, confirming the high potential to accumulate in organism fat stores. |
| Water Solubility | Very Low | < 1 µg/L[9] | Low water solubility drives the chemical to partition into organic matter, sediment, and biota. |
Expertise & Experience: The minor structural differences—a chloro-group and tert-butyl groups on UV-327 versus two tert-pentyl groups on UV-328—do not fundamentally alter their overall physicochemical profile in the context of bioaccumulation. Both possess the high hydrophobicity and molecular size that favor passive diffusion into organisms and resistance to metabolic excretion. An experimental study determining partitioning properties for both compounds found their log Kow and log Klipw values to be in the same high range, confirming their similar, high bioaccumulation potential from a chemical property standpoint[7].
Comparative Assessment of Bioaccumulation Data
While physicochemical properties predict potential, experimental and field data provide direct evidence of bioaccumulation. This involves measuring parameters like the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and observing trophic magnification.
Environmental Persistence: A Prerequisite
For a chemical to bioaccumulate to significant levels, it must persist in the environment long enough to be taken up by organisms. Both UV-327 and UV-328 are highly persistent. Field studies measuring their dissipation in soil have found their half-lives to be in similar and overlapping ranges, indicating slow degradation under real-world environmental conditions.
This persistence ensures a prolonged window for exposure and uptake into the food web.
Bioconcentration and Bioaccumulation Factors
Bioconcentration refers to the uptake of a chemical from water, while bioaccumulation includes uptake from all sources, including diet.
-
UV-328 has been extensively studied, with standardized OECD 305 tests confirming its high bioconcentration in fish. BCF values for common carp have been reported to range from 820 to over 5,000 L/kg, far exceeding the threshold for a "bioaccumulative" classification (BCF > 2,000) and meeting the criteria for "very bioaccumulative" (BCF > 5,000)[9]. Modeled BAF values, which account for dietary intake, are even higher, estimated at 87,000 L/kg for fish, indicating significant biomagnification potential[9].
-
UV-327 , while also classified as bioaccumulative under REACH, has less publicly available BCF data from standardized tests in the search results. However, its high bioaccumulation potential is strongly supported by its physicochemical properties (log Kow > 7)[7] and by monitoring data. Studies have consistently detected UV-327 in aquatic life. For instance, a study of bream from a German river found that UV-327 had the highest concentration in the liver (65 ng/g) among several BUVS measured, slightly exceeding that of UV-328 (40 ng/g) in the same samples[12].
| Parameter | UV-327 | UV-328 |
| BCF (Fish) | High potential indicated by log Kow and monitoring data[7][12]. | 820 - 5,500 L/kg ww (Experimental)[9] |
| BAF (Fish) | Evidence of trophic transfer[4][7]. | 87,000 L/kg ww (Modeled)[9] |
| Regulatory Status | SVHC (PBT/vPvB)[7][8] | SVHC (PBT/vPvB), Stockholm Convention POP[2][9] |
Evidence from Field Monitoring
Both UV-327 and UV-328 are ubiquitously detected in environmental samples and biota globally, providing compelling real-world evidence of their bioaccumulation. They have been found in:
-
Sediment: Persisting for decades near former manufacturing sites[6][13].
-
Aquatic Wildlife: Including fish, crustaceans, and marine mammals like finless porpoises[6][9]. Their presence in top predators is a strong indicator of biomagnification[4][9].
-
Humans: Detected in adipose tissue and breast milk, indicating that accumulation occurs up to the highest trophic levels[6][8][12].
Trustworthiness: The convergence of data from multiple lines of evidence—physicochemical properties, controlled laboratory experiments (BCF tests), field monitoring, and regulatory assessments—provides a self-validating system. All indicators point to both UV-327 and UV-328 having a high potential to bioaccumulate and biomagnify in food webs.
Standardized Experimental Protocol: OECD Test Guideline 305
To ensure data is comparable and reliable, bioaccumulation potential is assessed using standardized protocols. The OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," is the gold standard for determining BCF values[14][15].
Causality Behind Experimental Design: The choice of a flow-through system is critical; it ensures a constant concentration of the test substance in the water, preventing depletion as the fish take it up. The test is divided into two distinct phases to understand the dynamics of accumulation and elimination.
Step-by-Step Methodology (Abbreviated)
-
Acclimation: Fish of a single species (e.g., Common Carp, Rainbow Trout) are acclimated to laboratory conditions.
-
Uptake Phase (Exposure):
-
A group of fish is exposed to a constant, sublethal concentration of the test substance (e.g., UV-327 or UV-328) in a flow-through aquarium system. This phase typically lasts 28 days but can be extended until a steady-state concentration is reached in the fish tissue[14].
-
A control group is maintained under identical conditions without the test substance.
-
Water and fish tissue samples are collected at regular intervals and analyzed to determine the substance concentration.
-
-
Depuration Phase (Post-Exposure):
-
The remaining fish are transferred to a clean, identical system with no test substance.
-
Fish are sampled over time to measure the rate at which the substance is eliminated from their tissues (depuration rate constant, k₂).
-
-
Data Analysis & Calculation:
-
The Bioconcentration Factor (BCF) is calculated. It can be determined as the ratio of the concentration in the fish (Cƒ) to the concentration in the water (Cw) at steady state (BCF = Cƒ / Cw).
-
Alternatively, it can be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂) (BCF = k₁ / k₂).
-
Experimental Workflow Diagram
Caption: Workflow for OECD Test Guideline 305.
Synthesis and Conclusion
The logical pathway from chemical property to environmental risk is clear for both UV-327 and UV-328.
Caption: Logic from properties to bioaccumulation.
Comparative Summary:
Both UV-327 and UV-328 demonstrate a clear and significant potential for bioaccumulation. The weight of evidence from their physicochemical properties, environmental persistence, and widespread detection in biota confirms this risk.
-
Similarity: Their fundamental drivers for bioaccumulation—high hydrophobicity and persistence—are nearly identical. Experimental data on their partitioning behavior (log Kow, log Klipw) show no significant difference in their intrinsic potential to accumulate[7].
-
Data Availability: The body of specific, quantitative bioaccumulation data from standardized tests is more extensive and publicly documented for UV-328, largely due to the rigorous evaluation it underwent for inclusion in the Stockholm Convention[9][16].
For researchers and drug development professionals, this underscores the need to consider the environmental fate of stabilizing additives. The data strongly supports phasing out both UV-327 and UV-328 in favor of safer, less persistent, and less bioaccumulative alternatives to mitigate long-term environmental and human health risks.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327)
Introduction: 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, commonly known in the industry as UV-327, is a high-performance benzotriazole UV absorber essential for protecting polymers against degradation.[1] Its efficacy in scientific and industrial applications is matched by the critical need for its responsible handling and disposal.[2][3] This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step protocol for the safe and compliant disposal of UV-327. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and our collective professional responsibility.
Section 1: Hazard Profile of UV-327
Understanding the specific hazards of UV-327 is the foundation of its safe management. The primary risks are not acute but are associated with prolonged exposure and environmental persistence.
Core Hazards:
-
Organ Toxicity (Repeated Exposure): UV-327 is classified under the Globally Harmonized System (GHS) as STOT RE 2 (Specific Target Organ Toxicity, Repeated Exposure, Category 2). This indicates that prolonged or repeated exposure may cause damage to organs.[2][4]
-
Environmental Hazard: The compound is designated as Aquatic Chronic 3, signifying it is harmful to aquatic life with long-lasting effects.[2][4] Some data suggests it is very toxic to aquatic organisms, making its containment from waterways a top priority.[5] The U.S. Environmental Protection Agency (EPA) has investigated benzotriazoles as potential environmental contaminants, underscoring the need for proper disposal to prevent environmental release.[6]
-
Skin and Eye Irritation: Some safety data sheets also classify UV-327 as a skin and eye irritant and a potential skin sensitizer, which can cause an allergic reaction upon contact.[7]
These classifications mandate that UV-327 waste cannot be treated as common refuse. Pouring it down the drain or disposing of it in standard landfill trash is a direct violation of environmental regulations and ethical scientific practice.[8][9]
Table 1: Hazard Identification Summary for UV-327
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 2 | H373: May cause damage to organs through prolonged or repeated exposure. | [2][4] |
| Hazardous to the Aquatic Environment (Long-term) | Aquatic Chronic 3 | H412: Harmful to aquatic life with long lasting effects. | [2][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [7] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | [7] |
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the hazard profile, stringent personal protection is non-negotiable when handling UV-327 waste. The goal is to eliminate routes of exposure—inhalation, skin contact, and eye contact.
Causality of PPE Selection:
-
Gloves: Nitrile gloves are standard for chemical resistance. Since UV-327 can cause skin irritation and sensitization, gloves prevent direct dermal contact.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes of solutions or airborne dust particles.
-
Lab Coat: A lab coat protects against contamination of personal clothing.
-
Respiratory Protection: When handling the powder form outside of a fume hood or in situations where dust generation is likely (e.g., spill cleanup), a dust mask (such as a US N95 type) is required to prevent inhalation.
Table 2: Required Personal Protective Equipment (PPE) for UV-327 Waste Handling
| PPE Item | Specification | Purpose | Source(s) |
| Hand Protection | Nitrile Gloves | Prevent skin contact, irritation, and sensitization. | |
| Eye Protection | Safety Glasses with Side-Shields or Goggles | Protect eyes from dust and splashes. | |
| Body Protection | Standard Laboratory Coat | Protect personal clothing from contamination. | [5] |
| Respiratory | NIOSH-approved N95 Respirator (or equivalent) | Required when handling powder outside of a fume hood to prevent inhalation of dust. |
Section 3: Step-by-Step Disposal Protocol
The proper disposal of UV-327 is a systematic process. While it is not explicitly listed as an EPA P-listed or U-listed acute hazardous waste, its characteristics require it to be managed as a hazardous chemical waste.[10][11]
Step 1: Waste Segregation
Immediately segregate UV-327 waste at the point of generation. Do not mix it with non-hazardous waste. Create distinct waste streams:
-
Solid Waste: Unused or expired pure UV-327, contaminated labware (e.g., weigh boats, gloves, wipes), and spill cleanup materials.
-
Liquid Waste: Solutions containing UV-327. It is critical to separate halogenated and non-halogenated solvent waste streams as disposal costs and methods differ. Since UV-327 is a chlorinated compound, solutions containing it should be placed in a halogenated organic waste container.
Step 2: Container Selection
Choose appropriate, leak-proof containers that are compatible with the chemical waste.
-
For Solids: Use a sturdy, sealable container like a plastic pail or a lined cardboard box.[8] The container must be clearly labeled for hazardous waste.
-
For Liquids: Use a designated, properly vented, and sealed solvent waste container (carboy). Ensure the container material is compatible with the solvent used. For instance, do not use a metal can for acidic waste.[10]
-
Empty Original Containers: The original manufacturer's container, even when "empty," may contain residue. This container must be managed as hazardous waste or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[12]
Step 3: Labeling
Proper labeling is a legal requirement and crucial for safety. Every waste container must have a "HAZARDOUS WASTE" tag or label.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (UV-327)." Avoid using abbreviations or formulas.[8]
-
The approximate concentration and composition of the waste.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added).[12]
Step 4: On-Site Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Location: The SAA must be under the control of the laboratory personnel.
-
Closure: Containers must be kept securely closed at all times, except when adding waste.[8]
-
Secondary Containment: Place liquid waste containers in a secondary containment tray to capture any potential leaks.[8]
-
Segregation: Do not store incompatible chemicals together. For example, keep acidic waste away from organic solvent waste.
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by licensed hazardous waste contractors arranged through your institution's Environmental Health & Safety (EHS) office.
-
Contact EHS: When your waste container is nearly full (e.g., 75% capacity) or has reached the storage time limit set by your institution (often 6-12 months), contact your EHS department to schedule a pickup.[12]
-
Documentation: Complete any required waste pickup forms or online requests accurately.
-
Disposal Method: The typical and most appropriate disposal method for chlorinated organic compounds like UV-327 is high-temperature incineration in a facility equipped with the necessary environmental controls to handle hazardous materials. Landfilling is generally not a suitable option for this type of chemical.[13]
Section 4: Disposal Decision Workflow
The following diagram outlines the critical decision points in the UV-327 waste management process, from generation to final disposal.
Caption: Decision workflow for handling UV-327 waste.
Section 5: Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab.
-
Control Ignition Sources: If flammable solvents are present, remove all sources of ignition.
-
Don PPE: At a minimum, wear the PPE outlined in Table 2.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[5] For liquid spills, use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand).[14]
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Conclusion
The responsible management of chemical waste like this compound is a defining characteristic of a high-functioning, safety-conscious research environment. By understanding its specific hazards and adhering to a systematic disposal protocol—from segregation and labeling to final pickup by certified professionals—we uphold our commitment to protecting ourselves, our colleagues, and the environment. This guide serves as a practical tool to ensure that our scientific advancements do not come at an environmental cost.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link].
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RadTech International North America. (n.d.). Guidance on Cleanup and Disposal of UV/EB-Curing Waste Materials. Retrieved from [Link].
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TIFLEX. (n.d.). SAFETY DATA SHEET. Retrieved from [Link].
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Maertens, A., et al. (2022). Far from Their Origins: A Transcriptomic Investigation on How 2,4‐Di‐tert‐butyl‐6‐(5‐chloro‐2H‐benzotriazol‐2‐yl) Phenol Affects Rainbow Trout Alevins. Environmental Toxicology and Chemistry, 41(5), 1269-1282. [Link]
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Personal protective equipment for handling 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Operational Guide: Personal Protective Equipment for Handling UV-327
As a Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, commonly known as UV-327. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring that every protocol is a self-validating system for protecting our researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks of UV-327
UV-327 is a benzotriazole ultraviolet (UV) absorber, effective in stabilizing polymers against light-induced degradation.[1][2][3] It typically presents as a light yellow or white crystalline powder.[1][4] While it has low acute toxicity, the primary risks stem from its classification under the Globally Harmonized System (GHS) and its environmental profile.[5][6]
Key Hazards:
-
Specific Target Organ Toxicity (Repeated Exposure), Category 2 (H373): This is the most significant health concern. The H373 classification indicates that UV-327 may cause damage to organs through prolonged or repeated exposure.[7][8][9] The primary route of concern for this systemic effect in a laboratory setting is the inhalation of airborne dust or powder.[5]
-
Hazardous to the Aquatic Environment, Long-term Hazard, Category 3 (H412): UV-327 is harmful to aquatic life with long-lasting effects.[7][9] This necessitates stringent controls to prevent its release into the environment during use or disposal.[7][9]
-
Skin, Eye, and Respiratory Irritation: While not a primary GHS classification, sources indicate it can be irritating to the eyes, respiratory system, and skin upon direct contact.[1][10]
-
Substance of Very High Concern (SVHC): In Europe, several benzotriazole UV absorbers, including UV-327, have been identified as SVHC due to being Persistent, Bioaccumulative, and Toxic (PBT) and/or very Persistent and very Bio-accumulative (vPvB).[11][12] This underscores the importance of minimizing all routes of exposure and environmental release.
Hazard Summary Table
| Hazard Classification | GHS Code | Pictogram | Implication for Handling |
| May cause damage to organs through prolonged or repeated exposure | H373 | Inhalation of dust must be strictly controlled through engineering solutions and respiratory protection. | |
| Harmful to aquatic life with long lasting effects | H412 | (None) | All waste and residues must be collected and disposed of as hazardous waste. Avoid release to drains or waterways. |
| Potential Irritant | - | - | Direct contact with skin, eyes, and mucous membranes should be prevented through appropriate PPE.[1][10] |
Core PPE and Handling Protocols
The following protocols are designed as a holistic system. Engineering controls are the primary barrier, with PPE serving as the essential final layer of defense.
Engineering Controls: Your First Line of Defense
PPE should never be the sole method of protection. The most effective way to mitigate exposure to UV-327 powder is to control it at the source.
-
Primary Handling: All weighing and handling of UV-327 powder must be conducted within a certified chemical fume hood, a powder containment hood, or a glove box. This is non-negotiable and is the primary method to prevent inhalation of airborne particulates.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedure that might generate dust outside of a primary containment enclosure.[11]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the task being performed.
Step 1: Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with UV-327.
-
Elevated Risk: When handling larger quantities (>100g) or when there is a significant risk of splashing or dust generation, supplement safety glasses with a full-face shield.[11] This provides a secondary barrier against unforeseen events.
Step 2: Skin and Body Protection
-
Gloves: Nitrile gloves are the standard recommendation. Always check the manufacturer's compatibility data for breakthrough time if prolonged contact is anticipated. Double-gloving can be employed for added protection during high-risk procedures.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required. Ensure there are no gaps between the glove cuff and the lab coat sleeve.
-
Disposable Apparel: For large-scale operations or spill cleanup, the use of disposable coveralls (e.g., Tyvek) is strongly recommended to prevent contamination of personal clothing.[11]
Step 3: Respiratory Protection The H373 classification makes respiratory protection a critical focus. The appropriate level is determined by the adequacy of engineering controls.
Sources
- 1. chembk.com [chembk.com]
- 2. specialchem.com [specialchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. 2,4-二叔丁基-6-(5-氯-2H-苯并三唑-2-基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 12. Substitution of Benzotriazole UV Absorbers in Plastics | PDF [slideshare.net]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
